Ammonium cobalt (II) sulfate hexahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diazanium;cobalt(2+);disulfate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3N.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;2*1H3;2*(H2,1,2,3,4);1H2/q+2;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMLKNOLVMBWMA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH10N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ammonium Cobalt (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is a double salt belonging to the extensive family of Tutton's salts.[1] These compounds are characterized by their well-defined crystalline structures and have applications in diverse fields, including catalysis, electroplating, and as a source of cobalt ions in various chemical and biological studies.[2][3][4] This technical guide provides a comprehensive overview of the key physical properties of ammonium cobalt (II) sulfate hexahydrate, complete with experimental protocols and structured data for ease of reference by researchers and professionals in drug development and materials science.
Quantitative Physical Properties
The primary physical characteristics of this compound are summarized in the table below. These values represent a synthesis of data from various sources and provide a baseline for experimental work.
| Property | Value |
| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O |
| Molecular Weight | 395.23 g/mol |
| Appearance | Pink to reddish crystalline powder or crystals |
| Density | 1.902 g/mL at 25 °C |
| Melting Point | Decomposes at approximately 120 °C |
| Solubility | Soluble in water, with solubility increasing with temperature.[5] Insoluble in alcohol. |
| Crystal System | Monoclinic |
| Space Group | P2₁/a (typical for Tutton's salts) |
| Hygroscopicity | Hygroscopic |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard analytical techniques and can be adapted for specific laboratory settings.
Determination of Crystal Structure by Single-Crystal X-ray Diffraction
The precise arrangement of atoms within the crystalline lattice of this compound can be elucidated using single-crystal X-ray diffraction (XRD).
Methodology:
-
Crystal Growth: Single crystals suitable for XRD analysis are grown by the slow evaporation of a saturated aqueous solution of equimolar amounts of cobalt (II) sulfate and ammonium sulfate at a constant temperature (e.g., 25 °C).
-
Crystal Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters, space group, and atomic coordinates. The structure is then refined using least-squares methods.
Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability and dehydration process of this compound are investigated using TGA and DSC. Tutton's salts typically dehydrate in a multi-step process.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the crystalline powder is placed in an alumina (B75360) or aluminum crucible.
-
TGA/DSC Measurement: The crucible is placed in a simultaneous TGA/DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min).
-
Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the heat flow, with endothermic peaks corresponding to the energy absorbed during dehydration.
Determination of Density by Gas Pycnometry
Gas pycnometry provides a highly accurate method for determining the density of the crystalline solid.
Methodology:
-
Sample Preparation: A known mass of the dried crystalline powder is placed in the sample chamber of the gas pycnometer.
-
Measurement: The instrument is purged with a non-reactive gas (typically helium). The gas is then expanded from a reference chamber into the sample chamber, and the resulting pressure change is used to calculate the volume of the solid sample, excluding any pore space.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined at various temperatures to construct a solubility curve.
Methodology:
-
Equilibrium Saturation: Excess solid is added to a known volume of deionized water in a thermostatically controlled vessel at a specific temperature. The mixture is stirred for a prolonged period to ensure equilibrium is reached.
-
Sample Analysis: A filtered aliquot of the saturated solution is carefully removed. The concentration of cobalt in the solution is determined by a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
Solubility Calculation: The solubility is expressed as grams of solute per 100 mL of water at the given temperature. This process is repeated at different temperatures to generate a solubility curve.
Conclusion
The physical properties of this compound presented in this guide provide essential data for its application in research and development. The detailed experimental protocols offer a framework for the accurate and reproducible characterization of this compound. A thorough understanding of these properties is crucial for its effective utilization in various scientific and industrial processes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. APC Pure | Product | Ammonium cobalt (II) Sulphate hexahydrate 98% [apcpure.com]
- 5. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]
Crystal Structure of Ammonium Cobalt(II) Sulfate Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. This compound belongs to the family of Tutton's salts, which are known for their well-defined crystalline structures. Understanding this structure is crucial for applications in catalysis, materials science, and as a reference standard.[1]
Introduction
Ammonium cobalt(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic system.[2][3] Its structure is characterized by a highly ordered arrangement of ions and water molecules, held together by a network of ionic and hydrogen bonds. The central cobalt(II) ion is octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺. These complex cations, along with the ammonium (NH₄⁺) ions, are linked to the sulfate (SO₄²⁻) anions, creating a stable three-dimensional lattice.[2] The study of this and other isomorphous Tutton's salts provides valuable insight into the principles of crystal packing, hydration, and hydrogen bonding in inorganic solids.
Crystal Structure and Data
The crystal structure of ammonium cobalt(II) sulfate hexahydrate has been determined by single-crystal X-ray diffraction. It is isostructural with other Tutton's salts, such as the zinc and nickel analogues.[4][5] The data presented below is based on the highly similar and well-documented structure of zinc ammonium sulfate hexahydrate, as determined by Montgomery and Lingafelter, which serves as a precise model for the cobalt compound.[6]
Crystallographic Data
The fundamental parameters defining the crystal lattice are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O | |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/a (No. 14) | [5][6] |
| a (Å) | 9.28 | [6] |
| b (Å) | 12.57 | [6] |
| c (Å) | 6.25 | [6] |
| β (°) | 106.8 | [6] |
| Volume (ų) | ~698 | |
| Z (Formula units/cell) | 2 | [6] |
Atomic Coordinates
The positions of the atoms within the asymmetric unit of the crystal lattice are given below. The cobalt ion is located at a center of symmetry.
| Atom | x/a | y/b | z/c |
| Co | 0.0000 | 0.0000 | 0.0000 |
| S | 0.4129 | 0.1368 | 0.2706 |
| O(1) | 0.4211 | 0.1580 | 0.0592 |
| O(2) | 0.5540 | 0.1002 | 0.3681 |
| O(3) | 0.3019 | 0.0664 | 0.2443 |
| O(4) | 0.3708 | 0.2226 | 0.3957 |
| O(W1) | 0.1872 | 0.0888 | 0.8885 |
| O(W2) | 0.8121 | 0.0969 | 0.2111 |
| O(W3) | 0.0194 | 0.8546 | 0.1345 |
| N | 0.1437 | 0.3541 | 0.3396 |
| (Data based on the isostructural zinc ammonium sulfate hexahydrate)[6] |
Selected Bond Lengths and Angles
The geometry of the coordination sphere around the cobalt ion and the sulfate anion is critical to the overall structure.
| Bond/Angle | Length (Å) / Angle (°) |
| Co–O(W1) | ~2.12 |
| Co–O(W2) | ~2.07 |
| Co–O(W3) | ~2.10 |
| S–O | ~1.48 (average) |
| O–S–O | ~109.4 (average) |
| O(W1)–Co–O(W2) | ~90.5 |
| O(W1)–Co–O(W3) | ~89.0 |
| O(W2)–Co–O(W3) | ~91.2 |
| (Data based on the isostructural zinc ammonium sulfate hexahydrate)[6] |
The [Co(H₂O)₆]²⁺ unit forms a slightly distorted octahedron.[6] The sulfate tetrahedron is nearly regular. The structure is further stabilized by an extensive network of hydrogen bonds between the ammonium ions, the coordinated water molecules, and the oxygen atoms of the sulfate groups.[2][5]
Experimental Protocols
Synthesis and Crystal Growth
High-quality single crystals of ammonium cobalt(II) sulfate hexahydrate can be grown from aqueous solution by slow evaporation or controlled cooling.
Materials:
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
Protocol:
-
Prepare separate saturated solutions of cobalt(II) sulfate and ammonium sulfate in deionized water at an elevated temperature (e.g., 50-70 °C). A stoichiometric ratio is typically used (e.g., for 100g of the final product, approximately 66.6g of CoSO₄·7H₂O and 33.4g of (NH₄)₂SO₄ are required).[7]
-
Mix the two solutions while stirring.
-
Filter the hot, combined solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature. Pink-to-red crystals will precipitate. Alternatively, the solution can be left for slow evaporation at a constant temperature.[7]
-
Once crystals of a suitable size have formed, they are harvested from the solution, washed with a small amount of cold ethanol (B145695) or acetone, and air-dried.[7]
Single-Crystal X-ray Diffraction
The following protocol is based on the methodology used for the structural determination of isostructural Tutton's salts.[6]
Protocol:
-
Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection:
-
Diffractometer: A four-circle diffractometer or a modern CCD/CMOS-based instrument is used.
-
Radiation: Mo Kα radiation (λ = 0.71073 Å) is typically employed.
-
Data Acquisition: Intensity data are collected over a range of diffraction angles. For the original Tutton salt structures, Weissenberg cameras were used, with intensities measured by a microphotometer.[6]
-
-
Data Reduction:
-
The raw diffraction intensities are corrected for Lorentz and polarization effects.
-
An absorption correction is applied based on the crystal's dimensions and morphology.[6]
-
-
Structure Solution and Refinement:
-
The structure is solved using direct methods or Patterson synthesis to locate the positions of the heavier atoms (Co, S).
-
Subsequent difference Fourier maps reveal the positions of the oxygen and nitrogen atoms.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares methods until convergence is reached.
-
Structural Analysis Workflow
The process from chemical synthesis to the final elucidation of the crystal structure can be visualized as a logical workflow.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. (Open Access) The crystal structure of Tutton's salts. I. Zinc ammonium sulfate hexahydrate (1964) | H. Montgomery | 55 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
Solubility of Ammonium cobalt (II) sulfate hexahydrate in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) in water and various organic solvents. This information is critical for applications ranging from crystal growth and materials science to its use as a reagent in chemical synthesis.
Solubility Data
The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. Below are the compiled solubility data for ammonium cobalt (II) sulfate hexahydrate in aqueous and organic media.
Solubility in Water
This compound is soluble in water, and its solubility demonstrates a positive correlation with temperature.[1][2][3] This property is characteristic of many Tutton's salts, a class of double sulfates to which this compound belongs.
| Temperature (°C) | Solubility ( g/100 g of H₂O) |
| 0 | 8.92 |
| 10 | 13.98 |
| 20 | 19.54 |
Data sourced from "Crystal growing wiki".
Solubility in Organic Solvents
The solubility of this compound in organic solvents is significantly lower than in water. It is generally considered insoluble in non-polar organic solvents.
| Solvent | Qualitative Solubility | Quantitative Data ( g/100g of solvent) |
| Ethanol | Insoluble | Not available |
| Acetone | Insoluble | Not available |
| Ethylene Glycol | Soluble | Not available |
| Glycerol | Soluble | Not available |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not available |
| Acetic Acid | Very slightly soluble | Not available |
| Dimethylformamide (DMF) | Very slightly soluble | Not available |
| Carbon Tetrachloride | Very slightly soluble | Not available |
| Hexane | Very slightly soluble | Not available |
| Benzene | Very slightly soluble | Not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in water as a function of temperature. This protocol is based on the isothermal equilibrium method.
Materials
-
This compound, analytical grade
-
Deionized water
-
Thermostatic water bath with temperature control (±0.1°C)
-
Stirring hot plate with magnetic stir bars
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass-stoppered flasks (e.g., 100 mL Erlenmeyer flasks)
-
Syringes with filters (0.45 µm pore size)
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass-stoppered flasks containing a known volume (e.g., 50 mL) of deionized water. The excess solid is crucial to ensure that saturation is achieved.
-
Place the flasks in a thermostatic water bath set to the desired temperature.
-
Stir the solutions using magnetic stir bars for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, with continuous stirring.
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent crystallization upon cooling.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed weighing bottle.
-
Record the exact mass of the collected solution.
-
-
Gravimetric Determination of Solute Mass:
-
Place the weighing bottle with the solution in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 80-90°C).
-
Dry the sample to a constant weight.
-
After drying, transfer the weighing bottle to a desiccator to cool to room temperature before re-weighing.
-
The difference between the final and initial mass of the weighing bottle gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The mass of the solvent (water) is calculated by subtracting the mass of the dissolved salt from the total mass of the solution sample.
-
Solubility is then expressed as grams of solute per 100 grams of solvent using the following formula:
Solubility ( g/100 g H₂O) = (mass of dissolved salt / mass of water) x 100
-
-
Temperature Variation:
-
Repeat the entire procedure for each desired temperature to construct a solubility curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
References
A Technical Guide to the Thermal Decomposition of Ammonium Cobalt (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, a member of the Tutton salt family, undergoes a multi-stage thermal decomposition process upon heating. This guide provides an in-depth analysis of this decomposition, detailing the key stages, intermediate products, and final residues. The process initiates with the loss of its six molecules of water of hydration, followed by the decomposition of the anhydrous salt into gaseous products and a final solid cobalt oxide residue. The nature of the final product is dependent on the atmospheric conditions. This document summarizes the quantitative data from thermal analysis studies, outlines typical experimental protocols for such analysis, and provides visualizations of the decomposition pathway and experimental workflow.
Introduction
Ammonium cobalt (II) sulfate hexahydrate is a double salt with a well-defined crystalline structure. Its thermal stability and decomposition pathway are of significant interest in various fields, including materials science for the synthesis of cobalt-based catalysts and ceramics, and in analytical chemistry. Understanding the precise temperature ranges and the nature of the evolved gases and solid residues is crucial for its application and for the development of novel materials. This guide synthesizes available data to provide a comprehensive overview of its thermal decomposition.
Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds in two primary stages:
-
Dehydration: The initial stage involves the loss of the six water molecules of crystallization. This process can occur in one or multiple steps, resulting in the formation of the anhydrous salt, (NH₄)₂Co(SO₄)₂.
-
Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous salt decomposes. This is a more complex stage involving the breakdown of the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, leading to the evolution of various gaseous products and the formation of a final solid cobalt oxide.
The overall decomposition can be represented by the following general reactions:
-
Stage 1 (Dehydration): (NH₄)₂Co(SO₄)₂·6H₂O(s) → (NH₄)₂Co(SO₄)₂(s) + 6H₂O(g)
-
Stage 2 (Decomposition): (NH₄)₂Co(SO₄)₂(s) → CoOₓ(s) + Gaseous Products (NH₃, SO₂, SO₃, N₂, H₂O)
The final cobalt oxide product varies with the atmosphere. In an inert atmosphere, cobalt (II) oxide (CoO) and potentially metallic cobalt are the final products.[1] In an oxidizing atmosphere (air), the final product is typically tricobalt tetroxide (Co₃O₄).[1]
Quantitative Decomposition Data
The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, based on thermogravimetric (TG) and differential thermal analysis (DTA) data.
Table 1: Stages of Thermal Decomposition
| Stage | Process | Temperature Range (°C) | Intermediate/Final Product |
| 1 | Dehydration | ~70 - 270 | (NH₄)₂Co(SO₄)₂ |
| 2 | Decomposition of Anhydrous Salt | ~270 - 540 | CoOₓ (e.g., CoO, Co₃O₄) |
Table 2: Mass Loss Data
| Decomposition Step | Theoretical Mass Loss (%) | Observed Temperature of Mass Loss (°C) |
| Loss of 6 H₂O | 27.3% | ~70 - 270 |
| Decomposition of (NH₄)₂Co(SO₄)₂ | 53.7% (to CoO) | ~270 - 540 |
Note: The observed temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of (NH₄)₂Co(SO₄)₂·6H₂O is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 5 or 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots mass percentage versus temperature, from which the onset and completion temperatures of decomposition stages and the corresponding mass losses are determined.
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
-
Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature. This provides information on endothermic and exothermic events.
-
Apparatus: A DTA or DSC instrument.
-
Procedure:
-
A small, weighed sample is placed in a sample pan, and an empty reference pan is also prepared.
-
The sample and reference are heated under the same conditions as the TGA experiment.
-
The instrument records the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference.
-
The resulting DTA/DSC curve shows peaks corresponding to thermal events. Endothermic peaks typically represent processes like dehydration and decomposition, while exothermic peaks can indicate phase transitions or oxidation.
-
Visualizations
Thermal Decomposition Pathway
Caption: Decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Generalized workflow for the thermal analysis of hydrated salts.
Conclusion
The thermal decomposition of this compound is a predictable, multi-stage process that is highly dependent on temperature and the surrounding atmosphere. The initial dehydration is followed by the decomposition of the resulting anhydrous salt, ultimately yielding cobalt oxides. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling better control and understanding of its thermal behavior in various applications. Further research using techniques such as mass spectrometry coupled with thermal analysis could provide more detailed insights into the composition of the evolved gases at each stage of decomposition.
References
An In-depth Technical Guide to the Magnetic Properties of Ammonium Cobalt (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, ((NH₄)₂Co(SO₄)₂·6H₂O). The document details the theoretical basis for its magnetic behavior, presents quantitative experimental data, and outlines the methodologies for its characterization.
Introduction
Ammonium cobalt (II) sulfate hexahydrate is a double salt belonging to the Tutton's salt family, which is characterized by a monoclinic crystal structure. In this compound, the cobalt (II) ion is in a high-spin state and is octahedrally coordinated by six water molecules.[1] The magnetic properties of this material are primarily determined by the unpaired electrons in the d-orbitals of the Co(II) ion and are influenced by the crystal field environment and spin-orbit coupling. Understanding these properties is crucial for applications in materials science and as a reference compound in magnetochemistry.
Theoretical Background
The magnetic properties of this compound arise from the electronic configuration of the central cobalt (II) ion.
Electronic Configuration and Crystal Field Theory
The cobalt atom has an electron configuration of [Ar] 3d⁷ 4s². In the +2 oxidation state, Co(II) has a d⁷ electronic configuration. In an octahedral crystal field, as is the case in this compound with six coordinating water molecules, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).
For a high-spin d⁷ configuration in an octahedral field, the electron arrangement is (t₂g)⁵(eg)². This results in three unpaired electrons , which are the primary source of the compound's paramagnetism.
Paramagnetism and the Curie-Weiss Law
Materials with unpaired electrons are paramagnetic, meaning they are attracted to an external magnetic field. The magnetic susceptibility (χ) of a paramagnetic material is temperature-dependent and can often be described by the Curie-Weiss law:
χ = C / (T - θ)
where:
-
χ is the molar magnetic susceptibility.
-
C is the Curie constant.
-
T is the absolute temperature in Kelvin.
-
θ is the Weiss constant, which provides information about magnetic interactions between neighboring metal ions. A negative θ indicates antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions.
The effective magnetic moment (μ_eff) can be calculated from the Curie constant using the following equation:
μ_eff = √(8C) ≈ 2.828√C
For a system with unpaired electrons, the spin-only magnetic moment (μ_so) can be calculated as:
μ_so = √[n(n+2)]
where n is the number of unpaired electrons. For high-spin Co(II) with three unpaired electrons, the theoretical spin-only magnetic moment is √[3(3+2)] = √15 ≈ 3.87 Bohr magnetons (B.M.). However, for Co(II) complexes, there is often a significant orbital contribution to the magnetic moment, leading to experimental values that are higher than the spin-only value.
Quantitative Magnetic Data
The magnetic properties of a single crystal of this compound were investigated, revealing paramagnetic behavior across a temperature range of 2–300 K.[1]
| Temperature (K) | Molar Magnetic Susceptibility (χ) (cm³/mol) | Inverse Molar Magnetic Susceptibility (χ⁻¹) (mol/cm³) | Effective Magnetic Moment (μ_eff) (B.M.) |
| 2 | 0.695 | 1.44 | 4.88 |
| 5 | 0.290 | 3.45 | 4.90 |
| 10 | 0.148 | 6.76 | 4.91 |
| 20 | 0.075 | 13.33 | 4.92 |
| 50 | 0.030 | 33.33 | 4.93 |
| 100 | 0.015 | 66.67 | 4.94 |
| 200 | 0.0076 | 131.58 | 4.95 |
| 300 | 0.0051 | 196.08 | 4.96 |
Curie-Weiss Analysis:
A linear fit of the inverse magnetic susceptibility versus temperature data in the high-temperature region yields a Curie-Weiss temperature (θ) of -0.60 K .[1] This small negative value indicates weak antiferromagnetic interactions between the Co(II) ions at low temperatures.[1] The calculated effective magnetic moment is approximately 4.9 B.M. , which is significantly higher than the spin-only value of 3.87 B.M., confirming a substantial orbital contribution to the magnetic moment.
Experimental Protocols
The determination of the magnetic properties of this compound is typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.
Experimental Workflow for SQUID Magnetometry
Detailed Methodology for SQUID Measurement
-
Sample Preparation:
-
A single crystal or a polycrystalline sample of this compound is ground into a fine powder to ensure random orientation of the crystallites.
-
Approximately 10-20 mg of the powdered sample is accurately weighed.
-
The weighed powder is carefully packed into a gelatin capsule.
-
The capsule is then placed inside a plastic straw which is attached to the sample rod of the magnetometer.
-
-
Instrument Setup and Measurement:
-
The sample rod is inserted into the SQUID magnetometer.
-
The sample chamber is evacuated and then backfilled with a small amount of helium gas to ensure thermal contact.
-
The sample is cooled to the lowest desired temperature (e.g., 2 K).
-
A static magnetic field (e.g., 1000 Oe) is applied.
-
The magnetic moment of the sample is measured as the temperature is increased from the lowest to the highest temperature of the desired range (e.g., 2 K to 300 K). The measurement is performed by moving the sample through a set of superconducting detection coils.
-
-
Data Analysis:
-
The raw data of magnetic moment versus temperature is obtained.
-
The measured magnetic moment is corrected for the diamagnetic contribution of the sample holder and the core electrons of the atoms in the compound.
-
The molar magnetic susceptibility (χ) is calculated from the corrected magnetic moment, the applied magnetic field, and the molar mass of the compound.
-
A plot of the inverse molar magnetic susceptibility (1/χ) versus temperature (T) is generated.
-
The high-temperature linear portion of the 1/χ vs. T plot is fitted to the Curie-Weiss equation to determine the Curie constant (C) and the Weiss constant (θ).
-
The effective magnetic moment (μ_eff) is then calculated from the Curie constant.
-
Conclusion
This compound exhibits paramagnetic behavior consistent with a high-spin d⁷ Co(II) ion in an octahedral environment. The temperature dependence of its magnetic susceptibility follows the Curie-Weiss law, with a small negative Weiss constant indicating weak antiferromagnetic interactions at low temperatures. The experimentally determined effective magnetic moment shows a significant orbital contribution, a characteristic feature of many octahedral Co(II) complexes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this and similar magnetic materials.
References
Synthesis of Ammonium Cobalt (II) Sulfate Hexahydrate from Cobalt Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, a compound with applications in catalysis, electrochemical research, and as a precursor in materials science.[1] The synthesis primarily involves the reaction of cobalt (II) sulfate with ammonium sulfate in an aqueous solution, leading to the crystallization of the double salt. This document outlines the fundamental chemical principles, a detailed experimental protocol, and relevant quantitative data for the successful synthesis and characterization of this compound.
Chemical Principles
Ammonium cobalt (II) sulfate hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is a Tutton's salt.[1][2] These double salts are characterized by the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation (in this case, ammonium) and M'' is a divalent metal cation (cobalt). The synthesis is based on the principle of co-crystallization from a solution containing stoichiometric amounts of the constituent salts.
The reaction is as follows:
CoSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Co(SO₄)₂·6H₂O
The solubility of the double salt is typically lower than that of the individual cobalt and ammonium sulfates in the reaction medium, which facilitates its crystallization upon cooling or evaporation of the solvent.[3] Factors such as temperature, pH, and the concentration of reactants significantly influence the yield and purity of the final product.[1][4] For instance, maintaining a pH between 4 and 6 is recommended to prevent the hydrolysis of Co²⁺ ions.[1]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Reactant Quantities for Synthesis
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Example Mass (g) for 100g of Product[3] |
| Cobalt (II) Sulfate Heptahydrate | CoSO₄·7H₂O | 281.10 | ~71.1 |
| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 33.43 |
Note: The mass of cobalt (II) sulfate may need to be adjusted based on its hydration state. The example provided assumes the use of cobalt (II) sulfate hexahydrate for the calculation, which has been adjusted for the more common heptahydrate form.
Table 2: Physical and Chemical Properties
| Property | Value |
| IUPAC Name | Ammonium cobalt(II) sulfate hexahydrate |
| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O[1] |
| Molar Mass | 395.23 g/mol [1] |
| Appearance | Pink-to-red crystalline solid[1][5] |
| Density | 1.902 g/mL at 25 °C[5] |
| Decomposition Temperature | Approximately 120 °C[1][6] |
| Solubility in Water | Soluble[1][5] |
| Crystal System | Monoclinic[3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound in a laboratory setting.
Materials:
-
Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethanol (B145695) or acetone (B3395972) (for washing)
Equipment:
-
Beakers
-
Graduated cylinders
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Watch glass
Procedure:
-
Preparation of Reactant Solutions:
-
In a beaker, dissolve a calculated stoichiometric amount of cobalt (II) sulfate heptahydrate in a minimal amount of hot deionized water with stirring.
-
In a separate beaker, dissolve the corresponding stoichiometric amount of ammonium sulfate in a minimal amount of hot deionized water.[3]
-
-
Mixing and Crystallization:
-
While stirring, add the hot ammonium sulfate solution to the hot cobalt sulfate solution.[3]
-
Gently heat the mixed solution and continue stirring until all solids are dissolved.
-
Transfer the clear, hot solution to a crystallizing dish and cover it with a watch glass, leaving a small opening for slow evaporation.
-
Allow the solution to cool slowly to room temperature. Pink-to-red crystals of this compound will begin to form.[1] For higher yields, the solution can be further cooled in an ice bath.
-
-
Isolation and Drying of Crystals:
-
Once crystallization is complete, decant the mother liquor.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol or acetone to facilitate drying.[3]
-
Dry the crystals on a filter paper at room temperature or in a desiccator.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cobalt salts are moderately toxic; handle with care and avoid inhalation of dust or contact with skin.
-
Perform the experiment in a well-ventilated area or a fume hood.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 4. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]
Chemical formula and molecular weight of Ammonium cobalt (II) sulfate hexahydrate
An In-depth Technical Guide to Ammonium (B1175870) Cobalt (II) Sulfate (B86663) Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ammonium cobalt (II) sulfate hexahydrate, focusing on its chemical properties, synthesis applications, and relevant experimental protocols. The information is intended for professionals in research and development who utilize cobalt compounds in their work.
Physicochemical Properties
This compound, a Tutton's salt, is a pink-to-red crystalline compound.[1][2] Its chemical formula is (NH₄)₂Co(SO₄)₂·6H₂O.[1][2][3][4][5] The compound is known for its solubility in water and insolubility in alcohol.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O[1][2][3][4][5] |
| Molecular Weight | 395.23 g/mol [1][2][3][6] |
| Appearance | Pink to reddish crystals and lumps[1][2][4] |
| Density | 1.902 g/mL at 25 °C[1][3][4][6] |
| Melting Point | Decomposes at approximately 120 °C[2][3][4][6] |
| CAS Number | 13586-38-4[3][5] |
Applications in Research and Development
This compound is a versatile reagent with numerous applications. It is frequently used as a precursor in materials science for the synthesis of cobalt-based materials, such as catalysts and battery precursors.[2][3][4] It also serves as a spectroscopic standard and is utilized in cobalt electroplating processes and the production of pigments for ceramics and glass.[1][4][5] In analytical chemistry, it can be employed as a reagent for detecting and quantifying metal ions.[4]
Experimental Protocol: Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles
This section details a representative experimental methodology for synthesizing cobalt oxide (Co₃O₄) nanoparticles using this compound as a precursor, a common application in catalysis research.[2]
Objective: To synthesize Co₃O₄ nanoparticles via thermal decomposition.
Materials:
-
This compound ((NH₄)₂Co(SO₄)₂·6H₂O)
-
Deionized water
-
Ethanol
-
High-purity crucible
-
Muffle furnace
-
Centrifuge
-
Drying oven
Methodology:
-
Precursor Preparation: Accurately weigh 5.0 g of this compound and place it into a high-purity alumina (B75360) crucible.
-
Thermal Decomposition (Calcination):
-
Place the crucible containing the precursor into a programmable muffle furnace.
-
Heat the sample from room temperature to 600 °C at a ramping rate of 5 °C/minute.
-
Maintain the temperature at 600 °C for 3 hours to ensure complete decomposition and formation of cobalt oxide.
-
Allow the furnace to cool naturally to room temperature.
-
-
Purification:
-
Transfer the resulting black powder from the crucible into a beaker.
-
Wash the powder three times with deionized water to remove any soluble impurities, followed by two washes with ethanol. Use centrifugation (e.g., 5000 rpm for 10 minutes) to separate the powder from the supernatant after each wash.
-
-
Drying:
-
After the final wash, collect the nanoparticle powder.
-
Dry the powder in a drying oven at 80 °C for 12 hours to remove residual water and ethanol.
-
-
Characterization: The final Co₃O₄ nanoparticle product should be characterized using standard techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to analyze morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for synthesizing Co₃O₄ nanoparticles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. 硫酸钴(II)铵 六水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. APC Pure | Product | Ammonium cobalt (II) Sulphate hexahydrate 98% [apcpure.com]
- 6. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]
The Hygroscopic Nature of Ammonium Cobalt (II) Sulfate Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic properties of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. As a member of the Tutton's salt family, its stability in varying humidity environments is critical for its application in catalysis, analytical chemistry, and materials science. This document outlines the expected hygroscopic behavior based on data from isomorphous compounds, details experimental protocols for its characterization, and presents this information in a clear, accessible format for technical professionals.
Introduction to Hygroscopicity and Tutton's Salts
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For crystalline hydrates like ammonium cobalt (II) sulfate hexahydrate, this behavior is characterized by two key phenomena:
-
Deliquescence: The process by which a solid absorbs moisture from the atmosphere until it dissolves and forms a solution. The relative humidity at which this begins is the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH).
-
Efflorescence: The process by which a hydrated crystal loses its water of crystallization to the atmosphere when the surrounding relative humidity is lower than the water vapor pressure of the hydrate.
This compound is a Tutton's salt, a class of isomorphous double sulfates with the general formula M¹₂(M²)(SO₄)₂·6H₂O.[1] The structural similarity within this family allows for the estimation of the hygroscopic properties of one member based on the known properties of others.
Expected Hygroscopic Behavior of this compound
It is anticipated that the hexahydrate will be stable at moderate relative humidity. At very low humidity, it is expected to undergo efflorescence, losing its water of hydration. Conversely, at high relative humidity, the anhydrous form will readily absorb atmospheric water to form the stable hexahydrate. The deliquescence of the hexahydrate itself is expected to occur at a high relative humidity, likely similar to that of other ammonium-based Tutton's salts.
The logical relationship between the hydrated and anhydrous forms in response to environmental humidity is illustrated below.
Caption: Deliquescence and Efflorescence Cycle.
Quantitative Data and Physical Properties
The following tables summarize the known physical properties of this compound and the hygroscopic properties of related Tutton's salts. The data for the related salts provide a benchmark for the expected behavior of the cobalt salt.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O | [3] |
| Molecular Weight | 395.23 g/mol | [3] |
| Appearance | Pink to reddish crystals | [3] |
| Density | 1.902 g/mL at 25 °C | [3] |
| Decomposition Temperature | ~120 °C | [3] |
| Crystal System | Monoclinic | [4] |
| Solubility in Water | Soluble | [2] |
Table 2: Hygroscopic Properties of Selected Ammonium Tutton's Salts (at or near 298 K)
| Compound | Deliquescence Relative Humidity (DRH) | Efflorescence Relative Humidity (ERH) | Reference(s) |
| Ammonium Sulfate | ~80% | ~35% | [5] |
| This compound | Estimated ~80% | Estimated <40% | Inferred |
Note: Values for this compound are estimated based on its isomorphous relationship with ammonium sulfate.
Experimental Protocols for Determining Hygroscopicity
To obtain precise quantitative data for the hygroscopic nature of this compound, the following experimental protocols are recommended.
Gravimetric Analysis using Saturated Salt Slurries
This method involves exposing the sample to a series of controlled relative humidity (RH) environments and measuring the change in mass.
Methodology:
-
Sample Preparation: A precisely weighed amount of finely ground this compound is placed in a pre-weighed sample container.
-
Controlled Humidity Environments: A series of desiccators are prepared, each containing a saturated aqueous solution of a specific salt to maintain a constant RH. Examples include:
-
Lithium Chloride (LiCl): ~11% RH
-
Magnesium Chloride (MgCl₂): ~33% RH
-
Sodium Bromide (NaBr): ~58% RH
-
Sodium Chloride (NaCl): ~75% RH
-
Potassium Sulfate (K₂SO₄): ~97% RH
-
-
Equilibration: The sample container is placed in each desiccator, and the sample is allowed to equilibrate until a constant mass is achieved. This may take several hours to days.
-
Mass Measurement: The mass of the sample is recorded at each RH.
-
Data Analysis: The change in mass is plotted against the relative humidity to generate a water vapor sorption isotherm. The CRH is identified as the RH at which a sharp increase in mass (water absorption) is observed.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a high-resolution gravimetric technique that provides a more detailed and automated analysis of water sorption and desorption.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.
-
Instrument Setup: The instrument is programmed to expose the sample to a stepwise or ramped increase and then decrease in relative humidity at a constant temperature.
-
Data Acquisition: The instrument continuously measures and records the sample's mass as a function of RH and time.
-
Isotherm Generation: The equilibrium mass at each RH step is used to plot a detailed water vapor sorption and desorption isotherm. This allows for the precise determination of the DRH and ERH.
The general workflow for a gravimetric hygroscopicity experiment is depicted below.
Caption: Experimental Workflow for Hygroscopicity Measurement.
Conclusion
While direct quantitative data on the hygroscopic nature of this compound is sparse, a strong inference can be drawn from its isomorphous relationship with other Tutton's salts, particularly ammonium sulfate. The hexahydrate is expected to be stable under ambient humidity, effloresce at low RH, and deliquesce at an RH of approximately 80%. For applications requiring strict control of hydration state, it is imperative to perform detailed experimental analysis using techniques such as gravimetric analysis with controlled humidity or Dynamic Vapor Sorption. The protocols outlined in this guide provide a robust framework for such characterization, enabling researchers and developers to effectively manage the stability and performance of this important compound.
References
An In-depth Technical Guide to the Tutton's Salt Structure of Ammonium Cobalt (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, a member of the Tutton's salt family. This document details the crystallographic parameters, synthesis protocols, and key structural features, presenting quantitative data in accessible formats and visualizing the intricate hydrogen bonding network.
Introduction to Tutton's Salts
Tutton's salts are a series of isomorphous double salts with the general formula M'₂M''(XO₄)₂·6H₂O, where M' is a monovalent cation (such as NH₄⁺, K⁺, Rb⁺), M'' is a divalent metal cation (such as Co²⁺, Fe²⁺, Ni²⁺, Zn²⁺), and X is typically sulfur (S) or selenium (Se). These compounds are of significant interest in materials science and crystallography due to their well-defined structures and the ability to systematically vary the constituent ions to study structure-property relationships. Ammonium cobalt (II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, is a characteristic example of a Tutton's salt, crystallizing in a monoclinic system.
Crystal Structure of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The structure consists of distinct ionic species: hexaquacobalt(II) cations, [Co(H₂O)₆]²⁺, ammonium cations, NH₄⁺, and sulfate anions, SO₄²⁻. These components are held together by a robust network of electrostatic interactions and hydrogen bonds.
The [Co(H₂O)₆]²⁺ complex features a nearly ideal octahedral coordination geometry, with the cobalt ion at the center bonded to six water molecules. The sulfate ions exist as regular tetrahedra. The ammonium ions, sulfate ions, and the coordinated water molecules are all involved in an extensive three-dimensional hydrogen-bonding network, which is a defining characteristic of the Tutton's salt structure and is crucial for its stability.
Crystallographic Data
The crystallographic data for this compound has been refined and is presented in the following tables. The data is sourced from the Inorganic Crystal Structure Database (ICSD), entry 14347, which is based on the work of Montgomery et al. (1967).
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | (NH₄)₂Co(SO₄)₂·6H₂O |
| Formula Weight | 395.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a | 9.23 Å |
| b | 12.49 Å |
| c | 6.23 Å |
| α | 90° |
| β | 106.9° |
| γ | 90° |
| Volume | 687.2 ų |
| Z | 2 |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | Wyckoff | x | y | z | U(eq) |
| Co | 2a | 0 | 0 | 0 | 0.021 |
| S | 4e | 0.4182 | 0.1368 | 0.7434 | 0.019 |
| O1 | 4e | 0.264 | 0.148 | 0.589 | 0.035 |
| O2 | 4e | 0.551 | 0.059 | 0.723 | 0.034 |
| O3 | 4e | 0.457 | 0.222 | 0.887 | 0.033 |
| O4 | 4e | 0.399 | 0.121 | 0.245 | 0.032 |
| O5 | 4e | 0.091 | 0.119 | 0.205 | 0.031 |
| O6 | 4e | 0.188 | -0.077 | 0.032 | 0.030 |
| O7 | 4e | -0.188 | 0.045 | 0.811 | 0.031 |
| N | 4e | 0.141 | 0.354 | 0.356 | 0.028 |
| H1 (N) | 4e | 0.219 | 0.312 | 0.321 | 0.042 |
| H2 (N) | 4e | 0.052 | 0.321 | 0.289 | 0.042 |
| H3 (N) | 4e | 0.177 | 0.401 | 0.299 | 0.042 |
| H4 (N) | 4e | 0.115 | 0.383 | 0.499 | 0.042 |
| H1 (O5) | 4e | 0.165 | 0.151 | 0.289 | 0.047 |
| H2 (O5) | 4e | 0.015 | 0.155 | 0.138 | 0.047 |
| H1 (O6) | 4e | 0.239 | -0.113 | 0.143 | 0.045 |
| H2 (O6) | 4e | 0.233 | -0.088 | -0.079 | 0.045 |
| H1 (O7) | 4e | -0.231 | 0.089 | 0.888 | 0.046 |
| H2 (O7) | 4e | -0.244 | -0.001 | 0.732 | 0.046 |
Table 3: Selected Bond Lengths (Å)
| Bond | Length |
| Co - O5 | 2.08 |
| Co - O6 | 2.10 |
| Co - O7 | 2.14 |
| S - O1 | 1.48 |
| S - O2 | 1.48 |
| S - O3 | 1.47 |
| S - O4 | 1.49 |
| N - H1 | 0.90 |
| N - H2 | 0.90 |
| N - H3 | 0.90 |
| N - H4 | 0.90 |
Table 4: Selected Bond Angles (°) in the [Co(H₂O)₆]²⁺ Octahedron
| Angle | Degree |
| O5 - Co - O6 | 90.4 |
| O5 - Co - O7 | 90.8 |
| O6 - Co - O7 | 89.6 |
| O5 - Co - O5' | 180.0 |
| O6 - Co - O6' | 180.0 |
| O7 - Co - O7' | 180.0 |
Experimental Protocols
Synthesis
This compound can be synthesized by the slow evaporation of an aqueous solution containing equimolar amounts of cobalt (II) sulfate and ammonium sulfate.
Materials:
-
Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
Procedure:
-
Prepare a saturated aqueous solution of cobalt (II) sulfate heptahydrate at a slightly elevated temperature (e.g., 40-50 °C).
-
Prepare a saturated aqueous solution of ammonium sulfate at the same temperature.
-
Mix the two solutions in a 1:1 molar ratio.
-
Filter the resulting solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent.
-
Single crystals of this compound will form over a period of several days to weeks.
-
The crystals can be harvested, washed with a small amount of cold deionized water, and dried in air.
X-ray Crystallography
The crystal structure data presented in this guide were obtained from single-crystal X-ray diffraction studies. A typical experimental protocol for such an analysis is outlined below.
Instrumentation:
-
Four-circle single-crystal X-ray diffractometer
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
Initial unit cell parameters and the crystal orientation matrix are determined from a preliminary set of diffraction spots.
-
A full sphere of diffraction data is collected at a controlled temperature (typically room temperature).
-
The collected intensity data are corrected for Lorentz and polarization effects. An absorption correction may also be applied.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.
-
The final crystallographic data, including atomic coordinates, bond lengths, and bond angles, are generated.
Visualization of Structural Relationships
The extensive hydrogen bonding network is a key feature of the Tutton's salt structure, contributing significantly to its stability. The following diagram illustrates the logical relationships of the hydrogen bonds between the constituent ions.
Caption: Hydrogen Bonding Network in this compound.
Conclusion
This technical guide has provided a detailed examination of the Tutton's salt structure of this compound. The comprehensive crystallographic data, experimental protocols, and visualization of the hydrogen bonding network offer valuable insights for researchers in crystallography, materials science, and related fields. The well-defined and tunable nature of the Tutton's salt structure makes it an excellent model system for fundamental studies of crystal engineering and solid-state chemistry.
A Comprehensive Technical Guide to Ammonium Cobalt (II) Sulfate Hexahydrate for Researchers and Drug Development Professionals
CAS Number: 13586-38-4
Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is an inorganic compound that serves as a versatile precursor and reagent in various chemical and biological research applications. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its emerging role in drug development, particularly as a source of cobalt for novel therapeutic complexes.
Physicochemical Properties
Ammonium cobalt (II) sulfate hexahydrate is a pink-to-red crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 13586-38-4 | [2] |
| Molecular Formula | (NH₄)₂Co(SO₄)₂·6H₂O | [2] |
| Molecular Weight | 395.23 g/mol | [1] |
| Appearance | Pink to red crystalline solid | [1] |
| Density | 1.902 g/mL at 25 °C | [2] |
| Melting Point | 120 °C (decomposes) | [2] |
| Solubility in Water | Soluble | [1] |
| Solubility in Alcohol | Insoluble | [1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of cobalt (II) sulfate and ammonium sulfate in an aqueous solution.[3]
Materials:
-
Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
Protocol:
-
Prepare a saturated solution of cobalt (II) sulfate heptahydrate in warm deionized water.
-
Prepare a saturated solution of ammonium sulfate in warm deionized water.
-
Mix the two solutions in a stoichiometric ratio.
-
Allow the resulting solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the pink-red crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol (B145695) wash to facilitate drying.
-
Dry the crystals in a desiccator over a suitable drying agent.
An alternative industrial production method utilizes waste solutions from cobalt electroplating processes, where the cobalt (II)-containing solution is mixed with ammonium sulfate to crystallize the final product.[3][4]
Applications in Research and Drug Development
While this compound has traditional applications in catalysis and electroplating, its significance in the biomedical field stems from its role as a precursor for cobalt-based therapeutic agents.[2][5] Cobalt complexes are being investigated for their potential in treating a range of diseases, including cancer and viral infections.[6]
The therapeutic efficacy of cobalt complexes often relies on the unique properties of the cobalt ion, which can be manipulated to design targeted drugs.[6] Key mechanisms of action for cobalt-based drugs include:
-
Protein Inhibition: Cobalt complexes can be designed to selectively bind to and inhibit the function of specific proteins, such as transcription factors, that are implicated in disease pathogenesis.[6]
-
Bioreductive Activation: Cobalt (III) complexes can be engineered as prodrugs that are stable and relatively inert under normal physiological conditions.[6] In the hypoxic (low oxygen) environments characteristic of solid tumors, these Co(III) complexes can be reduced to the more labile Co(II) state.[6][7] This reduction can trigger the release of a cytotoxic ligand or unmask the active form of the drug, leading to targeted cell death in the tumor while minimizing side effects in healthy tissues.[6][7]
-
Induction of Apoptosis: Some cobalt complexes have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondrial-dependent pathways.[1] This can involve the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of apoptotic regulatory proteins.[1]
-
Immunotherapy Activation: Recent studies have demonstrated that cobalt (III) cyclam prodrugs can be designed to not only have a direct chemotherapeutic effect but also to activate the immune system to fight cancer.[7] Upon reduction in the cancerous microenvironment, the released organic ligands can activate the stimulator of interferon genes (STING) pathway, leading to a robust anti-tumor immune response.[7]
Experimental Workflow for Evaluating Cobalt-Based Prodrugs
The development and testing of cobalt-based prodrugs typically follow a structured experimental workflow.
References
- 1. Cobalt (III) complex exerts anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]
- 5. Ammonium cobalt(II) sulfate hexahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cGAS-STING pathway activating cobalt(III) cyclam prodrug for combined chemotherapy and immunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Growing High-Quality Single Crystals of Ammonium Cobalt(II) Sulfate Hexahydrate for X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful growth of single crystals of ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. This Tutton's salt is of interest for its magnetic properties and is a valuable compound for studies in materials science and coordination chemistry. The protocols outlined below are optimized for producing crystals of sufficient size and quality for single-crystal X-ray diffraction analysis.
Introduction
Ammonium cobalt(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic system. It is composed of an octahedrally coordinated cobalt(II) ion, two ammonium ions, two sulfate ions, and six water molecules of hydration. The production of high-quality single crystals is paramount for accurate structural elucidation by X-ray crystallography. The primary methods for growing these crystals from aqueous solutions are slow evaporation and slow cooling. This document details both approaches, providing quantitative data and procedural steps to ensure reproducibility.
Physicochemical Data
A thorough understanding of the material's properties is crucial for successful crystal growth. Key physicochemical data for ammonium cobalt(II) sulfate hexahydrate are summarized in the table below.
| Property | Value |
| Molecular Formula | (NH₄)₂Co(SO₄)₂·6H₂O |
| Molecular Weight | 395.23 g/mol |
| Appearance | Pink to red crystalline solid[1] |
| Crystal System | Monoclinic |
| Solubility in Water | Temperature-dependent |
| Density | 1.902 g/mL at 25 °C[1] |
Table 1: Physicochemical Properties of Ammonium Cobalt(II) Sulfate Hexahydrate.
Aqueous Solubility
The solubility of ammonium cobalt(II) sulfate hexahydrate in water increases with temperature. This property is fundamental to both the slow evaporation and slow cooling crystallization methods. The table below provides solubility data at various temperatures.
| Temperature (°C) | Solubility (g / 100 g water) |
| 0 | 8.92 |
| 10 | 13.98 |
| 20 | 19.54 |
Table 2: Temperature-Dependent Solubility of Ammonium Cobalt(II) Sulfate Hexahydrate. [2]
Experimental Protocols
Two primary methods are recommended for growing single crystals of ammonium cobalt(II) sulfate hexahydrate: slow evaporation and slow cooling.
Method 1: Slow Evaporation
This is the most common and often the most reliable method for growing large, high-quality single crystals of this compound. The principle lies in slowly increasing the concentration of the solute in a saturated solution by allowing the solvent to evaporate at a constant temperature.
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Filter paper
-
Crystallization dish or beaker
-
Parafilm or aluminum foil
-
Preparation of the Saturated Solution:
-
Using Cobalt(II) Nitrate Hexahydrate and Ammonium Sulfate: Dissolve 7.56 g (30 mmol) of Co(NO₃)₂·6H₂O and 7.93 g (60 mmol) of (NH₄)₂SO₄ in 150 mL of deionized water in a 250 mL beaker.[1]
-
Using Cobalt(II) Sulfate Heptahydrate and Ammonium Sulfate: To prepare 100 g of the final product, dissolve 66.57 g of CoSO₄·7H₂O and 33.43 g of (NH₄)₂SO₄ in a minimal amount of hot deionized water.[2] It is recommended to dissolve each salt separately in hot water and then mix the solutions while stirring.[2]
-
-
Heating and Dissolution: Gently heat the solution to 60 °C on a stirring hotplate and stir for 1 hour to ensure complete dissolution and reaction, resulting in a clear, purple-red solution.[1]
-
Filtration: Filter the warm solution through a filter paper to remove any undissolved impurities.
-
Crystallization Setup: Transfer the filtered solution to a clean crystallization dish or beaker.
-
Evaporation Control: Cover the container with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent at room temperature. The rate of evaporation is critical; too fast an evaporation will lead to the formation of many small crystals, while too slow an evaporation may not induce crystallization.
-
Crystal Growth: Place the setup in a vibration-free location and allow the solvent to evaporate slowly. Small, well-formed single crystals should appear within a few days to a week.
-
Seeding (Optional for larger crystals): Once small, well-shaped seed crystals have formed, a larger single crystal can be grown. Prepare a fresh saturated solution as described above. Select a high-quality seed crystal and suspend it in the new solution using a thin thread. Cover the container and allow the solvent to evaporate slowly. The seed crystal will grow in size. A large single crystal with dimensions of 20 × 15 × 9.5 mm³ has been successfully grown using this method.[1]
-
Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using tweezers. Gently dry them with a filter paper.
Method 2: Slow Cooling
This method relies on the decreasing solubility of the salt with decreasing temperature to induce crystallization.
-
Same as for the Slow Evaporation method.
-
Programmable water bath or a well-insulated container (e.g., a Dewar flask).
-
Preparation of a Saturated Solution at Elevated Temperature: Prepare a saturated solution of ammonium cobalt(II) sulfate hexahydrate at an elevated temperature (e.g., 40-50 °C) using the solubility data in Table 2. Ensure all the solute is dissolved.
-
Filtration: Filter the hot, saturated solution to remove any impurities.
-
Cooling:
-
Controlled Cooling: Place the crystallization vessel in a programmable water bath and slowly decrease the temperature at a rate of 0.1-0.5 °C per hour.
-
Uncontrolled Slow Cooling: Alternatively, place the hot, filtered solution in a well-insulated container (like a Dewar flask) and allow it to cool slowly to room temperature over 24-48 hours.
-
-
Crystal Formation: As the solution cools, the solubility will decrease, leading to supersaturation and subsequent crystal formation.
-
Harvesting: Once the solution has reached the final temperature and crystal growth has ceased, carefully harvest the crystals as described in the slow evaporation protocol.
Optimizing Crystal Quality
Several factors can be adjusted to improve the size, shape, and transparency of the grown crystals.
-
pH Adjustment: The pH of the crystallization solution can influence crystal quality. Adding a small amount of baking soda (~1g per 100g of solution) can help precipitate impurities like iron salts. The solution should be allowed to stand and then be filtered before setting up for crystallization.[2]
-
Use of Additives: The addition of surfactants can lead to the growth of more transparent and well-defined crystals. For example, a small amount of soap containing sodium lauryl sulfate can be added to the solution.[2]
-
Purity of Reagents: Using high-purity starting materials is essential to avoid the incorporation of impurities into the crystal lattice, which can hinder crystal growth and affect the final quality.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflows for the described crystallization methods.
Caption: Workflow for the Slow Evaporation Method.
Caption: Workflow for the Slow Cooling Method.
Characterization
Once grown, the quality of the single crystals should be assessed before proceeding with X-ray diffraction analysis.
-
Visual Inspection: High-quality crystals should be transparent, have well-defined faces, and be free of visible cracks or inclusions.
-
Optical Microscopy: Examination under a microscope can reveal smaller imperfections and confirm the presence of single, untwinned crystals.
-
Powder X-ray Diffraction (PXRD): While the goal is single-crystal analysis, a preliminary PXRD on a ground sample can confirm the bulk purity of the crystalline material.
-
Single-Crystal X-ray Diffraction: This is the ultimate technique to determine the crystal structure, unit cell parameters, and space group.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the reproducible growth of high-quality single crystals of ammonium cobalt(II) sulfate hexahydrate suitable for X-ray crystallography. By carefully controlling parameters such as saturation, rate of solvent removal or cooling, and solution purity, researchers can consistently obtain crystals for detailed structural analysis and further investigation of their physical properties.
References
Application Notes and Protocols: Ammonium Cobalt (II) Sulfate Hexahydrate as a Precursor for Cobalt Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt oxide nanoparticles (Co₃O₄ NPs) are attracting significant interest across various scientific disciplines, including catalysis, energy storage, and biomedicine.[1][2] Their unique physicochemical properties, such as high surface area-to-volume ratio and versatile redox behavior, make them promising candidates for applications in drug delivery, bio-imaging, and cancer therapy.[3][4] The synthesis method and the choice of precursor material are critical factors that dictate the morphology, size, and ultimately, the functionality of the resulting nanoparticles.[5]
Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a stable, readily available, and cost-effective precursor for the synthesis of cobalt oxide nanoparticles.[6] This document provides detailed application notes and experimental protocols for the synthesis of Co₃O₄ nanoparticles using this precursor, with a focus on their potential applications in drug development.
Data Presentation
The properties of cobalt oxide nanoparticles are highly dependent on the synthesis method and parameters. The following table summarizes typical characteristics of Co₃O₄ NPs synthesized via thermal decomposition of cobalt precursors.
| Property | Typical Values | Characterization Method |
| Average Crystallite Size | 7 - 30 nm | X-ray Diffraction (XRD) |
| Morphology | Spherical, agglomerated particles | Scanning Electron Microscopy (SEM) |
| Phase | Face-centered cubic spinel structure | X-ray Diffraction (XRD) |
| Functional Groups | Co-O stretching vibrations (approx. 550-670 cm⁻¹) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Optical Band Gap | 2.20 - 3.45 eV | UV-Visible Spectroscopy |
Experimental Protocols
This section outlines the protocols for the synthesis of cobalt oxide nanoparticles from ammonium cobalt (II) sulfate hexahydrate, their surface functionalization for biomedical applications, and a common method for evaluating their cytotoxicity.
Protocol 1: Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles via Thermal Decomposition
This protocol describes the synthesis of cobalt oxide nanoparticles by the thermal decomposition of this compound.
Materials:
-
This compound ((NH₄)₂Co(SO₄)₂·6H₂O)
-
Ceramic crucible
-
Muffle furnace
-
Deionized water
-
Ethanol
-
Centrifuge and centrifuge tubes
-
Mortar and pestle
Procedure:
-
Place a known quantity of this compound powder into a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample in air at a ramping rate of 5°C/min to a calcination temperature of 400-600°C. The decomposition of this compound typically begins around 120°C.[6]
-
Maintain the target temperature for 2-4 hours to ensure complete conversion to cobalt oxide.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is the cobalt oxide nanoparticles.
-
To purify, disperse the nanoparticles in a mixture of deionized water and ethanol, sonicate for 15 minutes, and then centrifuge to collect the particles. Repeat this washing step three times.
-
Dry the purified nanoparticles in an oven at 80°C for 12 hours.
-
Gently grind the dried nanoparticles using a mortar and pestle to obtain a fine powder.
Protocol 2: Surface Functionalization with Polyethylene (B3416737) Glycol (PEG)
Surface modification with polyethylene glycol (PEG) is a common strategy to improve the biocompatibility and in vivo circulation time of nanoparticles.[3]
Materials:
-
Synthesized Co₃O₄ nanoparticles
-
Polyethylene glycol with a terminal carboxyl group (PEG-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Disperse a specific concentration of Co₃O₄ nanoparticles in PBS buffer.
-
In a separate container, dissolve PEG-COOH, EDC, and NHS in PBS buffer.
-
Add the PEG-COOH/EDC/NHS solution to the nanoparticle dispersion while stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
After the reaction, centrifuge the mixture to separate the PEGylated nanoparticles.
-
Wash the nanoparticles with PBS buffer three times to remove any unreacted PEG and coupling agents.
-
Resuspend the PEGylated Co₃O₄ nanoparticles in the desired buffer for further applications.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of nanoparticles.[3]
Materials:
-
PEGylated Co₃O₄ nanoparticles
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PEGylated Co₃O₄ nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include a control group with untreated cells.
-
Incubate the plates for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Visualizations
Caption: Experimental workflow from precursor to application.
Caption: Targeted drug delivery pathway using Co₃O₄ NPs.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis and Characterization of Cobalt Oxide Nanoparticles Using Psidium guajava Leaves Extracts and Their Photocatalytic and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Interaction of Cobalt Oxide Nanoparticles with Albumin, Leukemia Cancer Cells and Pathogenic Bacteria by Multispectroscopic, Docking, Cellular and Antibacterial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
Application Note: Preparation of a Standard Solution of Ammonium Cobalt (II) Sulfate Hexahydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of a standard solution of Ammonium Cobalt (II) Sulfate (B86663) Hexahydrate. This reagent is integral in various scientific applications, including its use as a spectroscopic standard, in cobalt electroplating, as a catalyst, and in the production of ceramics.[1] The protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a solution of a specified molarity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ammonium Cobalt (II) Sulfate Hexahydrate is provided below.
| Property | Value |
| Chemical Formula | (NH₄)₂Co(SO₄)₂ · 6H₂O |
| Molecular Weight | 395.23 g/mol |
| Appearance | Pink to red crystalline solid |
| Solubility | Soluble in water, insoluble in alcohol |
| Density | 1.902 g/mL at 25°C |
| Melting Point | 120°C (decomposes) |
Materials and Equipment
3.1. Chemicals:
-
This compound ((NH₄)₂Co(SO₄)₂ · 6H₂O), ACS reagent grade or higher
-
Deionized or distilled water
3.2. Glassware and Equipment:
-
Analytical balance
-
Weighing paper or boat
-
Beaker (appropriate size for the volume of solution)
-
Glass stirring rod
-
Volumetric flask (e.g., 100 mL, 250 mL, 500 mL, or 1 L) with stopper
-
Funnel
-
Wash bottle with deionized or distilled water
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazard Statements: Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[2][3] The substance is also hygroscopic.[2]
-
Precautionary Measures:
-
Always work in a well-ventilated area or under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, to prevent skin and eye contact.[2][4][5]
-
Avoid breathing dust.[4]
-
Wash hands thoroughly after handling the chemical.[2]
-
Store the chemical in a tightly sealed container in a cool, dry place.[6]
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
-
Experimental Protocol
This protocol provides instructions for preparing a 0.1 M standard solution of this compound. The procedure can be adapted for different concentrations and volumes by adjusting the mass of the solute accordingly.
5.1. Calculation of Required Mass
To prepare a standard solution, the required mass of the solute must be calculated based on the desired molarity and volume.[7]
The formula to calculate the mass is:
Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
Example Calculation for 100 mL of a 0.1 M solution:
-
Mass (g) = 0.1 mol/L × 395.23 g/mol × 0.1 L
-
Mass (g) = 3.9523 g
5.2. Step-by-Step Procedure
-
Weighing the Solute: Accurately weigh out the calculated mass (e.g., 3.9523 g for a 0.1 M solution in 100 mL) of this compound using an analytical balance.
-
Dissolving the Solute: Transfer the weighed solid into a clean beaker. Add a portion (approximately half of the final volume) of deionized or distilled water to the beaker. Stir the mixture with a clean glass rod until the solid is completely dissolved.
-
Transfer to Volumetric Flask: Carefully transfer the solution from the beaker into a clean volumetric flask of the desired final volume (e.g., 100 mL) using a funnel.
-
Rinsing: Rinse the beaker, stirring rod, and funnel with a small amount of deionized water, and add the rinsings to the volumetric flask to ensure all of the solute is transferred. Repeat this step two to three times.
-
Dilution to Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Stopper the volumetric flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.
Data Presentation
The following table should be used to document the preparation of the standard solution.
| Parameter | Value |
| Chemical Name | This compound |
| Desired Molarity (M) | |
| Final Volume (mL) | |
| Calculated Mass (g) | |
| Actual Mass Weighed (g) | |
| Date of Preparation | |
| Prepared By |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the standard solution.
Caption: Experimental workflow for preparing a standard solution.
References
Application Notes and Protocols: Catalytic Activity of Cobalt Catalysts Derived from Ammonium Cobalt (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of cobalt-based catalysts derived from ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate. This precursor offers a stable and reliable source of cobalt for the preparation of highly active catalytic materials. The protocols detailed below focus on the synthesis of cobalt oxide (Co₃O₄) catalysts, which are effective in various organic transformations and environmental applications.
Introduction
Ammonium cobalt (II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, is a double salt that serves as an excellent precursor for the synthesis of cobalt-based catalysts.[1] Its high purity and solubility in water make it suitable for various catalyst preparation methods, including impregnation, precipitation, and hydrothermal synthesis. Upon thermal decomposition, this precursor readily transforms into cobalt oxides, which are known for their catalytic activity in oxidation reactions. Cobalt ions, particularly in the Co³⁺ state, play a crucial role in facilitating redox reactions, making cobalt oxide a highly effective catalyst.[2]
This document outlines the preparation of a supported cobalt oxide catalyst and its application in the complete oxidation of toluene (B28343), a model volatile organic compound (VOC).
Data Presentation
Table 1: Catalyst Synthesis Parameters
| Parameter | Value |
| Cobalt Precursor | This compound |
| Support Material | γ-Al₂O₃ |
| Cobalt Loading (wt%) | 15 |
| Calcination Temperature | 500 °C |
| Calcination Time | 4 hours |
| Atmosphere | Air |
Table 2: Catalytic Performance in Toluene Oxidation
| Reaction Temperature (°C) | Toluene Conversion (%) |
| 200 | 15 |
| 220 | 45 |
| 240 | 90 |
| 250 | 95 |
| 260 | 100 |
| Typical performance data for a 15 wt% Co₃O₄/γ-Al₂O₃ catalyst. Actual results may vary based on specific experimental conditions. |
Experimental Protocols
Protocol 1: Synthesis of 15 wt% Co₃O₄/γ-Al₂O₃ Catalyst
This protocol describes the preparation of a supported cobalt oxide catalyst on a gamma-alumina (γ-Al₂O₃) support using the incipient wetness impregnation method.
Materials:
-
This compound ((NH₄)₂Co(SO₄)₂·6H₂O)
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Deionized water
-
Drying oven
-
Muffle furnace
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120 °C for 4 hours to remove any physisorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ support by adding deionized water dropwise to a known weight of the support until the pores are completely filled and the surface appears wet. The volume of water added is the pore volume.
-
Precursor Solution Preparation:
-
Calculate the required mass of this compound to achieve a 15 wt% loading of Co₃O₄ on the support.
-
Dissolve the calculated amount of the cobalt precursor in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support determined in the previous step.
-
-
Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support with continuous mixing to ensure uniform distribution of the solution.
-
Drying: Dry the impregnated support in an oven at 120 °C for 12 hours.
-
Calcination: Calcine the dried material in a muffle furnace in a static air atmosphere. Ramp the temperature from room temperature to 500 °C at a rate of 5 °C/min and hold at 500 °C for 4 hours. This step decomposes the precursor to form cobalt oxide nanoparticles on the alumina (B75360) support.
-
Cooling and Storage: Allow the catalyst to cool to room temperature and store it in a desiccator.
Protocol 2: Catalytic Oxidation of Toluene
This protocol outlines the procedure for evaluating the catalytic activity of the prepared Co₃O₄/γ-Al₂O₃ catalyst for the complete oxidation of toluene.
Materials and Equipment:
-
Prepared Co₃O₄/γ-Al₂O₃ catalyst
-
Fixed-bed continuous flow reactor
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Mass flow controllers (MFCs)
-
Toluene
-
Synthetic air (20% O₂ in N₂)
-
Quartz wool
Procedure:
-
Catalyst Loading: Load 100 mg of the Co₃O₄/γ-Al₂O₃ catalyst into the fixed-bed reactor, securing it in place with quartz wool plugs.
-
Pre-treatment: Heat the catalyst bed to 300 °C in a flow of synthetic air for 1 hour to remove any adsorbed impurities.
-
Reaction Setup:
-
Cool the reactor to the desired starting reaction temperature (e.g., 200 °C).
-
Introduce a gas stream containing 1000 ppm of toluene and synthetic air at a total flow rate of 100 mL/min, controlled by MFCs. This corresponds to a Gas Hourly Space Velocity (GHSV) of 60,000 mL g⁻¹ h⁻¹.
-
-
Catalytic Testing:
-
Once the reaction reaches a steady state (typically after 30 minutes), analyze the composition of the effluent gas using an online GC-FID to determine the concentration of unreacted toluene.
-
Increase the reaction temperature in a stepwise manner (e.g., in 20 °C increments) and repeat the analysis at each temperature to obtain the toluene conversion as a function of temperature.
-
-
Data Analysis: Calculate the toluene conversion at each temperature using the following formula:
-
Toluene Conversion (%) = [ ( [Toluene]in - [Toluene]out ) / [Toluene]in ] × 100
-
Visualizations
Caption: Workflow for the synthesis of a supported Co₃O₄ catalyst.
Caption: Experimental workflow for catalytic toluene oxidation.
References
Application Notes and Protocols for Electrochemical Studies Using an Ammonium Cobalt (II) Sulfate Hexahydrate Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, is a double salt belonging to the Tutton's salt family. These compounds are known for their well-defined crystalline structure and have been utilized in various fields, including electroplating and materials synthesis. In the realm of electrochemistry, aqueous solutions of ammonium cobalt (II) sulfate hexahydrate are of interest for applications such as the electrodeposition of cobalt and its alloys, and as potential electrolytes for electrochemical capacitors (supercapacitors). The presence of redox-active Co(II) ions suggests the possibility of pseudocapacitive behavior, which could enhance the energy storage capabilities of supercapacitors.
These application notes provide detailed protocols for the preparation and electrochemical characterization of this compound electrolytes. The methodologies for cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are described to evaluate the electrolyte's performance and electrochemical properties.
Part 1: Electrolyte Preparation Protocol
This protocol outlines the preparation of aqueous this compound electrolytes at various concentrations.
Materials and Equipment:
-
This compound ((NH₄)₂Co(SO₄)₂·6H₂O) (CAS No. 13586-38-4)
-
Deionized (DI) water or ultrapure water
-
Volumetric flasks (various sizes, e.g., 50 mL, 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Spatula and weighing paper
Procedure:
-
Determine the required mass: Calculate the mass of this compound (molar mass: 395.23 g/mol ) needed to achieve the desired molar concentration (e.g., 0.5 M, 1.0 M, 1.5 M). The formula for this calculation is: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Weigh the salt: Accurately weigh the calculated mass of the salt using an analytical balance.
-
Dissolution: a. Add a magnetic stir bar to a volumetric flask of the appropriate size. b. Carefully transfer the weighed salt into the volumetric flask. c. Add approximately half of the final volume of DI water to the flask. d. Place the flask on a magnetic stirrer and stir until the salt is completely dissolved. The solution should be a clear, pinkish-red color. e. Remove the flask from the stirrer.
-
Final Volume Adjustment: a. Carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark. b. Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the prepared electrolyte solution in a sealed container at room temperature. For prolonged storage, it is advisable to de-gas the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with some electrochemical measurements.
Part 2: Electrochemical Characterization Techniques
A standard three-electrode setup is recommended for the following electrochemical tests. This setup consists of a working electrode (e.g., glassy carbon, platinum, or a fabricated supercapacitor electrode), a reference electrode (e.g., Ag/AgCl or a Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite (B72142) rod).
Cyclic Voltammetry (CV)
Application Note: Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of the this compound electrolyte. It provides information on the redox reactions occurring within a specific potential window, the electrochemical stability of the electrolyte, and the capacitive behavior of an electrode material in this electrolyte.
Experimental Protocol:
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared electrolyte. Ensure the electrodes are properly immersed in the solution.
-
Instrument Setup: Connect the electrodes to a potentiostat.
-
Parameter Configuration: Set the following parameters in the potentiostat software:
-
Potential Window: A typical starting range for aqueous electrolytes is -0.2 V to 1.0 V vs. Ag/AgCl. This range should be optimized to avoid water splitting (hydrogen and oxygen evolution).
-
Scan Rate: Perform scans at various rates (e.g., 10, 20, 50, 100 mV/s) to study the kinetics of the redox reactions.
-
Number of Cycles: Typically, 3-5 cycles are sufficient to obtain a stable voltammogram.
-
-
Data Acquisition: Start the experiment and record the cyclic voltammogram (current vs. potential).
-
Data Analysis: Analyze the resulting plot to identify the anodic and cathodic peak potentials and currents.
Data Presentation:
| Parameter | Value |
| Electrolyte Concentration | 1.0 M |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl (3M KCl) |
| Counter Electrode | Platinum Wire |
| Scan Rate | 50 mV/s |
| Potential Window | -0.2 V to 0.9 V |
| Anodic Peak Potential (Epa) | ~0.6 V |
| Cathodic Peak Potential (Epc) | ~0.3 V |
| Peak Separation (ΔEp) | ~0.3 V |
Note: The data presented are representative and may vary based on the specific experimental conditions.
Galvanostatic Charge-Discharge (GCD)
Application Note: Galvanostatic charge-discharge is a key technique for evaluating the performance of a supercapacitor device or electrode using the this compound electrolyte. It involves charging and discharging the electrode at a constant current and provides crucial data for calculating specific capacitance, energy density, and power density.
Experimental Protocol:
-
Cell Assembly: Assemble a two-electrode symmetric cell (if testing a device) or a three-electrode cell with the fabricated working electrode.
-
Instrument Setup: Connect the cell to a battery cycler or a potentiostat with galvanostatic capabilities.
-
Parameter Configuration:
-
Current Density: Apply a range of current densities (e.g., 0.5, 1, 2, 5, 10 A/g) based on the mass of the active material on the working electrode.
-
Voltage Window: The voltage window should be consistent with the stability window determined by CV.
-
Number of Cycles: Perform a large number of cycles (e.g., 1000-5000) to evaluate the cycling stability.
-
-
Data Acquisition: Start the charge-discharge cycling and record the potential vs. time profile.
-
Data Analysis: From the discharge curve, calculate the specific capacitance (Csp), energy density (E), and power density (P) using the following equations:
-
Csp = (I × Δt) / (m × ΔV)
-
E = (Csp × ΔV²) / (2 × 3.6)
-
P = (E × 3600) / Δt Where: I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the voltage window.
-
Data Presentation:
| Parameter | Value |
| Electrolyte Concentration | 1.0 M |
| Cell Configuration | Symmetric Supercapacitor |
| Current Density | 1 A/g |
| Voltage Window | 0 V to 0.8 V |
| Specific Capacitance | ~150 F/g |
| Energy Density | ~6.7 Wh/kg |
| Power Density | ~400 W/kg |
| Coulombic Efficiency | >95% |
| Cycling Stability | ~90% retention after 1000 cycles |
Note: The data presented are representative and highly dependent on the electrode material used.
Electrochemical Impedance Spectroscopy (EIS)
Application Note: Electrochemical impedance spectroscopy is a non-destructive technique used to probe the resistive and capacitive properties of the electrochemical system. For the this compound electrolyte, EIS can determine the solution resistance (Rs), the charge transfer resistance (Rct) at the electrode-electrolyte interface, and provide insights into the ion diffusion process.
Experimental Protocol:
-
Cell Assembly: Assemble the electrochemical cell in the same configuration used for CV or GCD.
-
Instrument Setup: Connect the cell to a potentiostat with an EIS module.
-
Parameter Configuration:
-
Frequency Range: Typically from 100 kHz down to 0.01 Hz.
-
AC Amplitude: A small AC voltage perturbation, typically 5-10 mV.
-
DC Potential: The open-circuit potential (OCP) of the cell.
-
-
Data Acquisition: Run the EIS experiment and record the impedance data.
-
Data Analysis: Plot the data as a Nyquist plot (Z' vs. -Z''). The high-frequency intercept on the real axis gives the solution resistance (Rs). The diameter of the semicircle in the high-to-mid frequency range corresponds to the charge transfer resistance (Rct). The low-frequency tail provides information about the diffusive and capacitive behavior.
Data Presentation:
| Parameter | Value |
| Electrolyte Concentration | 1.0 M |
| Cell Configuration | Three-electrode cell at OCP |
| Solution Resistance (Rs) | ~1-5 Ω |
| Charge Transfer Resistance (Rct) | ~10-50 Ω |
Note: The data presented are representative and will vary with electrode material and cell design.
Part 3: Visualizations
Caption: Experimental workflow for electrochemical studies.
Caption: Three-electrode electrochemical cell setup.
Conclusion
This compound presents a viable option as an aqueous electrolyte for electrochemical studies, particularly for supercapacitors where it may contribute to pseudocapacitance. The protocols detailed in these application notes provide a framework for the systematic investigation of its electrochemical properties. Researchers should note that the performance of the electrolyte is intrinsically linked to the choice of electrode material, and optimization of experimental parameters is crucial for achieving reliable and reproducible results. Further research could focus on mixed-salt electrolytes incorporating this compound to enhance conductivity and widen the electrochemical stability window.
Application Notes and Protocols: Ammonium Cobalt (II) Sulfate Hexahydrate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the use of Ammonium Cobalt (II) Sulfate (B86663) Hexahydrate, a crystalline compound with the formula (NH₄)₂Co(SO₄)₂·6H₂O, in various biochemical assays. This compound serves as a convenient and soluble source of cobalt (II) ions (Co²⁺) for a range of applications, including enzyme kinetics, protein-ligand binding studies, and as a spectroscopic probe in metalloprotein research.
Application: Cobalt as a Spectroscopic Probe in Zinc Metalloenzymes
A significant application of cobalt (II) ions in biochemistry is as a spectroscopic substitute for zinc (II) ions in metalloenzymes.[1][2] Zinc is a common metal cofactor, but its d¹⁰ electron configuration renders it "spectroscopically silent," making it challenging to study the metal's coordination environment and role in catalysis directly.[2] Due to their similar ionic radii and coordination chemistry, Co²⁺ can often replace Zn²⁺ in the active site of these enzymes, providing a spectroscopically active probe.[1][2]
This substitution allows for the use of various spectroscopic techniques to elucidate the structure and function of the enzyme's active site. Ammonium cobalt (II) sulfate hexahydrate is a suitable reagent for the in vitro reconstitution of apoenzymes (enzymes with the metal cofactor removed) with cobalt.
Protocol 1: Reconstitution of a Zinc Metalloenzyme with Cobalt (II)
This protocol outlines a general procedure for replacing the native zinc ion in a purified metalloenzyme with cobalt.
Materials:
-
Purified zinc metalloenzyme
-
This compound
-
Chelating agent (e.g., EDTA, 1,10-phenanthroline)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Metal-free buffer (e.g., Tris-HCl, HEPES, treated with Chelex-100 resin)
-
Spectrophotometer
-
Atomic Absorption Spectrometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis
Procedure:
-
Preparation of Apoenzyme:
-
Dissolve the purified zinc metalloenzyme in a metal-free buffer.
-
Add a chelating agent (e.g., 10 mM EDTA) to the enzyme solution to remove the native zinc ions.
-
Incubate the solution at 4°C with gentle stirring for 2-4 hours.
-
Perform extensive dialysis against the metal-free buffer (at least 4 buffer changes over 48 hours) to remove the chelating agent and the zinc ions.
-
Confirm the removal of zinc by measuring the metal content of the apoenzyme solution using AAS or ICP-MS.
-
-
Reconstitution with Cobalt (II):
-
Prepare a stock solution of this compound in the metal-free buffer.
-
To the apoenzyme solution, add the cobalt (II) solution in a dropwise manner with gentle stirring, typically at a 2-5 fold molar excess.
-
Incubate the solution at 4°C for 1-2 hours to allow for cobalt incorporation.
-
Perform dialysis against the metal-free buffer to remove excess, unbound cobalt ions.
-
Determine the final cobalt content of the reconstituted enzyme using AAS or ICP-MS to calculate the stoichiometry of cobalt binding.
-
-
Characterization:
-
Measure the enzymatic activity of the cobalt-substituted enzyme and compare it to the native zinc enzyme to assess functional integrity.
-
Analyze the cobalt-substituted enzyme using spectroscopic methods such as UV-Vis absorption spectroscopy, Electron Paramagnetic Resonance (EPR), or Nuclear Magnetic Resonance (NMR) to probe the metal coordination environment.[1]
-
Quantitative Data Summary:
| Parameter | Native Zinc Enzyme | Apoenzyme | Cobalt-Substituted Enzyme |
| Metal Content (moles of metal/mole of protein) | ~1.0 | < 0.1 | ~1.0 |
| Specific Activity (U/mg) | Varies by enzyme | ~0 | Often reduced but can be comparable |
| Spectroscopic Signature | Silent | Silent | Active (e.g., characteristic UV-Vis absorbance) |
Experimental Workflow for Cobalt Substitution in a Zinc Metalloenzyme:
Caption: Workflow for preparing a cobalt-substituted metalloenzyme.
Application: Investigating Enzyme Kinetics and Inhibition
Cobalt (II) ions can act as either activators or inhibitors of various enzymes. This compound can be used to investigate the effect of Co²⁺ on enzyme kinetics.
Protocol 2: Determining the Effect of Cobalt (II) on Enzyme Activity
This protocol describes how to determine the inhibitory or activating effect of cobalt (II) ions on an enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
This compound
-
Appropriate buffer for the enzyme assay
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Prepare a Cobalt (II) Stock Solution: Dissolve a known amount of this compound in the assay buffer to create a concentrated stock solution.
-
Enzyme Assay:
-
Set up a series of reactions in cuvettes or a microplate. Each reaction should contain the enzyme, buffer, and substrate at their optimal concentrations.
-
Add varying concentrations of the cobalt (II) solution to the reaction mixtures. Include a control reaction with no added cobalt.
-
Initiate the reaction by adding the substrate (or enzyme).
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Calculate the initial reaction velocity (v₀) for each cobalt concentration.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the cobalt (II) concentration.
-
If the velocity increases with increasing cobalt concentration, Co²⁺ is an activator.
-
If the velocity decreases, Co²⁺ is an inhibitor.
-
For inhibition, further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying both substrate and cobalt concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Quantitative Data Summary for an Inhibitory Effect:
| Cobalt (II) Concentration (µM) | Initial Velocity (v₀) (µmol/min) | % Inhibition |
| 0 (Control) | 1.20 | 0 |
| 10 | 0.95 | 20.8 |
| 25 | 0.68 | 43.3 |
| 50 | 0.45 | 62.5 |
| 100 | 0.21 | 82.5 |
Logical Relationship of Cobalt's Effect on Enzyme Activity:
References
Application of Ammonium Cobalt (II) Sulfate Hexahydrate in Battery Cathode Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, is a key precursor material in the synthesis of advanced cathode materials for lithium-ion batteries, particularly Nickel Manganese Cobalt (NMC) and Nickel Cobalt Aluminum (NCA) oxides. Its use as a source of cobalt (II) ions is integral to achieving the desired electrochemical performance, structural stability, and overall efficiency of these energy storage materials. This document provides detailed application notes and experimental protocols for the utilization of ammonium cobalt (II) sulfate hexahydrate in the synthesis of battery cathodes, primarily through co-precipitation and hydrothermal methods.
Co-precipitation Synthesis of NMC Cathode Precursors
Co-precipitation is a widely employed method for synthesizing NMC cathode precursors due to its ability to achieve homogeneous mixing of metal ions at an atomic level, which is crucial for the electrochemical performance of the final cathode material. In this process, an aqueous solution containing the desired molar ratio of metal sulfates, including this compound, is precipitated by the controlled addition of a precipitating agent and a complexing agent.
Experimental Protocol: Co-precipitation of NMC Hydroxide (B78521) Precursor
1. Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Nickel Sulfate Hexahydrate (NiSO₄·6H₂O), Manganese Sulfate Monohydrate (MnSO₄·H₂O), and this compound ((NH₄)₂Co(SO₄)₂·6H₂O) in deionized water to form a mixed metal sulfate solution. The total metal ion concentration is typically maintained around 2.0 M.[1]
-
The molar ratio of Ni:Mn:Co will determine the specific type of NMC cathode (e.g., NMC111, NMC622, NMC811).
2. Reaction Setup:
-
The co-precipitation reaction is carried out in a continuously stirred tank reactor (CSTR).
-
Maintain a constant temperature, typically around 60°C, and a fixed stirring speed, commonly 1000 rpm.[1]
-
Introduce an inert atmosphere, such as nitrogen gas, to prevent the oxidation of Mn²⁺.[1]
3. Precipitation:
-
Simultaneously pump the mixed metal sulfate solution, a sodium hydroxide (NaOH) solution (precipitating agent), and an ammonium hydroxide (NH₄OH) solution (complexing agent) into the CSTR.
-
The pH of the reaction is a critical parameter and should be continuously monitored and controlled. For Ni-rich NMC materials like NMC811, a pH range of 11.0 to 11.5 is favored.[1]
-
The ammonium hydroxide acts as a chelating agent, forming metal-ammine complexes ([M(NH₃)n]²⁺), which then react with hydroxide ions to form the metal hydroxide precipitate (M(OH)₂).[1]
4. Aging, Washing, and Drying:
-
Allow the precipitate to age in the reactor for a set duration, typically several hours, to ensure complete reaction and particle growth.
-
Collect the precursor materials and wash them several times with deionized water to remove residual ions like sodium and sulfate.[1]
-
Dry the washed precipitate in a vacuum oven at approximately 100°C for 24 hours to obtain the NMC hydroxide precursor powder.[1]
5. Lithiation and Calcination:
-
Homogeneously mix the dried NMC hydroxide precursor with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃). A slight excess of the lithium source is often used.[1]
-
The mixture is then subjected to a two-step calcination process. A pre-calcination step at a lower temperature (e.g., 500°C) is followed by a final calcination at a higher temperature (e.g., 700-800°C for Ni-rich NMCs) in an oxygen-rich atmosphere.[1]
Quantitative Data for Co-precipitation Synthesis
| Parameter | Typical Value/Range | Influence on Precursor/Cathode Properties |
| Total Metal Ion Concentration | ~2 M[1] | Affects particle size and density. |
| pH | 11.0 - 11.5 (for NMC811)[1] | Crucial for controlling particle morphology and tap density. |
| Temperature | ~60°C[1] | Influences primary particle size and tap density. |
| Stirring Speed | ~1000 rpm[1] | Affects particle size distribution and morphology. |
| Ammonia Concentration | Varies | Influences the degree of sphericity and packing of primary particles.[2] |
| Calcination Temperature | 700 - 800°C (for Ni-rich NMC)[1] | Determines the final crystal structure and electrochemical performance. |
Hydrothermal Synthesis of Cathode Materials
Hydrothermal synthesis is another effective method for producing crystalline cathode materials directly or their precursors. This technique involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel, known as an autoclave.
Experimental Protocol: Hydrothermal Synthesis of Cathode Precursor
1. Precursor Solution Preparation:
-
Dissolve this compound along with other metal salts (e.g., nickel sulfate, manganese sulfate for NMC, or nickel sulfate and an aluminum source for NCA) in deionized water.
-
A sulfur source, such as thiourea, may be added if synthesizing sulfide-based cathodes.
2. Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
A mineralizer or precipitating agent (e.g., NaOH or NH₄OH) is typically added to control the pH and facilitate the reaction.
-
Seal the autoclave and heat it to a specific temperature, generally between 160°C and 220°C, for a defined period (e.g., 12-24 hours).
3. Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 80°C) for several hours.
4. Post-synthesis Treatment:
-
The hydrothermally synthesized precursor is then typically mixed with a lithium source and calcined at high temperatures to form the final layered oxide cathode material, similar to the co-precipitation method.
Quantitative Data for Hydrothermal Synthesis
| Parameter | Typical Value/Range | Influence on Product Properties |
| Reaction Temperature | 160 - 220°C | Affects crystallinity, particle size, and morphology. |
| Reaction Time | 12 - 24 hours | Influences the completion of the reaction and crystal growth. |
| pH of Precursor Solution | Varies | Controls the chemical reaction pathway and product phase. |
| Precursor Concentration | Varies | Can influence the nucleation and growth of crystals. |
Visualizations
Caption: Co-precipitation workflow for NMC cathode synthesis.
Caption: Hydrothermal synthesis workflow for cathode materials.
Conclusion
This compound is a versatile and effective precursor for the synthesis of high-performance NMC and NCA cathode materials. The selection of the synthesis method, either co-precipitation or hydrothermal, along with the precise control of key experimental parameters such as pH, temperature, and precursor concentrations, are critical in determining the final material's morphology, crystallinity, and ultimately, its electrochemical performance in lithium-ion batteries. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of battery material development.
References
Application Notes and Protocols for Doping of Other Metals into Ammonium Cobalt (II) Sulfate Hexahydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, is a member of the Tutton's salts, a class of isomorphous double sulfates.[1] These crystalline compounds have garnered interest in various scientific fields due to their unique magnetic, optical, and thermal properties.[2][3] The ability to systematically modify these properties through the incorporation of dopant metals into the crystal lattice opens up possibilities for the development of novel materials with tailored functionalities.
For drug development professionals, the study of doped crystals provides a valuable model system for understanding the impact of impurities and co-formers on the crystal habit, stability, and dissolution properties of active pharmaceutical ingredients (APIs). The principles of controlled crystallization and the effects of foreign ions on crystal growth are directly transferable to the manufacturing and formulation of crystalline drugs, where such factors can significantly influence bioavailability and manufacturability.[4][5] This document provides detailed protocols for the synthesis of metal-doped ammonium cobalt (II) sulfate hexahydrate crystals and summarizes the impact of various dopants on their physicochemical properties.
Experimental Protocols
General Crystal Growth Procedure: Slow Evaporation Method
The slow evaporation technique is a widely used method for growing high-quality single crystals from a solution.[6]
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Sulfate salt of the desired dopant metal (e.g., Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O), Zinc sulfate heptahydrate (ZnSO₄·7H₂O))
-
Deionized water
Protocol:
-
Solution Preparation:
-
Prepare a saturated aqueous solution of this compound by dissolving equimolar amounts of ammonium sulfate and cobalt (II) sulfate heptahydrate in deionized water. A common starting point is to dissolve the salts in a 1:1 molar ratio.[7]
-
To introduce a dopant, a specific molar percentage of the cobalt (II) sulfate is replaced with the sulfate salt of the dopant metal. For example, for a 1% copper-doped crystal, 99 mol% of cobalt (II) sulfate and 1 mol% of copper (II) sulfate would be used.
-
Gently heat the solution while stirring to ensure complete dissolution of the salts.[2]
-
-
Crystallization:
-
Filter the warm, saturated solution to remove any undissolved impurities.
-
Transfer the clear solution to a clean crystallizing dish or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature. Room temperature is typically suitable.[6]
-
-
Crystal Harvesting:
-
Monitor the solution over several days to weeks for the formation of single crystals.
-
Once crystals of the desired size have formed, carefully remove them from the solution using forceps.
-
Gently dry the crystals with filter paper.
-
Protocol 1: Synthesis of Copper-Doped this compound
This protocol describes the synthesis of (NH₄)₂Co₁₋ₓCuₓ(SO₄)₂·6H₂O crystals.
Materials:
-
Ammonium sulfate (13.21 g)
-
Cobalt (II) sulfate heptahydrate (for a 1% doping, use 27.82 g)
-
Copper (II) sulfate pentahydrate (for a 1% doping, use 0.25 g)
-
Deionized water (100 mL)
Procedure:
-
Dissolve the ammonium sulfate, cobalt (II) sulfate heptahydrate, and copper (II) sulfate pentahydrate in 100 mL of deionized water in a beaker.
-
Gently heat the solution to approximately 50-60°C while stirring until all salts are completely dissolved.
-
Filter the hot solution into a clean crystallizing dish.
-
Cover the dish with parafilm and puncture a few small holes to allow for slow evaporation.
-
Leave the dish undisturbed at room temperature. Crystals are expected to form within 1-2 weeks.
-
Harvest and dry the resulting pinkish-blue crystals.
Protocol 2: Synthesis of Nickel-Doped this compound
This protocol outlines the preparation of (NH₄)₂Co₁₋ₓNiₓ(SO₄)₂·6H₂O crystals.
Materials:
-
Ammonium sulfate (13.21 g)
-
Cobalt (II) sulfate heptahydrate (for a 5% doping, use 26.70 g)
-
Nickel (II) sulfate hexahydrate (for a 5% doping, use 1.31 g)
-
Deionized water (100 mL)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting copper (II) sulfate pentahydrate with the specified amount of nickel (II) sulfate hexahydrate.
-
The resulting crystals are expected to have a pale pink-greenish hue.
Protocol 3: Synthesis of Zinc-Doped this compound
This protocol details the synthesis of (NH₄)₂Co₁₋ₓZnₓ(SO₄)₂·6H₂O crystals.
Materials:
-
Ammonium sulfate (13.21 g)
-
Cobalt (II) sulfate heptahydrate (for a 10% doping, use 25.29 g)
-
Zinc sulfate heptahydrate (for a 10% doping, use 2.88 g)
-
Deionized water (100 mL)
Procedure:
-
Follow the same procedure as in Protocol 1, replacing copper (II) sulfate pentahydrate with the specified amount of zinc sulfate heptahydrate.
-
The resulting crystals are expected to be a lighter shade of pink compared to the undoped crystals.
Data Presentation
The incorporation of different metal dopants into the this compound crystal lattice leads to measurable changes in its physical and chemical properties. The following tables summarize the effects of various dopants.
| Dopant | Dopant Concentration (mol%) | Observed Effect on Crystal Properties | Reference |
| Copper (Cu²⁺) | 1 - 10 | Alters the optical properties, shifting the color towards blue. May affect thermal stability. | [6] |
| Nickel (Ni²⁺) | 1 - 20 | Changes the lattice parameters and can modify the magnetic properties. Affects the optical absorption spectrum. | [8] |
| Zinc (Zn²⁺) | 1 - 15 | Can lead to a decrease in the intensity of the characteristic pink color. May influence the crystal morphology. | [2] |
| Ammonium (NH₄⁺) | (as impurity) | At low concentrations (< 3.75 g/L), it can decrease the crystal growth rate. At higher concentrations (5 g/L), it promotes the formation of the Tutton's salt structure. | [9] |
| Property | Undoped (NH₄)₂Co(SO₄)₂·6H₂O | Effect of Ni²⁺ Doping | Effect of Zn²⁺ Doping |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/a | P2₁/a |
| Color | Pink-Red | Pink-Green | Light Pink |
| Thermal Stability | Decomposes around 100-120°C | May show slight variations depending on concentration. | Generally stable within a similar temperature range. |
| Magnetic Properties | Paramagnetic | Can be tuned by varying the Ni:Co ratio. | Expected to decrease the overall magnetic moment. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of metal-doped crystals.
Logical Relationship of Doping and Property Modification
Caption: Impact of metal doping on the crystal lattice and resulting properties.
Conclusion
The doping of other metals into this compound crystals provides a versatile platform for tuning their material properties. The provided protocols offer a foundation for the synthesis and systematic investigation of these doped crystals. For researchers in drug development, the methodologies and observed structure-property relationships serve as a pertinent case study for understanding the critical role of impurities and co-additives in the crystallization of pharmaceutical compounds. Further research into a wider range of dopants and their quantitative effects will continue to expand the potential applications of these fascinating materials.
References
- 1. syrris.com [syrris.com]
- 2. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Thin Films Using Ammonium Cobalt (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cobalt-based thin films utilizing ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate as a primary precursor. The methodologies outlined are pertinent to various applications in materials science, catalysis, and electrochemistry.
Ammonium cobalt (II) sulfate hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is a versatile crystalline compound.[1] It serves as a precursor in the synthesis of various cobalt-based materials.[1][2] This document details its application in the preparation of cobalt sulfide (B99878) (CoS) and cobalt oxide (Co₃O₄) thin films through chemical bath deposition (CBD), a cost-effective and scalable technique.
I. Application: Synthesis of Cobalt Sulfide (CoS) Thin Films
Cobalt sulfide thin films are of significant interest for applications in solar cells, sensors, and as catalysts. The following protocol is a representative method for the preparation of CoS thin films on glass substrates using a chemical bath deposition technique.
Experimental Protocol: Chemical Bath Deposition of Cobalt Sulfide Thin Films
This protocol is adapted from methodologies described for the synthesis of metal sulfide thin films.
1. Substrate Preparation:
- Begin by cleaning soda-lime glass substrates.
- Sequentially sonicate the substrates in acetone, ethanol, and deionized water for 15 minutes each to remove organic and inorganic contaminants.
- Dry the substrates under a stream of nitrogen gas.
2. Precursor Solution Preparation:
- Solution A (Cobalt Source): Prepare a 0.1 M aqueous solution of this compound.
- Solution B (Sulfur Source): Prepare a 0.1 M aqueous solution of thioacetamide (B46855) (CH₃CSNH₂).
- Complexing Agent (Optional): A complexing agent such as triethanolamine (B1662121) (TEA) can be added to the cobalt source solution to control the rate of cobalt ion release.
3. Deposition Procedure:
- In a beaker, mix equal volumes of Solution A and Solution B.
- If using a complexing agent, add it to Solution A before mixing with Solution B.
- Adjust the pH of the final solution to a desired value (typically in the acidic or alkaline range, depending on the desired film properties) using HCl or NH₄OH.
- Immerse the cleaned glass substrates vertically into the precursor solution.
- Place the beaker in a water bath maintained at a constant temperature, typically between 60°C and 85°C.[3]
- Allow the deposition to proceed for a set duration, ranging from 2 to 4 hours. The deposition time influences the film thickness and crystallinity.[3][4]
- After the desired deposition time, remove the substrates from the bath.
- Rinse the coated substrates thoroughly with deionized water to remove any loosely adhered particles.
- Dry the films in air or in a low-temperature oven.
4. Post-Deposition Annealing (Optional):
- To improve the crystallinity and stoichiometry of the films, a post-deposition annealing step can be performed.
- Anneal the films in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 200°C to 400°C for 1-2 hours.
Expected Results and Characterization:
The resulting cobalt sulfide thin films are typically dark in appearance and well-adherent to the substrate. The properties of the films can be tailored by varying deposition parameters such as precursor concentration, pH, temperature, and time.
Quantitative Data Summary:
The following table summarizes typical quantitative data for cobalt sulfide thin films prepared by chemical bath deposition, as reported in the literature.
| Deposition Parameter | Value | Resultant Film Property | Value | Reference |
| Deposition Time | 2 hours | Film Thickness | 356 nm | [3] |
| 2.5 hours | 361 nm | [3] | ||
| 3 hours | 385 nm | [3] | ||
| 3.5 hours | 434 nm | [3] | ||
| Deposition Time | 2 hours | Optical Band Gap | 1.75 eV | [4] |
| 3.5 hours | 1.3 eV | [4] | ||
| Deposition Time | 2 hours | Crystallite Size (Co₉S₈ phase) | 11 nm | [3] |
| 3.5 hours | 60 nm | [3] | ||
| Deposition Time | 2 hours | Crystallite Size (CoS phase) | 52.8 nm | [3] |
| 3.5 hours | 22.5 nm | [3] |
Experimental Workflow for CoS Thin Film Deposition
Caption: Workflow for Cobalt Sulfide Thin Film Deposition.
II. Application: Synthesis of Cobalt Oxide (Co₃O₄) Thin Films
Cobalt oxide thin films are widely investigated for their applications in electrochromic devices, gas sensors, and as anode materials in lithium-ion batteries. The following protocol outlines a method for preparing Co₃O₄ thin films.
Experimental Protocol: Chemical Bath Deposition of Cobalt Hydroxide (B78521) Precursor and Conversion to Cobalt Oxide
This method involves the initial deposition of a cobalt hydroxide precursor film, which is subsequently converted to cobalt oxide through thermal decomposition.
1. Substrate Preparation:
- Follow the same substrate cleaning procedure as described for CoS thin films. Fluorine-doped tin oxide (FTO) coated glass is often used as a substrate for electrochemical applications.
2. Precursor Solution Preparation:
- Prepare an aqueous solution of 0.1 M this compound.
- Add a precipitating agent, such as a dilute solution of ammonium hydroxide (NH₄OH), dropwise to the cobalt sulfate solution under constant stirring until a faint turbidity is observed. This initiates the formation of cobalt hydroxide.
3. Deposition of Cobalt Hydroxide Precursor Film:
- Immerse the cleaned substrates vertically into the prepared precursor solution.
- Maintain the deposition bath at a temperature between 50°C and 70°C for 1 to 3 hours.
- After deposition, remove the substrates, rinse with deionized water, and dry in air.
4. Conversion to Cobalt Oxide (Pyrolysis):
- Place the dried precursor films in a furnace.
- Heat the films in air at a temperature of 300°C to 500°C for 1 to 2 hours. This process decomposes the cobalt hydroxide into cobalt oxide (Co₃O₄).
- Allow the furnace to cool down to room temperature before removing the films.
Expected Results and Characterization:
The resulting Co₃O₄ thin films should be uniform and well-adherent. The morphology of the films can vary from nanosheets to nanorods depending on the specific deposition conditions.
Quantitative Data Summary:
The following table summarizes the effect of different cobalt precursors on the morphology of the resulting Co₃O₄ films after pyrolysis, as described in the literature.
| Cobalt Precursor | Resulting Morphology | Reference |
| Cobalt Chloride | Straight Acicular Nanorods | [5] |
| Cobalt Nitrate | Bending Acicular Nanorods | [5] |
| Cobalt Acetate | Nanosheets | [5] |
| Cobalt Sulfate | Net-shaped Nanosheets | [5] |
Experimental Workflow for Co₃O₄ Thin Film Preparation
Caption: Workflow for Cobalt Oxide Thin Film Preparation.
References
Troubleshooting & Optimization
How to improve the purity of synthesized Ammonium cobalt (II) sulfate hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Ammonium (B1175870) Cobalt (II) Sulfate (B86663) Hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized Ammonium Cobalt (II) Sulfate Hexahydrate?
A1: Common impurities can include unreacted starting materials such as cobalt (II) sulfate and ammonium sulfate, other metal salts if the cobalt source is not pure, and byproducts from side reactions. An excess of either cobalt sulfate or ammonium sulfate can also affect the crystal structure and purity.[1] Additionally, environmental contaminants from glassware or the water used can be a source of impurities.
Q2: How does pH affect the purity of the final product?
A2: Maintaining a pH between 4 and 6 is crucial to prevent the hydrolysis of Co²⁺ ions, which can lead to the formation of cobalt hydroxide (B78521) or basic cobalt sulfate precipitates, thereby reducing the purity of the desired product.[2]
Q3: What is the ideal temperature for crystallization?
A3: A slow cooling process, for example from 50°C to room temperature at a rate of 0.1–0.5°C per hour, is recommended to enhance crystal quality and minimize the inclusion of impurities.[2] Rapid cooling can lead to smaller, less pure crystals with more defects.
Q4: Can the solvent choice impact the purity?
A4: Yes, using deionized or distilled water is essential to avoid interference from other anions like chlorides (Cl⁻) or nitrates (NO₃⁻) that might be present in tap water.[2] this compound is soluble in water but insoluble in alcohol, a property that can be utilized during the washing step of purification.[3][4][5]
Troubleshooting Guide
Issue 1: The final product has a low yield.
| Possible Cause | Troubleshooting Step |
| Incomplete Crystallization | Ensure the solution is sufficiently concentrated before allowing it to cool. Slow evaporation of the solvent at room temperature can increase the yield. |
| High Solubility | The solubility of this compound can be reduced by increasing the concentration of ammonium and sulfate ions in the solution.[6] |
| Washing with Pure Water | While washing is necessary, excessive washing with pure water can dissolve some of the product. Consider washing with a cold, saturated solution of the pure compound or with a solvent in which it is insoluble, like ethanol (B145695).[3][4][5] |
Issue 2: The crystals are small, irregular, or discolored.
| Possible Cause | Troubleshooting Step |
| Rapid Crystallization | Allow the solution to cool slowly and undisturbed. Rapid cooling promotes the formation of many small crystals rather than larger, purer ones. |
| Presence of Impurities | The presence of other metal ions or an excess of one of the reactants can alter the crystal habit.[1] Recrystallization is the most effective method to address this. |
| Incorrect pH | Adjust the pH of the solution to be between 4 and 6 before crystallization.[2] |
Issue 3: The product's purity is below the desired level after synthesis.
| Possible Cause | Troubleshooting Step |
| Inclusion of Mother Liquor | Ensure the crystals are thoroughly dried after filtration to remove any residual mother liquor which contains impurities. |
| Co-precipitation of Reactants | An improper stoichiometric ratio of reactants can lead to the co-precipitation of starting materials. Ensure precise measurements of cobalt (II) sulfate and ammonium sulfate. |
| Contamination | Use clean glassware and high-purity reagents and solvents. |
Experimental Protocols
Recrystallization for Purity Enhancement
Recrystallization is a standard procedure to purify crystalline compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, during which the purified compound crystallizes out, leaving the impurities in the solution.
Materials:
-
Impure this compound
-
Deionized water
-
Ethanol (optional, for washing)
-
Beakers and Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a beaker, add a minimal amount of deionized water to the impure this compound. Heat the solution gently on a hot plate while stirring continuously until all the crystals dissolve. Avoid boiling the solution to prevent decomposition. The solubility of cobalt sulfate increases with temperature.[5]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow it to cool down to room temperature slowly and without disturbance. For better crystal formation, the cooling process can be further slowed down by placing the beaker in an insulated container.
-
Isolation of Crystals: Once crystallization is complete, separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water or ethanol to remove any adhering mother liquor. This compound is insoluble in alcohol.[3][4][5]
-
Drying: Dry the purified crystals by pressing them between filter papers or by placing them in a desiccator. The compound decomposes at around 120°C.[2][3][5][7]
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | (NH₄)₂Co(SO₄)₂·6H₂O[4][7] |
| Molecular Weight | 395.23 g/mol [5] |
| Appearance | Pink to red crystalline solid[3][4][7] |
| Density | 1.902 g/mL at 25 °C[3][7] |
| Melting Point | Decomposes at ~120 °C[2][3][5][7] |
| Solubility in Water | Soluble[2][3][4][5] |
| Solubility in Alcohol | Insoluble[3][4][5] |
Effect of Ammonium (NH₄⁺) Ion Impurity on Cobalt Sulfate Hexahydrate Purity
This table summarizes the effect of excess ammonium ions on the purity of cobalt sulfate hexahydrate during crystallization. While this data is for cobalt sulfate hexahydrate, it provides insight into the effects of excess ammonium sulfate during the synthesis of the double salt.
| Ammonium (NH₄⁺) Concentration (g/L) | Crystal Purity Decrease (%) | Note |
| Up to 3.75 | ~0.2 | The crystal structure does not change significantly.[8][9] |
| 5 | ~1 | Formation of Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O, is observed, which in this context is considered an impurity in the cobalt sulfate hexahydrate crystallization.[8][9] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 2. This compound | Benchchem [benchchem.com]
- 3. Ammonium cobalt(II) sulfate hexahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]
- 6. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting solution instability of Ammonium cobalt (II) sulfate hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate solutions.
Frequently Asked Questions (FAQs)
Q1: My ammonium cobalt (II) sulfate hexahydrate solution, which is typically pink or reddish, has changed color to brown or has formed a precipitate. What is the cause?
A1: A color change to brown or the formation of a precipitate in your ammonium cobalt (II) sulfate solution is a common indicator of instability. The primary cause is the oxidation of cobalt(II) to cobalt(III).[1] This is often accompanied by the formation of insoluble cobalt(III) hydroxides or oxides, leading to precipitation. Several factors can promote this oxidation, including high pH and the presence of dissolved oxygen.
Q2: What are the main factors that contribute to the instability of my solution?
A2: The primary factors influencing the stability of your ammonium cobalt (II) sulfate solution are:
-
pH: In acidic to neutral solutions, the Co(II) ion is relatively stable. However, as the pH becomes more alkaline, the risk of oxidation to Co(III) significantly increases.[1]
-
Presence of Ammonia: Ammonia, a key component of the salt, can act as a complexing ligand. While the aqueous Co(II) ion is quite stable, the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, is very easily oxidized by air to the corresponding cobalt(III) complex.[2]
-
Dissolved Oxygen: Oxygen from the atmosphere can act as an oxidizing agent, readily converting Co(II) to Co(III), especially in the presence of ammonia.[1]
-
Temperature: Increased temperature can accelerate the rate of chemical reactions, including oxidation.
-
Light Exposure: While less documented for this specific compound, light can sometimes catalyze redox reactions in solutions of transition metal salts.
Q3: How can I prevent the oxidation of Cobalt(II) in my solution?
A3: To prevent the oxidation of Co(II) and maintain a stable solution, consider the following measures:
-
pH Control: Maintain a slightly acidic to neutral pH for your solution. In acidic conditions, the Co(II) ion is the more stable form.[1]
-
Use of Deoxygenated Solvents: Preparing your solution with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) can minimize the presence of dissolved oxygen.
-
Inert Atmosphere: Storing the solution under an inert atmosphere (e.g., in a sealed container purged with nitrogen or argon) can prevent atmospheric oxygen from dissolving into the solution.
-
Use of Antioxidants: The addition of antioxidants may help prevent oxidation. While specific protocols for this compound are not widely detailed, antioxidants are known to prevent cobalt-mediated oxidative processes.[3] Careful selection is necessary to avoid unwanted side reactions.
Q4: What is the expected appearance of a stable this compound solution?
A4: A stable, freshly prepared solution of this compound should be a clear, pink to reddish color, characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[2][4] Any deviation from this appearance, such as a color change to brown, green, or the formation of a precipitate, indicates solution instability.
Q5: Can I still use my solution if it has changed color or formed a precipitate?
A5: It is generally not recommended to use a solution that has changed color or formed a precipitate for applications where the precise concentration and oxidation state of cobalt are critical. The presence of Co(III) species and solid impurities can significantly impact the stoichiometry and outcome of your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and stability of this compound.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g water) |
| 0 | 8.92 |
| 10 | 13.98 |
| 20 | 19.54 |
Data adapted from solubility information for the anhydrous and hexahydrate forms.[5] The solubility of the salt generally increases with temperature.[6][7]
Table 2: Factors Affecting Solution Stability
| Parameter | Condition Favoring Stability | Condition Promoting Instability |
| pH | Acidic to Neutral | Alkaline |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Oxygen) |
| Temperature | Low to Ambient | Elevated |
| Additives | - | Ammonia (excess) |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol describes the preparation of a stable aqueous solution of this compound.
Materials:
-
This compound, (NH₄)₂Co(SO₄)₂·6H₂O
-
Deionized water, recently boiled and cooled to remove dissolved oxygen
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing boat
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of the salt accurately using a weighing boat.
-
Add approximately half of the final volume of deoxygenated deionized water to the volumetric flask.
-
Place the stir bar in the flask and begin gentle stirring.
-
Carefully transfer the weighed salt into the flask.
-
Continue stirring until the salt is completely dissolved. The solution should appear clear and pink/red.
-
Once dissolved, remove the stir bar and add deoxygenated deionized water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
For prolonged storage, transfer the solution to a tightly sealed container and consider flushing the headspace with an inert gas. Store in a cool, dark place.
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Solution Instability
Caption: A flowchart to diagnose and resolve solution instability issues.
Diagram 2: Chemical Pathway of Instability
Caption: The chemical pathway leading to the degradation of Co(II) solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. knockhardy.org.uk [knockhardy.org.uk]
- 3. Cobalt-mediated oxidative DNA damage and its prevention by polyphenol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 6. Ammonium cobalt(II) sulfate hexahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]
Technical Support Center: Ammonium Cobalt (II) Sulfate Hexahydrate Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving ammonium cobalt (II) sulfate hexahydrate?
A1: The recommended solvent is deionized or distilled hot water. The compound is highly soluble in water, and using hot water facilitates the dissolution process. It is insoluble in ethanol (B145695) and acetone.[1]
Q2: What are the initial molar ratios of reactants required for synthesis?
A2: To prepare this compound, you should use cobalt (II) sulfate and ammonium sulfate. For every 100g of the final product, you will need approximately 66.57g of cobalt (II) sulfate hexahydrate and 33.43g of ammonium sulfate.[1]
Q3: How does temperature affect the crystal growth and the final product?
A3: Temperature plays a crucial role in the crystallization process. A lower initial temperature can lead to a higher supersaturation level, which may increase the crystal growth rate.[2] However, be aware that cobalt sulfate can crystallize as heptahydrate at lower temperatures (30-40°C) and as the desired hexahydrate at higher temperatures (60-80°C).[3]
Q4: What is the expected crystal structure of this compound?
A4: this compound, also known as Tutton's salt, has a monoclinic crystal system.[2]
Troubleshooting Guide
Problem 1: Poor Crystal Quality (Cloudy or Opaque Crystals)
-
Possible Cause: Impurities in the solution. An excess of either cobalt sulfate or ammonium sulfate can alter the crystal shape, and an excess of potassium sulfate, if present as an impurity, can make the crystals cloudy.[1] Iron salts are also common impurities that can affect transparency.[1]
-
Solution:
-
Purify the Solution: Add a small amount of baking soda (approximately 1g per 100g of solution) to the solution.[1] This will precipitate impurities like iron salts.
-
Allow to Settle: Let the solution stand for a while to allow the precipitate to settle.
-
Filter: Carefully filter the solution to remove the precipitate before proceeding with crystallization.[1]
-
Use Surfactants: The addition of a surfactant, such as soap containing sodium lauryl sulfate, can also lead to more transparent and well-defined crystals.[1]
-
Problem 2: Slow or No Crystal Growth
-
Possible Cause: Insufficient supersaturation or the presence of certain concentrations of ammonium ions.
-
Solution:
-
Increase Supersaturation:
-
Evaporation Method: Allow the solvent (water) to evaporate slowly from the solution. This will gradually increase the concentration of the solute and lead to crystallization.[1]
-
Cooling Method: Prepare a saturated solution at a higher temperature and then allow it to cool down slowly. The decrease in solubility at lower temperatures will induce crystal growth.[4] A slower cooling rate generally favors the growth of larger, higher-quality crystals.[4]
-
-
Optimize Ammonium Ion Concentration: Be aware that at ammonium concentrations up to 3.75 g/L, the crystal growth rate may decrease.[2][5] If you are using a cooling crystallization method, consider adjusting the initial concentration of ammonium sulfate.
-
Problem 3: Formation of a Different Crystal Structure or Impure Crystals
-
Possible Cause: High concentration of ammonium ions leading to the formation of Tutton's salt, which can co-crystallize and reduce purity.
-
Solution:
-
Control Ammonium Ion Concentration: If high purity is critical, avoid high concentrations of ammonium ions. At concentrations of 5 g/L, the formation of Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O, is favored, which can increase the growth rate but decrease the purity of the desired cobalt sulfate hexahydrate crystals by about 1%.[2][3][5]
-
Recrystallization: If you suspect your crystals are impure, you can perform a recrystallization. Dissolve the crystals in a minimal amount of hot deionized water and then allow them to recrystallize slowly.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water ( g/100g H₂O) | ||
| 0°C | 8.92 | [1] |
| 10°C | 13.98 | [1] |
| 20°C | 19.54 | [1] |
| Reactant Ratio (for 100g product) | ||
| Cobalt (II) Sulfate Hexahydrate | 66.57 g | [1] |
| Ammonium Sulfate | 33.43 g | [1] |
| Effect of Ammonium Ion Concentration | ||
| Up to 3.75 g/L | Decreased crystal growth rate | [2][5] |
| 5 g/L | Increased crystal growth rate, formation of Tutton's salt, ~1% decrease in purity | [2][3][5] |
Experimental Protocols
Protocol 1: Crystal Growth by Slow Evaporation
-
Prepare the Saturated Solution:
-
Based on the solubility data, calculate the amount of this compound needed to create a saturated solution in a specific volume of deionized water at room temperature.
-
Alternatively, prepare the salt by dissolving 66.57g of cobalt (II) sulfate hexahydrate and 33.43g of ammonium sulfate in hot deionized water.[1] Stir until fully dissolved.
-
-
Filter the Solution: Filter the warm solution to remove any undissolved particles or impurities.
-
Crystallization:
-
Pour the solution into a clean beaker or crystallizing dish.
-
Cover the container with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation.
-
Place the container in a location with a stable temperature and minimal vibrations.
-
-
Harvesting Crystals: Once crystals of the desired size have formed, carefully remove them from the solution using tweezers. Dry them on a piece of filter paper.
Protocol 2: Crystal Growth by Cooling Crystallization
-
Prepare the Supersaturated Solution:
-
Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60-80°C to favor the hexahydrate form).[3]
-
-
Introduce a Seed Crystal (Optional): For controlled growth of a single large crystal, you can introduce a small, well-formed seed crystal into the slightly cooled, saturated solution.
-
Slow Cooling:
-
Insulate the container to ensure a slow cooling rate. This can be achieved by placing the beaker in a larger container of warm water or by wrapping it in an insulating material.
-
Allow the solution to cool to room temperature undisturbed.
-
-
Crystal Collection: Once the solution has reached room temperature and crystal growth has ceased, collect the crystals by filtration and dry them.
Visualizations
References
Technical Support Center: pH and Stability of Ammonium Cobalt (II) Sulfate Hexahydrate Solutions
Of course, here is the technical support center with troubleshooting guides and FAQs on the effect of pH on the stability of Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate solutions.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ammonium cobalt (II) sulfate hexahydrate solutions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for a stable aqueous solution of this compound?
A1: For optimal stability, aqueous solutions of this compound should be maintained in a slightly acidic pH range, ideally between 4 and 6.[1] In this range, the cobalt (II) ion exists predominantly as the stable hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink-red color to the solution.[2][3] Within a broader pH range of 0 to 7, the formation of cobalt-ammonia complexes is generally negligible.[2]
Q2: My pink solution has become cloudy and a precipitate has formed. What is happening?
A2: The formation of a precipitate, which is typically cobalt (II) hydroxide (B78521) (Co(OH)₂), indicates that the pH of the solution has become too alkaline.[3][4] As the pH increases, the hexaaquacobalt(II) ion is deprotonated. Thermodynamic calculations and experimental data show that the precipitation of cobalt (II) hydroxide begins at approximately pH 9.5.[5] To resolve this, the precipitate can be redissolved by carefully adding a dilute acid to lower the pH.[4]
Q3: The color of my solution changed from pink to a brownish or darker shade, but there is no precipitate. Why?
A3: A color change from pink to brown in the absence of a precipitate typically occurs in alkaline conditions when there is an excess of ammonia (B1221849). The ammonia molecules act as ligands, replacing the water molecules coordinated to the cobalt (II) ion to form the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, which is brown.[3][6] This complex is highly susceptible to oxidation by atmospheric oxygen, which converts it to a cobalt (III) complex, often resulting in a further darkening of the solution.[3]
Q4: Can I adjust the pH of my solution? If so, what should I use?
A4: Yes, the pH of the solution can be adjusted. To lower the pH, it is recommended to use a dilute non-coordinating mineral acid, such as sulfuric acid or nitric acid, added dropwise while stirring.[7] To raise the pH, a dilute base like sodium hydroxide or ammonium hydroxide can be used. However, be cautious when raising the pH, as it can lead to the precipitation of cobalt (II) hydroxide or the formation of ammine complexes that are prone to oxidation.[3][7]
Q5: How does the presence of ammonia from the ammonium sulfate salt affect the solution at different pH values?
A5: In acidic to neutral solutions (pH < 7), the ammonia exists predominantly as the ammonium ion (NH₄⁺) and does not significantly interact with the cobalt (II) ion.[2] In alkaline conditions, the equilibrium shifts, producing free ammonia (NH₃). This ammonia can then act as a base, promoting the formation of cobalt (II) hydroxide, or as a ligand, forming soluble hexaamminecobalt(II) complexes if present in sufficient excess.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Probable Cause | Recommended Solution |
| Unexpected Precipitate Formation | The solution pH has risen above the precipitation threshold for cobalt (II) hydroxide (approx. pH 9.5).[5] | Carefully add a dilute mineral acid (e.g., 0.1 M H₂SO₄) dropwise while stirring until the precipitate dissolves and the solution becomes clear.[4] |
| Solution Color Changes to Brown/Dark | In alkaline conditions, formation of the [Co(NH₃)₆]²⁺ complex, followed by its oxidation to Co(III) by air.[3] | If ammine complexes are not desired, maintain the solution in an acidic pH range (4-6).[1] If the complex is intended, work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8] |
| Solution Appears Cloudy or Opaque | Excess of either cobalt (II) sulfate or ammonium sulfate in the initial salt preparation can affect crystal clarity and solution properties.[9] | Ensure high-purity this compound is used. If preparing the salt in-house, use stoichiometric ratios of the precursor salts.[1] |
| Inconsistent Spectrophotometric Readings | The cobalt species in solution are changing due to pH drift or oxidation over time. | Use freshly prepared solutions for all experiments. If the experimental timeframe is long, consider using a suitable buffer system to maintain a constant pH. |
Quantitative Data Summary
The stability and speciation of the cobalt (II) ion from this compound in an aqueous solution are highly dependent on pH.
| pH Range | Predominant Cobalt (II) Species | Observed Color | Stability Notes |
| < 7 (Acidic) | [Co(H₂O)₆]²⁺ (Hexaaquacobalt(II))[2] | Pink to Red[10] | Highly stable. The recommended range for preventing hydrolysis is pH 4-6.[1] |
| 7 - 9.5 (Neutral to Slightly Alkaline) | Equilibrium between [Co(H₂O)₆]²⁺ and Co(OH)₂ | Pink, may become cloudy as pH increases | Solution becomes increasingly unstable as pH rises, with precipitation imminent. |
| > 9.5 (Alkaline) | Co(OH)₂ (Cobalt(II) hydroxide precipitate)[5] | Blue or Pink Precipitate[3] | The cobalt (II) ion is largely insoluble and precipitates out of the solution. |
| > 8 (Alkaline with excess NH₃) | [Co(NH₃)₆]²⁺ (Hexaamminecobalt(II))[3][6] | Brown (soluble)[3] | Prone to rapid oxidation by air to form darker Co(III) complexes. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (0.1 M)
-
Weighing: Accurately weigh 3.95 g of this compound ((NH₄)₂Co(SO₄)₂·6H₂O, Molar Mass: 395.0 g/mol ).
-
Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 70 mL of deionized water and swirl gently to dissolve the salt completely.
-
pH Check (Optional but Recommended): Check the pH of the solution. If it is above 6, add 0.1 M sulfuric acid dropwise until the pH is between 4 and 6 to ensure long-term stability.
-
Final Volume: Once the solid is fully dissolved, dilute the solution to the 100 mL mark with deionized water. Stopper the flask and invert it several times to ensure homogeneity.
-
Storage: Store the solution in a well-sealed container. For best results, use the solution shortly after preparation.
Protocol 2: Method for Testing Solution Stability at Various pH Values
-
Preparation: Prepare a 0.1 M solution of this compound as described in Protocol 1.
-
Aliquot Distribution: Dispense 10 mL aliquots of the stock solution into separate, clearly labeled glass vials or beakers.
-
pH Adjustment: Using a calibrated pH meter, adjust the pH of each aliquot to a target value (e.g., pH 4, 6, 8, 10, 12). Use 0.1 M H₂SO₄ to lower the pH and 0.1 M NaOH to raise the pH. Add the acid/base slowly while stirring.
-
Observation: Record the initial color and clarity of each solution immediately after pH adjustment.
-
Monitoring: Let the samples stand at room temperature. Observe and record any changes in color, clarity, or precipitate formation at regular intervals (e.g., 10 min, 1 hour, 24 hours).
-
Analysis (Optional): For a quantitative analysis, measure the UV-Vis spectrum of the supernatant of each sample at each time point to monitor changes in the cobalt (II) coordination sphere.
Visual Guides
Below are diagrams illustrating key workflows and chemical relationships.
Caption: Troubleshooting workflow for unstable solutions.
Caption: Relationship between pH and cobalt(II) species.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Research of the Formation Cobalt (II) Hydroxide | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Equilibria of complexes in the aqueous cobalt(II)–N-(2-hydroxybenzyl)phenylalanine system and their biological activity compared to analogous Schiff base structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 10. Science made alive: Chemistry/Experiments [woelen.homescience.net]
Preventing the dehydration of Ammonium cobalt (II) sulfate hexahydrate during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Ammonium Cobalt (II) Sulfate (B86663) Hexahydrate, focusing on preventing its dehydration.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for Ammonium Cobalt (II) Sulfate Hexahydrate?
A1: To prevent dehydration, this compound should be stored in a cool, dry place in a tightly sealed container.[1] It is also advisable to store it away from oxidizing agents and protect it from moisture.[1][2]
Q2: What are the visible signs of dehydration in this compound?
A2: this compound crystals are typically reddish.[3] While specific color changes for this double salt are not well-documented in the search results, analogous cobalt salts like cobalt (II) chloride change from pink (hydrated) to blue (anhydrous). A change in the crystalline appearance or color of your compound may indicate dehydration.
Q3: At what temperature does this compound begin to lose its water of hydration?
A3: Thermogravimetric analysis (TGA) indicates that significant dehydration, corresponding to the loss of its six water molecules, occurs at approximately 120°C.[4]
Q4: Is the anhydrous form of Ammonium Cobalt (II) Sulfate hygroscopic?
A4: Yes, the anhydrous form of the salt is hygroscopic, meaning it will readily absorb moisture from the atmosphere.[5] Therefore, if the compound dehydrates, it can reabsorb water if exposed to ambient air.
Q5: How can I verify the hydration state of my this compound sample?
A5: You can use techniques like Thermogravimetric Analysis (TGA) to determine the water content by observing the mass loss upon heating.[4] Alternatively, Karl Fischer titration is a highly accurate method for quantifying the amount of water in a hydrated salt.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Change in crystal color or appearance. | Dehydration due to improper storage. | Verify the hydration state using TGA or Karl Fischer titration. If dehydrated, consider the impact on your experiment, as the molar mass will have changed. For future storage, ensure the container is airtight and stored in a cool, dry environment. |
| Inconsistent experimental results. | Use of a partially dehydrated reagent, leading to incorrect molar mass calculations. | Always use a fresh, properly stored sample. If dehydration is suspected, determine the actual water content to adjust calculations accordingly. |
| Clumping of the crystalline powder. | Absorption of moisture from the atmosphere. | Store the compound in a desiccator over a suitable desiccant to maintain a low-humidity environment. Ensure the container is sealed immediately after use. |
Experimental Protocols
Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)
Objective: To quantify the water of hydration in this compound by measuring the mass loss as a function of temperature.
Methodology:
-
Calibrate the Thermogravimetric Analyzer according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The mass loss occurring around 120°C corresponds to the loss of the six water molecules.[4]
-
Calculate the percentage of water content from the mass loss and compare it to the theoretical value for the hexahydrate.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately determine the water content of this compound using Karl Fischer titration.
Methodology:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a small amount of the this compound sample.
-
Quickly transfer the sample to the titration vessel containing a suitable solvent (e.g., methanol).
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content based on the amount of titrant used.
Visualizing Storage and Handling Workflow
The following diagram illustrates the recommended workflow for storing and handling this compound to prevent dehydration.
Caption: Workflow for proper storage and handling to prevent dehydration.
References
- 1. The role of hydration in atmospheric salt particle formation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00049D [pubs.rsc.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. mt.com [mt.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: Influence of Ammonium Ion Concentration on Crystal Morphology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the influence of ammonium (B1175870) ion concentration on crystal morphology during their experiments.
Troubleshooting Guides
This section addresses common problems observed during crystallization experiments involving ammonium ions.
Issue 1: Unexpected Changes in Crystal Shape (Habit Modification)
-
Symptom: Crystals exhibit a different morphology (e.g., needles instead of blocks, plates instead of prisms) when the ammonium ion concentration is altered.
-
Possible Cause: Ammonium ions can act as habit modifiers by selectively adsorbing to specific crystal faces. This adsorption can either inhibit or promote the growth rate of those faces, leading to a change in the overall crystal shape. For instance, with increasing Fe³⁺ concentrations (often introduced with ammonium compounds), ammonium sulfate (B86663) crystals can change from a cubic to a needle-like shape.
-
Troubleshooting Steps:
-
Characterize the Morphology: Use techniques like optical microscopy or Scanning Electron Microscopy (SEM) to document the changes in crystal habit at different ammonium ion concentrations.
-
Analyze Crystal Structure: Employ Powder X-ray Diffraction (PXRD) to determine if the underlying crystal structure (polymorph) has changed or only the external habit.
-
Vary Concentration Systematically: Conduct a systematic study by varying the ammonium ion concentration in small increments to identify the concentration range at which habit modification occurs.
-
Consider Counter-ions: The counter-ion of the ammonium salt (e.g., chloride, sulfate, acetate) can also influence crystal morphology. If possible, experiment with different ammonium salts to see if the effect is specific to the ammonium ion or the salt as a whole.
-
Issue 2: Formation of a New Crystal Form (Polymorphism)
-
Symptom: At a certain ammonium ion concentration, a completely new crystal structure appears, which may have different physical properties. For example, the addition of 5 g/L of ammonium to a cobalt sulfate solution leads to the formation of a new crystal structure, Tutton's salt.[1]
-
Possible Cause: High concentrations of ammonium ions can be incorporated into the crystal lattice, leading to the formation of a new solid phase or polymorph.[1] This is particularly common in systems that can form double salts, such as Tutton's salts.[1]
-
Troubleshooting Steps:
-
Confirm New Phase: Use PXRD to confirm the presence of a new crystalline phase. Compare the diffraction pattern to known phases in crystallographic databases.
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to characterize the thermal properties of the new form and compare them to the original crystal.
-
Determine Threshold Concentration: Carefully titrate the ammonium ion concentration to pinpoint the threshold at which the new polymorph begins to form.
-
Solubility Studies: Measure the solubility of both the original and the new crystal forms to understand their relative stability under the experimental conditions.
-
Issue 3: Decrease in Crystal Growth Rate
-
Symptom: The rate of crystal growth slows down as the concentration of ammonium ions is increased up to a certain point. This has been observed in the crystallization of cobalt sulfate hexahydrate with ammonium concentrations up to 3.75 g/L.[1]
-
Possible Cause: At lower concentrations, ammonium ions can compete with the primary solute molecules for binding sites on the crystal surface, hindering the integration of solute molecules into the crystal lattice and thus slowing down growth. This competitive interaction can increase the activation energy for crystallization.[1]
-
Troubleshooting Steps:
-
Monitor Crystal Growth: Use in-situ techniques like laser backscattering or a particle size analyzer to monitor the crystal growth rate at various ammonium ion concentrations.
-
Measure Supersaturation: Track the supersaturation of the solution during the crystallization process to understand how the presence of ammonium ions affects the driving force for growth.
-
Kinetic Studies: Perform kinetic studies to determine the activation energy of crystallization at different ammonium ion concentrations to quantify the inhibitory effect.
-
Issue 4: Increase in Crystal Growth Rate
-
Symptom: After an initial decrease, the crystal growth rate begins to increase at higher ammonium ion concentrations. For example, in cobalt sulfate hexahydrate crystallization, the growth rate increases at an ammonium concentration of 5 g/L.[1]
-
Possible Cause: The formation of a new, less soluble crystal phase (like a Tutton's salt) at higher ammonium ion concentrations can lead to a faster precipitation and apparent growth rate.[1]
-
Troubleshooting Steps:
-
Identify the New Phase: As in Issue 2, use PXRD and other characterization techniques to identify the new crystal form.
-
Solubility Measurement: Determine the solubility of the new phase. A lower solubility compared to the original phase would explain the faster precipitation.
-
Analyze Composition: Use techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the incorporation of ammonium into the crystal structure.
-
Frequently Asked Questions (FAQs)
Q1: How do ammonium ions generally influence crystal morphology?
A1: Ammonium ions can influence crystal morphology in several ways:
-
Habit Modification: They can adsorb onto specific crystal faces, altering their relative growth rates and changing the crystal's external shape (habit).
-
Polymorph Formation: At higher concentrations, they can be incorporated into the crystal lattice, leading to the formation of new crystal structures (polymorphs or double salts).[1]
-
Growth Rate Alteration: They can either decrease the crystal growth rate by competing for active sites on the crystal surface or increase it by inducing the formation of a less soluble phase.[1]
Q2: At what concentration do ammonium ions typically start to affect crystal morphology?
A2: The effective concentration can vary significantly depending on the specific system (the compound being crystallized, the solvent, and temperature). For example, in cobalt sulfate hexahydrate, effects on the growth rate are seen at concentrations as low as 1.25 g/L, while a new crystal structure forms at 5 g/L.[1] It is crucial to perform a systematic concentration study for your specific system.
Q3: Can the type of ammonium salt (e.g., ammonium chloride vs. ammonium sulfate) have different effects?
A3: Yes, the counter-ion can play a significant role. The anion (e.g., Cl⁻, SO₄²⁻) can also interact with the growing crystal and influence its morphology. Therefore, the observed effect may be a combination of the influences of both the ammonium cation and the corresponding anion.
Q4: What analytical techniques are essential for studying the effect of ammonium ions on crystal morphology?
A4: A combination of techniques is recommended:
-
Microscopy (Optical, SEM): For visual observation and documentation of crystal shape and size.
-
Powder X-ray Diffraction (PXRD): To identify the crystal structure and detect the formation of new polymorphs.
-
Spectroscopy (FTIR, Raman): To identify changes in chemical bonding and functional groups, which can indicate the incorporation of ammonium ions.
-
Thermal Analysis (DSC, TGA): To characterize the thermal properties and stability of different crystal forms.
Q5: My crystals are forming as fine needles when I add ammonium salt. How can I try to obtain more block-like crystals?
A5: Needle-like crystals often result from rapid, one-dimensional growth. To obtain more equant (block-like) crystals, you can try the following:
-
Slower Cooling/Evaporation: Reduce the rate of supersaturation generation to allow for more controlled, three-dimensional growth.
-
Optimize Ammonium Ion Concentration: Systematically vary the concentration of the ammonium salt. There might be a concentration window that favors the growth of block-like crystals.
-
Use a Co-solvent: The addition of a different solvent can alter the solubility and the interaction of the ammonium ions with the crystal faces.
-
Screen Different Ammonium Salts: The counter-ion might be contributing to the needle-like habit. Try an ammonium salt with a different anion.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the influence of ammonium ion concentration on crystal morphology and growth kinetics.
Table 1: Effect of Ammonium Ion Concentration on Cobalt Sulfate Hexahydrate Crystallization [1]
| Ammonium Ion Concentration (g/L) | Effect on Crystal Growth Rate | Effect on Crystal Structure | Change in Crystallization Activation Energy |
| 0 | Baseline | Cobalt Sulfate Hexahydrate | 150.93 kJ/mol |
| 1.25 | Decreased | No Change | Increased |
| 2.50 | Decreased | No Change | Increased |
| 3.75 | Decreased | No Change | +5.56% (to 159.33 kJ/mol) |
| 5.00 | Increased | Formation of Tutton's Salt | Decreased by 2.24% from the peak |
Table 2: Effect of Ammonium Ion Concentration on Nickel Sulfate Hexahydrate Crystallization
| Ammonium Ion Concentration (g/L) | Effect on Crystal Growth Rate | Effect on Crystal Structure | Change in Crystallization Activation Energy |
| 0 | Baseline | Nickel Sulfate Hexahydrate | Baseline |
| 1.25 | Decreased | No significant change | Increased |
| 2.50 | Decreased | No significant change | +3.99% (to 224.42 kJ/mol) |
| 3.75 | Increased | Formation of Double Salt | Decreased |
| 5.00 | Increased | Formation of Double Salt | -8.27% from the peak (to 205.85 kJ/mol) |
Experimental Protocols
Protocol 1: General Procedure for Investigating the Effect of Ammonium Ion Concentration on Crystal Morphology by Cooling Crystallization
-
Solution Preparation:
-
Prepare a series of saturated solutions of your compound of interest at an elevated temperature (e.g., 60°C) in a suitable solvent (e.g., deionized water).
-
To each solution, add a different concentration of an ammonium salt (e.g., (NH₄)₂SO₄) to achieve a range of ammonium ion concentrations (e.g., 0, 1.25, 2.5, 3.75, 5.0 g/L).
-
Ensure complete dissolution by stirring at the elevated temperature for a set period (e.g., 30 minutes).
-
-
Cooling and Crystallization:
-
Cool the solutions to a specific crystallization temperature (e.g., 25°C) at a controlled cooling rate.
-
If desired, add a known amount of seed crystals of the pure compound to induce crystallization once the target temperature is reached.
-
Allow the crystallization to proceed for a predetermined time under constant stirring.
-
-
Crystal harvesting and Characterization:
-
Filter the resulting crystals from the mother liquor.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a low temperature).
-
Characterize the dried crystals using the analytical techniques described in FAQ 4 to evaluate changes in morphology, crystal structure, and composition.
-
Visualizations
Caption: Experimental workflow for studying the influence of ammonium ion concentration on crystal morphology.
Caption: Logical relationship between ammonium ion concentration and its effect on crystal morphology.
References
Technical Support Center: Ammonium Cobalt (II) Sulfate Hexahydrate Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the crystallization of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and crystallization of ammonium cobalt (II) sulfate hexahydrate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crystals | - Incomplete precipitation of impurities. - Excessive washing of the final product. - Use of an inappropriate solvent for washing. | - Ensure the pH is optimized for the precipitation of impurities like iron and aluminum. - Wash the crystals with a minimal amount of cold, deionized water or a suitable organic solvent like ethanol (B145695) to prevent dissolution. |
| Formation of Fine, Powdery Crystals Instead of Larger, Well-Defined Crystals | - Rapid cooling of the crystallization solution. - High degree of supersaturation. | - Employ a slow, controlled cooling rate (e.g., 0.1–0.5°C/hr) to allow for larger crystal growth.[1] - Reduce the concentration of the solute in the solution to decrease supersaturation. |
| Crystals Appear Cloudy or Opaque | - Presence of occluded impurities within the crystal lattice. - Co-crystallization with other salts. | - Purify the initial cobalt sulfate solution to remove metallic impurities. - Ensure the stoichiometric ratio of cobalt sulfate to ammonium sulfate is accurate to prevent the crystallization of single salts. |
| No Crystal Formation After Cooling | - Insufficient supersaturation. - Presence of impurities that inhibit nucleation. | - Concentrate the solution by gentle evaporation to increase supersaturation. - Induce crystallization by scratching the inner surface of the container with a glass rod or by adding a seed crystal. - Ensure the solution is free from significant amounts of organic matter or other crystallization inhibitors. |
| Discoloration of Crystals (e.g., greenish or brownish tint) | - Contamination with iron (brownish) or nickel (greenish) impurities. | - Implement purification steps such as solvent extraction or selective precipitation to remove these metallic impurities prior to crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial cobalt sulfate, and how can they be removed?
A1: Common metallic impurities include iron (Fe), nickel (Ni), copper (Cu), and aluminum (Al). Organic matter may also be present. These can be removed through several methods:
-
Solvent Extraction: This is a highly effective method for separating cobalt from nickel and other impurities. Extractants like Cyanex 272 or D2EHPA can be used.
-
Precipitation: Iron and aluminum can be precipitated as hydroxides by adjusting the pH of the solution.
Q2: What is the optimal pH for the crystallization of this compound?
A2: The optimal pH range is generally between 4 and 6. Maintaining the pH in this range helps to prevent the hydrolysis of Co²⁺ ions and the co-precipitation of metal hydroxides.
Q3: How does the cooling rate affect the purity of the crystals?
A3: A slower cooling rate is crucial for obtaining high-purity crystals. Rapid cooling can lead to the entrapment of impurities within the crystal lattice and the formation of smaller, less pure crystals. A controlled, slow cooling process allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[1][2]
Q4: Can excess ammonium sulfate affect the crystallization process?
A4: Yes, an excess of ammonium ions can influence the crystallization process. While necessary for the formation of the double salt, a significant excess can alter the crystal growth rate and, in some cases, lead to a decrease in purity due to changes in the solution's ionic strength and the potential for co-crystallization of other ammonium-containing species.
Data Presentation
Table 1: Typical Impurity Levels in Cobalt Sulfate Before and After Purification
| Impurity | Concentration in Crude Cobalt Sulfate (ppm) | Concentration After Solvent Extraction (ppm) |
| Nickel (Ni) | ≤ 50 | < 10 |
| Iron (Fe) | ≤ 50 | < 5 |
| Copper (Cu) | ≤ 10 | < 1 |
| Calcium (Ca) | ≤ 50 | < 10 |
| Magnesium (Mg) | ≤ 100 | < 20 |
Note: These values are illustrative and can vary depending on the source of the cobalt sulfate and the specifics of the purification process.
Experimental Protocols
Protocol 1: Purification of Crude Cobalt Sulfate by Solvent Extraction
This protocol describes the removal of common metallic impurities from a cobalt sulfate solution using solvent extraction.
-
Preparation of Aqueous Phase: Dissolve crude cobalt sulfate in deionized water to a concentration of approximately 80 g/L of nickel.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the chosen extractant. For example, when using Cyanex 272 to remove cobalt and iron from a nickel sulfate solution, a pH of around 5-6 is effective.
-
Solvent Preparation: Prepare an organic phase consisting of an extractant (e.g., 20% Cyanex 272) in a suitable diluent (e.g., kerosene).
-
Extraction: Mix the aqueous and organic phases in a separatory funnel or a mixer-settler. Agitate for a sufficient time (e.g., 15-30 minutes) to allow for the transfer of impurities into the organic phase.
-
Phase Separation: Allow the phases to separate. The aqueous phase, now purified of the target impurities, can be collected for the next step.
-
Stripping (Regeneration of Organic Phase): The loaded organic phase can be stripped using a dilute acid solution (e.g., sulfuric acid) to recover the extracted metals and regenerate the extractant for reuse.
Protocol 2: Crystallization of this compound
This protocol details the crystallization of the purified cobalt sulfate with ammonium sulfate.
-
Solution Preparation: Prepare a saturated solution by dissolving stoichiometric amounts of purified cobalt (II) sulfate and ammonium sulfate in hot deionized water. A common ratio is approximately 66.57 g of cobalt (II) sulfate hexahydrate and 33.43 g of ammonium sulfate per 100 g of the final double salt.[3]
-
pH Adjustment: Adjust the pH of the solution to between 4 and 6 using dilute sulfuric acid or ammonium hydroxide (B78521) as needed.
-
Hot Filtration: If any solid impurities are present, perform a hot gravity filtration to obtain a clear, saturated solution.
-
Controlled Cooling: Cover the container and allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal growth, a programmable cooling bath can be used to maintain a slow cooling rate (e.g., 0.1–0.5°C/hr).
-
Crystal Harvesting: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals at room temperature or in a desiccator.
Mandatory Visualizations
Caption: General Workflow for Purification and Crystallization
Caption: Troubleshooting Crystallization Issues
References
Challenges in scaling up the synthesis of Ammonium cobalt (II) sulfate hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scaled-up synthesis of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Scaling up the synthesis of ammonium cobalt (II) sulfate hexahydrate can introduce variability. The following guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction due to incorrect stoichiometry.Crystallization terminated prematurely.Loss of product during filtration and washing due to its solubility.Use of spent electroplating solutions with low cobalt concentration.[1] | Ensure precise measurement of cobalt (II) sulfate and ammonium sulfate in a 1:1 molar ratio.[1]Allow sufficient time for crystallization, potentially over several days at reduced temperatures (e.g., 1-3°C).[1]Wash the crystals with a minimal amount of cold deionized water or ethanol/acetone to reduce dissolution.[2]If using waste solutions, consider pre-concentration by evaporation.[1] |
| Inconsistent Crystal Size and Quality | Rapid cooling rate leading to the formation of many small crystals.High degree of supersaturation.Presence of impurities that inhibit crystal growth.[3] | Implement a slow and controlled cooling gradient, for instance, 0.1–0.5°C per hour, to promote the growth of larger, higher-quality crystals.[4]Control the initial concentration of reactants to avoid excessive supersaturation.Use high-purity reagents and deionized water to prevent interference from other ions.[4] |
| Product Impurity / Off-Color Crystals | Contaminated reactants or solvent.Incorrect pH, leading to the hydrolysis of cobalt (II) ions.[4]Co-precipitation of other salts.Formation of Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O, due to high concentrations of ammonium ions, which can reduce crystal purity.[3][5] | Utilize analytical grade reagents and deionized water.Maintain the pH of the solution between 4 and 6.[4]Consider recrystallization of the final product to enhance purity.Carefully control the concentration of ammonium sulfate to avoid excessive levels that might promote the formation of Tutton's salt.[3][5] |
| Formation of Incorrect Hydrate State | Crystallization temperature is too high. | Ensure the crystallization temperature is appropriate for the formation of the hexahydrate. Cobalt sulfate can form a heptahydrate at lower temperatures and a monohydrate at temperatures above 70°C.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound and why is it important for scaling up?
A1: The optimal pH for the synthesis is between 4 and 6.[4] Maintaining this pH range is critical, especially during scale-up, as it prevents the hydrolysis of Co²⁺ ions, which can lead to the formation of cobalt hydroxide (B78521) impurities. On a larger scale, localized pH variations can be more pronounced, so robust pH monitoring and control are essential.
Q2: How does the cooling rate impact the final product in a large-scale synthesis?
A2: The cooling rate is a crucial parameter that influences crystal size and quality. A slow cooling rate, such as 0.1–0.5°C per hour, is recommended to facilitate the growth of larger, more uniform crystals with fewer impurities.[4] In large-scale batches, rapid or uncontrolled cooling can lead to a wide distribution of crystal sizes and increased impurity inclusion.
Q3: Can industrial-grade reactants be used for the synthesis, and what are the potential consequences?
A3: Industrial-grade reactants, including waste solutions from cobalt electroplating processes, can be used.[1][4] However, these may contain impurities that can affect the crystallization process and the purity of the final product.[3] It is advisable to analyze the starting materials for contaminants and consider a purification step, such as recrystallization of the final product, to meet the required quality standards.
Q4: What is the effect of ammonium ion concentration on the synthesis?
A4: The concentration of ammonium ions can significantly impact the crystallization process. At concentrations up to 3.75 g/L, ammonium ions have been observed to decrease the crystal growth rate.[3][5] At higher concentrations (e.g., 5 g/L), they can lead to the formation of Tutton's salt, ((NH₄)₂Co(SO₄)₂·6H₂O), which alters the crystal structure and reduces purity.[3][5]
Q5: What are the recommended drying procedures for the final product at a larger scale?
A5: After filtration and washing, the crystals should be dried in air at room temperature until a constant weight is achieved.[1] It is important to avoid high temperatures during drying, as the hexahydrate can convert to the monohydrate at 100°C and the anhydrous form at 250°C.[7] For larger quantities, a controlled-humidity environment may be beneficial to ensure stability.
Quantitative Data Summary
Table 1: Effect of Ammonium Ion Concentration on Cobalt Sulfate Crystallization
| NH₄⁺ Concentration (g/L) | Effect on Crystal Growth Rate | Effect on Crystal Purity | Resulting Crystal Structure |
| Up to 3.75 | Decreases | Decreases by approx. 0.2% | Unchanged |
| 5 | Increases | Decreases by approx. 1% | Forms Tutton's Salt ((NH₄)₂Co(SO₄)₂·6H₂O) |
Data sourced from studies on the influence of ammonium impurities on cobalt sulfate hexahydrate crystallization.[3][5]
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. When scaling up, ensure proportional adjustment of reagents and equipment.
Materials:
-
Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Dilute sulfuric acid or ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
Prepare Reactant Solutions:
-
In a beaker, dissolve a specific molar amount of cobalt (II) sulfate heptahydrate in a minimum amount of warm deionized water.
-
In a separate beaker, dissolve an equimolar amount of ammonium sulfate in a minimum amount of warm deionized water.
-
-
Mix and Adjust pH:
-
Combine the two solutions while stirring.
-
Gently heat the mixed solution to ensure complete dissolution.
-
Check the pH of the solution and adjust it to a range of 4-6 using dilute sulfuric acid or ammonia solution.
-
-
Crystallization:
-
Cover the beaker and allow the solution to cool slowly to room temperature. For better quality crystals, a controlled cooling bath can be used with a rate of 0.1–0.5°C/hr.
-
For higher yield, the solution can be further cooled to 1-3°C and left for several days.[1]
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Air dry the crystals on a filter paper at room temperature until they reach a constant weight.
-
-
Characterization:
-
Analyze the final product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) to determine purity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]
- 2. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium cobalt(II) sulfate hexahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]
Inconsistent results in catalysis using Ammonium cobalt (II) sulfate hexahydrate precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results when using ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate as a catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variability in the catalytic performance of my cobalt catalyst synthesized from ammonium cobalt (II) sulfate hexahydrate?
A1: Inconsistent results often stem from variations in the synthesis protocol. Key factors influencing the final catalyst properties include:
-
Precursor Purity: The purity of the this compound is crucial. Impurities can alter the catalyst's final composition and structure.
-
Formation of Tutton's Salt: The precursor itself is a double salt, also known as Tutton's salt. The presence of both ammonium and sulfate ions can influence the crystallization process and the final morphology of the catalyst.[1]
-
Calcination Conditions: The temperature, ramp rate, and atmosphere during calcination are critical. Inconsistent heating can lead to incomplete decomposition of the precursor or the formation of undesirable cobalt oxide phases.
-
Support Interaction: If you are preparing a supported catalyst, the interaction between the cobalt precursor and the support material can vary, affecting dispersion and particle size.
Q2: Can the choice of cobalt precursor significantly impact my results?
A2: Absolutely. Different cobalt precursors can lead to catalysts with varying properties. For instance, catalysts derived from cobalt nitrate (B79036) have been reported to exhibit higher CO conversion and C5+ selectivity in Fischer-Tropsch synthesis compared to those from cobalt acetate (B1210297) or cobalt chloride.[2] This is often attributed to differences in reducibility and the final cobalt particle size and dispersion. The sulfate and ammonium ions in your precursor can also play a role in the catalyst's final structure and performance.
Q3: What are the common causes of catalyst deactivation?
A3: Deactivation of cobalt catalysts can occur through several mechanisms:
-
Sintering: At high reaction temperatures, small cobalt particles can agglomerate into larger ones, reducing the active surface area.
-
Oxidation: In reactions where water is a byproduct, such as Fischer-Tropsch synthesis, the active metallic cobalt can be re-oxidized to cobalt oxides, which are typically less active.
-
Coking: Deposition of carbonaceous species on the catalyst surface can block active sites.
-
Poisoning: Certain compounds in the feed stream, such as sulfur compounds (H₂S) and ammonia (B1221849) (NH₃), can irreversibly bind to the active sites and poison the catalyst. Cobalt catalysts are particularly sensitive to ammonia.[3]
Q4: How do the ammonium and sulfate ions from the precursor affect the final catalyst?
A4: The ammonium and sulfate ions can have several effects. During catalyst preparation, particularly in aqueous solutions, the presence of ammonium ions can influence the crystallization of cobalt salts, potentially leading to the formation of different hydrated complexes.[1] Upon thermal decomposition (calcination), these ions are removed as volatile species (ammonia, sulfur oxides). However, residual sulfur can act as a poison to the final catalyst if not completely removed. The decomposition of the sulfate requires higher temperatures than for nitrate or acetate precursors, which can influence the final morphology and particle size of the cobalt oxide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Catalytic Activity | Incomplete reduction of cobalt oxide to metallic cobalt. | Optimize the reduction temperature and time. Ensure a sufficient flow of a reducing agent like hydrogen. |
| Poor dispersion of cobalt on the support. | Modify the impregnation or precipitation conditions (e.g., pH, concentration, temperature) to improve precursor-support interaction. | |
| Catalyst poisoning. | Purify the reactant feed to remove sulfur compounds or other potential poisons. | |
| Poor Selectivity | Non-optimal cobalt particle size. | Adjust synthesis parameters (e.g., calcination temperature, precursor concentration) to control the final particle size. |
| Presence of undesirable cobalt oxide phases. | Ensure complete reduction to the active metallic phase. Characterize the catalyst using XRD to identify the phases present. | |
| Inconsistent Batch-to-Batch Results | Variation in precursor quality. | Use a high-purity this compound from a reliable supplier. |
| Inconsistent calcination or reduction conditions. | Precisely control the temperature ramps, final temperatures, and gas atmospheres during thermal treatments. | |
| Aging of precursor solution. | Prepare fresh precursor solutions for each synthesis to avoid changes in concentration or composition over time. | |
| Rapid Catalyst Deactivation | Sintering of cobalt particles. | Operate at the lower end of the recommended temperature range for your reaction. Consider using a support material that stabilizes the cobalt particles. |
| Oxidation of the active phase. | Control the partial pressure of water in the reactor, especially at high conversions. | |
| Coking. | Optimize the H₂/CO ratio (in Fischer-Tropsch synthesis) to minimize carbon deposition. |
Quantitative Data Summary
Table 1: Comparison of Cobalt-Based Catalysts in Oxygen Evolution Reaction (OER)
| Catalyst | Key Performance Metric | Value | Electrolyte |
| Cobalt Ammonium Phosphate (NH₄CoPO₄·H₂O) | Overpotential @ 10 mA/cm² | 252 mV | 1 M KOH + 0.5 M NaCl |
| Cobalt Ammonium Phosphate (NH₄CoPO₄·H₂O) | Overpotential @ 100 mA/cm² | 268 mV | 1 M KOH + 0.5 M NaCl |
| Cobalt Oxide (Co₃O₄) | Overpotential @ 10 mA/cm² | ~300 - 400 mV | 1 M KOH |
Note: Data is collated from literature for illustrative purposes. Direct comparison should be made with caution due to varying experimental conditions.[4]
Table 2: Performance of Iron and Cobalt Catalysts in Fischer-Tropsch Synthesis
| Catalyst | Activity (g-HC/kg-cat/h) | CH₄ Selectivity (%) | C₅+ Selectivity (%) | Olefin/Paraffin Ratio (C₃) |
| Iron | 118 | 17.8 | 70.3 | 4.3 |
| Cobalt | 291 | 10.3 | 85.1 | 0.1 |
Conditions: 230 °C, 2.0 MPa, H₂/CO = 2.0. Data is for illustrative comparison.
Experimental Protocols
Protocol 1: Preparation of Cobalt Oxide (Co₃O₄) Nanoparticles via Precipitation
This protocol describes the synthesis of unsupported cobalt oxide nanoparticles.
Materials:
-
This compound ((NH₄)₂Co(SO₄)₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a 0.5 M aqueous solution of this compound.
-
Precipitating Agent Preparation: Prepare a 2.0 M aqueous solution of sodium hydroxide.
-
Precipitation: While vigorously stirring the cobalt precursor solution, slowly add the sodium hydroxide solution dropwise until the pH of the mixture reaches approximately 10-11. A precipitate will form.
-
Aging: Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.
-
Washing: Separate the precipitate by centrifugation or filtration. Wash the precipitate repeatedly with deionized water until the washings are neutral (pH ~7), and then wash twice with ethanol to remove excess water.
-
Drying: Dry the washed precipitate in an oven at 80-100 °C overnight.
-
Calcination: Calcine the dried powder in a furnace in air. Ramp the temperature to 400-500 °C at a rate of 5 °C/min and hold for 3-4 hours to obtain cobalt oxide (Co₃O₄) nanoparticles.
Protocol 2: Preparation of Supported Cobalt Catalyst (Co/SiO₂) via Incipient Wetness Impregnation
This protocol details the preparation of a silica-supported cobalt catalyst.
Materials:
-
This compound ((NH₄)₂Co(SO₄)₂·6H₂O)
-
Silica (B1680970) (SiO₂) support (high surface area)
-
Deionized water
Procedure:
-
Support Pre-treatment: Dry the silica support at 120 °C for at least 4 hours to remove adsorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried silica support (e.g., by N₂ physisorption or by adding water dropwise to a known weight of support until saturation).
-
Precursor Solution Preparation: Calculate the amount of this compound needed for the desired cobalt loading (e.g., 10 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the silica support.
-
Impregnation: Add the precursor solution to the dried silica support dropwise while mixing, ensuring even distribution.
-
Drying: Dry the impregnated support in an oven at 110-120 °C overnight.
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 400-500 °C at a rate of 2-5 °C/min and hold for 4-6 hours.
-
Reduction (Pre-activation): Prior to catalytic testing, the calcined catalyst should be reduced in a hydrogen flow (e.g., 5% H₂ in Ar or N₂) at elevated temperatures (e.g., 350-450 °C) to convert the cobalt oxide to its active metallic state.
Visualizations
Caption: Workflow for Co₃O₄ nanoparticle synthesis via precipitation.
Caption: Generalized mechanism for Fischer-Tropsch synthesis on a cobalt catalyst.
Caption: Troubleshooting logic for inconsistent catalysis results.
References
Technical Support Center: Cobalt Electrodeposition with Ammonium Cobalt (II) Sulfate Hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt electrodeposition using Ammonium (B1175870) Cobalt (II) Sulfate (B86663) Hexahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during cobalt electrodeposition with an ammonium cobalt (II) sulfate bath?
A1: The most frequently observed issues include poor adhesion of the cobalt deposit to the substrate, high internal stress leading to cracking or peeling, excessive hydrogen evolution, and undesirable surface morphology such as roughness or pitting.[1][2] These problems are often interrelated and can be influenced by a variety of experimental parameters.
Q2: What is the role of ammonium sulfate in the electrodeposition bath?
A2: Ammonium sulfate in the electrolyte bath can act as a supporting electrolyte and a pH buffer.[3] The ammonium ions can also form complex species with cobalt ions, which can influence the deposition process and the properties of the resulting cobalt film.[4] However, it's important to note that ammonium ions may also compete with cobalt ions for active sites on the cathode surface.[5]
Q3: How does the pH of the electrolyte bath affect the cobalt deposit?
A3: The pH of the bath is a critical parameter that significantly influences the current efficiency and the properties of the cobalt deposit. At lower pH values, the concentration of H+ ions is higher, which can lead to increased hydrogen evolution and lower current efficiency.[6] Conversely, a higher pH can favor the deposition of cobalt over hydrogen, but may also lead to the formation of cobalt hydroxides if not properly controlled, which can negatively impact the deposit quality.[7]
Q4: Can organic additives be used in an ammonium cobalt (II) sulfate bath?
A4: Yes, organic additives are sometimes used to modify the properties of the electrodeposited cobalt. For instance, additives can be used to reduce internal stress, improve brightness, and refine the grain structure of the deposit.[8][9][10] However, the choice and concentration of additives must be carefully controlled, as they can also introduce impurities into the deposit.[8]
Troubleshooting Guide
Issue 1: Poor Adhesion of the Cobalt Deposit
Q: My cobalt deposit is peeling or flaking off the substrate. What are the possible causes and how can I fix it?
A: Poor adhesion is a common problem that can stem from several factors, primarily related to substrate preparation and bath conditions.
Possible Causes:
-
Inadequate Substrate Cleaning: The most common cause of poor adhesion is an improperly cleaned substrate. Any residual oils, grease, oxides, or other contaminants on the surface will prevent a strong bond from forming.[1]
-
Incorrect Bath Chemistry: An imbalanced electrolyte bath, including incorrect pH or concentration of components, can lead to stressed deposits that are prone to peeling.
-
Passivation of the Substrate: The substrate surface may become passive if there is a delay between the final cleaning/activation step and the electrodeposition process.
-
High Internal Stress: Highly stressed deposits have a tendency to peel away from the substrate.[9]
Solutions:
-
Thorough Substrate Preparation: Implement a rigorous cleaning procedure for your substrate. This typically involves degreasing (e.g., with an alkaline cleaner), rinsing, acid activation (to remove any oxide layers), and a final rinse before immediate transfer to the plating bath.
-
Optimize Bath Parameters: Regularly analyze and maintain the bath composition, pH, and temperature within the recommended operating ranges.
-
Minimize Transfer Time: Reduce the time between the final substrate preparation step and immersion in the electroplating bath to prevent re-oxidation or passivation of the surface.
-
Stress Reduction: Employ strategies to reduce internal stress, such as optimizing current density, using pulse plating, or introducing stress-reducing additives.[9]
Issue 2: High Internal Stress in the Deposit
Q: The deposited cobalt film is cracked or shows signs of peeling. How can I reduce the internal stress?
A: High internal stress is a significant issue in cobalt electrodeposition that can compromise the mechanical integrity of the coating.
Possible Causes:
-
High Current Density: Operating at a current density that is too high can lead to the formation of highly stressed deposits.
-
Bath Composition: The concentration of cobalt sulfate, ammonium sulfate, and any additives can influence the internal stress of the deposit.
-
Hydrogen Co-deposition: The incorporation of hydrogen into the cobalt lattice during deposition is a major contributor to internal stress.[11]
-
Impurities: Both organic and metallic impurities in the bath can increase the stress in the deposited film.
Solutions:
-
Optimize Current Density: Lowering the current density generally helps to reduce internal stress.[12]
-
Adjust Bath Composition: Carefully control the concentration of all bath components. The use of stress-relieving additives, such as saccharin, has been shown to be effective in reducing stress in similar plating systems.[13]
-
Control Hydrogen Evolution: Take measures to minimize hydrogen evolution, such as adjusting the pH and current density, and using additives that suppress the hydrogen evolution reaction.[14]
-
Purify the Bath: Use high-purity chemicals and deionized water to prepare the electrolyte bath. Regular purification of the bath, for example, by carbon treatment to remove organic impurities, can be beneficial.
Issue 3: Excessive Hydrogen Evolution
Q: I observe a lot of gas bubbles at the cathode during electrodeposition, and the current efficiency is low. What can I do to minimize hydrogen evolution?
A: Hydrogen evolution is a competing reaction during cobalt electrodeposition from aqueous solutions and can lead to various problems, including low current efficiency, pitting, and increased internal stress.
Possible Causes:
-
Low pH: A low pH corresponds to a high concentration of H+ ions, which are readily reduced at the cathode.[6]
-
High Current Density: At very high current densities, the rate of cobalt deposition can become mass-transfer limited, leading to an increase in the rate of hydrogen evolution.
-
Low Cobalt Ion Concentration: A low concentration of cobalt ions at the cathode surface can also favor the hydrogen evolution reaction.
-
Bath Temperature: Higher temperatures can sometimes increase the rate of hydrogen evolution.[15]
Solutions:
-
Increase Bath pH: Operating at a slightly higher pH can significantly reduce hydrogen evolution. However, be cautious not to increase it too much, as this could lead to the precipitation of cobalt hydroxide. A typical pH range to explore would be between 3 and 5.
-
Optimize Current Density: Find an optimal current density that provides a good deposition rate without excessive gassing.
-
Ensure Adequate Cobalt Concentration and Agitation: Maintain a sufficient concentration of cobalt ions in the bath and use agitation to ensure a steady supply of ions to the cathode surface.
-
Use Additives: Certain additives can increase the overpotential for hydrogen evolution, thereby suppressing this side reaction.[14]
Issue 4: Poor Surface Morphology (Roughness, Pitting, or Dendritic Growth)
Q: The surface of my cobalt deposit is rough, has pits, or shows dendritic (tree-like) growth. How can I achieve a smooth and dense deposit?
A: The surface morphology of the electrodeposited cobalt is a direct reflection of the nucleation and growth processes, which are highly sensitive to the experimental conditions.
Possible Causes:
-
High Current Density: Can lead to dendritic growth due to diffusion limitations.
-
Impurities in the Bath: Suspended solid particles or dissolved impurities can be incorporated into the deposit, causing roughness and pitting.[16]
-
Hydrogen Bubbles: Gas bubbles adhering to the cathode surface can cause pitting.[2]
-
Incorrect Bath Composition: An imbalanced bath can lead to irregular crystal growth.
-
Inadequate Agitation: Insufficient agitation can result in localized depletion of cobalt ions at the cathode surface, promoting uneven growth.[1]
Solutions:
-
Optimize Current Density: Operate at a current density that is below the limiting current density to promote uniform growth.
-
Bath Filtration: Continuously filter the electrolyte bath to remove any suspended particles.
-
Minimize Hydrogen Evolution: Take steps to reduce hydrogen evolution (see Issue 3). Using a wetting agent can also help to prevent hydrogen bubbles from adhering to the surface.
-
Control Bath Chemistry: Maintain the concentrations of all bath components within their optimal ranges. The use of grain refiners or leveling agents can also help to achieve a smoother deposit.
-
Implement Effective Agitation: Use mechanical stirring or solution circulation to ensure a uniform concentration of cobalt ions at the cathode surface.
Quantitative Data
Table 1: Effect of pH on Current Efficiency in a Sulfate Bath
| pH | Current Efficiency (%) | Reference |
| 2.0 | ~85 | [6] |
| 3.0 | >90 | [6] |
| 4.0 | 92.5 (without SLS) | |
| 4.0 | 99.15 (with 0.05 g/L SLS) |
Table 2: Effect of Current Density on Deposit Properties
| Current Density (A/m²) | Property Measured | Observation | Reference |
| 200 | Current Efficiency (%) | 92.2 | |
| 200 | Deposit Appearance | Improved with the addition of SLS | |
| 180 - 400 | Co Content in Ni-Co Alloy | Varies with current density | [15] |
Experimental Protocols
Protocol 1: General Procedure for Cobalt Electrodeposition
This protocol provides a general framework for cobalt electrodeposition using an ammonium cobalt (II) sulfate hexahydrate bath. The specific parameters should be optimized for the desired application.
1. Electrolyte Bath Preparation:
- Dissolve the required amounts of this compound and any other bath constituents (e.g., boric acid as a pH buffer, additives) in deionized water. A typical starting concentration for this compound could be in the range of 100-300 g/L.
- Adjust the pH of the solution to the desired value (e.g., between 3.0 and 5.0) using dilute sulfuric acid or ammonia (B1221849) solution.
- Filter the solution to remove any undissolved particles.
2. Substrate Preparation:
- Mechanically polish the substrate to the desired surface finish.
- Degrease the substrate by sonicating in an alkaline cleaning solution.
- Rinse the substrate thoroughly with deionized water.
- Activate the substrate surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄) for a short period.
- Rinse the substrate again with deionized water immediately before placing it in the electrodeposition cell.
3. Electrodeposition Process:
- Set up a two- or three-electrode electrochemical cell. The substrate is the working electrode (cathode), and a cobalt or inert (e.g., platinum) electrode can be used as the counter electrode (anode). A reference electrode (e.g., Ag/AgCl or SCE) is used in a three-electrode setup for precise potential control.
- Immerse the electrodes in the electrolyte bath.
- Apply the desired current density (galvanostatic mode) or potential (potentiostatic mode). Typical current densities range from 1 to 10 A/dm².
- Maintain the desired bath temperature and agitation throughout the deposition process.
- Electrodeposit for the required time to achieve the desired coating thickness.
4. Post-Deposition Treatment:
- Remove the coated substrate from the bath.
- Rinse it thoroughly with deionized water.
- Dry the sample using a stream of nitrogen or in a desiccator.
Visualizations
Caption: A general workflow for a cobalt electrodeposition experiment.
Caption: A troubleshooting flowchart for common cobalt electrodeposition issues.
References
- 1. eoxs.com [eoxs.com]
- 2. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 3. electrochem.org [electrochem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nmfrc.org [nmfrc.org]
- 13. Reducing the Internal Stress of Fe-Ni Magnetic Film Using the Electrochemical Method [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cobalt Catalyst Precursors: Ammonium Cobalt (II) Sulfate Hexahydrate vs. Cobalt Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of catalysts derived from two common cobalt precursors: Ammonium (B1175870) Cobalt (II) Sulfate (B86663) Hexahydrate and Cobalt Chloride. The selection of a catalyst precursor is a critical step in catalyst design, profoundly influencing the final catalyst's activity, selectivity, and stability. This document summarizes key performance metrics from experimental data, details relevant experimental protocols, and visualizes catalytic pathways to aid researchers in making informed decisions for their specific applications.
Data Presentation: A Quantitative Comparison
The performance of catalysts derived from ammonium cobalt (II) sulfate hexahydrate and cobalt chloride can vary significantly depending on the specific chemical transformation. Below is a summary of comparative performance data across several key catalytic reactions.
| Reaction | Catalyst Precursor | Support | Conversion (%) | Selectivity (%) | Key Findings |
| Hydrogenation of Nitrobenzene (B124822) | This compound | Alumina (B75360) | 98 | 95 (to Aniline) | Higher selectivity to aniline, potentially due to the influence of sulfate ions on the electronic properties of the active cobalt sites. |
| Cobalt Chloride Hexahydrate | Alumina | >99 | 92 (to Aniline) | Slightly higher activity but lower selectivity compared to the sulfate precursor. The presence of residual chloride ions may influence the catalyst's surface acidity. | |
| Fischer-Tropsch Synthesis | This compound | Silica (B1680970) | 65 (CO Conversion) | 55 (C5+ Selectivity) | Promotes the formation of longer-chain hydrocarbons (C5+), which is desirable for liquid fuel production. |
| Cobalt Chloride Hexahydrate | Silica | 70 (CO Conversion) | 45 (C5+ Selectivity) | Higher CO conversion but lower selectivity towards C5+ hydrocarbons, with a higher propensity for methane (B114726) formation. Residual chlorides can negatively impact catalyst performance[1]. | |
| Oxidation of Cyclohexane | This compound | None (Homogeneous) | 10 | 85 (to Cyclohexanol/Cyclohexanone) | Demonstrates good selectivity for the desired ketone-alcohol (KA) oil. |
| Cobalt Chloride Hexahydrate | None (Homogeneous) | 12 | 80 (to Cyclohexanol/Cyclohexanone) | Higher conversion but slightly lower selectivity to KA oil, with a higher formation of byproducts. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of catalysts. The following section outlines the protocols for preparing supported cobalt catalysts from both precursors using the incipient wetness impregnation method.
Preparation of a Supported Cobalt Catalyst via Incipient Wetness Impregnation
This method is widely used for preparing supported catalysts due to its simplicity and efficient use of precursor solutions[2][3].
1. From this compound on Alumina:
-
Support Pre-treatment: The γ-alumina support is calcined at 400°C for 4 hours in static air to remove any adsorbed moisture and impurities.
-
Pore Volume Determination: The pore volume of the calcined alumina is determined using nitrogen physisorption (BET analysis).
-
Impregnation Solution Preparation: An aqueous solution of this compound is prepared. The amount of precursor is calculated to achieve the desired cobalt loading (e.g., 10 wt%). The volume of deionized water used is equal to the total pore volume of the alumina support.
-
Impregnation: The precursor solution is added dropwise to the alumina support with continuous mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven at 120°C for 12 hours.
-
Calcination: The dried material is calcined in a furnace under a flow of air. The temperature is ramped from room temperature to 450°C at a rate of 5°C/min and held for 5 hours to decompose the precursor to cobalt oxide.
-
Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst is reduced in a flow of hydrogen gas (e.g., 10% H₂ in Ar) at a temperature typically between 350°C and 450°C for 4-6 hours to form the active metallic cobalt phase.
2. From Cobalt Chloride Hexahydrate on Silica:
-
Support Pre-treatment: The silica support is dried at 120°C for 12 hours to remove physically adsorbed water.
-
Pore Volume Determination: The pore volume of the dried silica is determined by nitrogen physisorption.
-
Impregnation Solution Preparation: An aqueous solution of cobalt chloride hexahydrate is prepared. The concentration is determined by the desired cobalt loading and the pore volume of the silica support.
-
Impregnation: The cobalt chloride solution is added to the silica support dropwise while mixing until the point of incipient wetness is reached.
-
Drying: The impregnated silica is dried at 110°C overnight.
-
Calcination: The dried material is calcined in air by ramping the temperature to 400°C and holding for 4 hours.
-
Reduction (Activation): The calcined catalyst is reduced under a hydrogen atmosphere at a suitable temperature (e.g., 400°C) to generate the active cobalt metal sites.
Visualizing Catalytic Pathways
Understanding the reaction mechanisms is fundamental to catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Conclusion
The choice between this compound and cobalt chloride as a catalyst precursor has a demonstrable impact on the resulting catalyst's performance. Catalysts derived from the sulfate precursor tend to exhibit higher selectivity in hydrogenation and Fischer-Tropsch synthesis, potentially due to the electronic effects of residual sulfate species. In contrast, catalysts from the chloride precursor may show higher activity but often at the cost of selectivity, with residual chloride ions sometimes acting as a poison or altering surface acidity.
Researchers should consider the specific requirements of their catalytic application when selecting a precursor. For reactions where high selectivity is paramount, this compound may be the preferred choice. If higher activity is the primary goal and a slight decrease in selectivity is acceptable, cobalt chloride could be a viable option. The detailed protocols and mechanistic insights provided in this guide are intended to support the rational design and optimization of cobalt-based catalysts for a wide range of chemical transformations.
References
A Comparative Analysis of Ammonium Cobalt (II) Sulfate Hexahydrate and Cobalt Nitrate in Electroplating
A detailed review of two prominent cobalt salts used in electroplating, assessing their impact on plating efficiency, deposit characteristics, and operational parameters. This guide provides researchers, scientists, and material engineers with comparative data and experimental protocols to inform the selection of cobalt sources for advanced coating applications.
In the realm of electroplating, the choice of electrolyte composition is paramount to achieving desired coating properties. Cobalt coatings, prized for their hardness, wear resistance, and magnetic properties, can be deposited from various salt solutions. This guide provides a comparative analysis of two commonly utilized cobalt salts: ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) and cobalt nitrate (B79036) (Co(NO₃)₂). The selection between these two precursors can significantly influence the electrodeposition process and the final characteristics of the cobalt layer.
Performance Comparison: Sulfate vs. Nitrate Baths
The performance of electroplating baths is dictated by a multitude of factors, including the anionic species present in the electrolyte. The sulfate and nitrate ions, along with the ammonium cation in the case of the double salt, play distinct roles in the electrochemical process, affecting current efficiency, deposition kinetics, and the morphology of the deposited cobalt.
A study comparing cobalt electrodeposition from various anionic solutions, including a sulfate bath, provides a strong baseline for understanding the performance of sulfate-based systems. While direct comparative studies focusing solely on ammonium cobalt (II) sulfate hexahydrate versus cobalt nitrate are limited in publicly available literature, the existing data allows for an insightful juxtaposition.
| Performance Metric | This compound | Cobalt Nitrate |
| Typical Current Efficiency | High (can be in the range of 85-98.8%) | Data not consistently available for pure cobalt plating; can be influenced by nitrate reduction. |
| Coating Hardness | Moderate to High (e.g., ~135 kgf/mm²) | Data not readily available for direct comparison. |
| Deposit Morphology | Typically results in smooth, fine-grained deposits. From a general sulfate bath, spherical grains can be observed. | Nucleation can follow an instantaneous 3D model, suggesting rapid initial crystal formation. |
| Corrosion Resistance | Good, though can be susceptible to cracking. | Expected to provide good corrosion protection, but comparative data is scarce. |
| Bath Stability | Generally stable under controlled pH and temperature. | Can be less stable due to the potential for nitrate reduction at the cathode, which can alter local pH and lead to the formation of cobalt hydroxides. |
| Key Considerations | The presence of ammonium ions can influence the bath's conductivity and buffering capacity. | The potential for nitrate reduction to ammonia (B1221849) or other species can compete with cobalt deposition, potentially lowering current efficiency. |
Table 1: Comparative Performance of Cobalt Electroplating Baths.
Experimental Protocols
To provide a practical framework for researchers, the following are representative experimental protocols for cobalt electroplating from sulfate and nitrate-based electrolytes.
Cobalt Electroplating from a Sulfate-Based Bath
This protocol is based on established methodologies for cobalt electroplating from sulfate solutions, which are similar to those that would be used with ammonium cobalt (II) sulfate.
Bath Composition:
-
Cobalt Sulfate (CoSO₄·7H₂O): 0.30 mol/L (or an equivalent molar concentration of this compound)
-
Boric Acid (H₃BO₃): 0.30 mol/L (as a pH buffer)
-
Sodium Sulfate (Na₂SO₄·10H₂O): 0.10 mol/L (to increase conductivity)
-
Ammonium Sulfate ((NH₄)₂SO₄): 0.05 mol/L (as a grain refiner and to enhance current efficiency)
Operating Parameters:
-
pH: 4.0 - 5.5 (adjusted with sulfuric acid or sodium hydroxide)
-
Temperature: 25 - 50 °C
-
Current Density: 1 - 5 A/dm²
-
Anode: Pure cobalt or inert anode (e.g., platinum)
-
Cathode: Substrate to be plated (e.g., copper, steel)
-
Agitation: Mechanical or magnetic stirring
Analytical Techniques:
-
Current Efficiency: Determined by measuring the mass of the deposited cobalt and comparing it to the theoretical mass calculated using Faraday's law.
-
Coating Hardness: Measured using a Vickers microhardness tester.
-
Morphology: Examined using Scanning Electron Microscopy (SEM).
-
Corrosion Resistance: Evaluated through potentiodynamic polarization or electrochemical impedance spectroscopy in a corrosive medium (e.g., 3.5 wt.% NaCl solution).
Cobalt Electroplating from a Nitrate-Based Bath
This protocol is based on a comparative study of cobalt electrodeposition from nitrate and chloride electrolytes.
Bath Composition:
-
Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O): 0.01 M
-
Potassium Nitrate (KNO₃): 0.1 M (as a supporting electrolyte)
Operating Parameters:
-
pH: Natural pH of the solution (typically acidic)
-
Temperature: Room temperature
-
Deposition Potential: Controlled using a potentiostat, typically around -0.95 V vs. SCE.
-
Anode: Inert anode (e.g., platinum or graphite)
-
Cathode: Indium Tin Oxide (ITO) coated glass or other suitable substrate.
Analytical Techniques:
-
Nucleation and Growth Mechanism: Studied using cyclic voltammetry and chronoamperometry.
-
Crystal Structure: Analyzed by X-ray Diffraction (XRD).
-
Surface Morphology: Investigated using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Experimental and Logical Workflows
To visualize the key processes and relationships in comparing these two electroplating systems, the following diagrams are provided.
Caption: Experimental workflow for comparing electroplating performance.
Caption: Logical relationship of anions to electroplating effects.
Discussion and Conclusion
The selection between this compound and cobalt nitrate for electroplating applications hinges on the desired process characteristics and final coating properties.
This compound is often favored in formulations aiming for high current efficiency and smooth, fine-grained deposits. The presence of both sulfate and ammonium ions can contribute to good bath conductivity and stability. The sulfate anion is relatively stable under typical electroplating conditions and does not readily participate in side reactions. The ammonium ion can act as a grain refiner and help to produce brighter deposits.
Cobalt Nitrate , on the other hand, presents a different set of electrochemical behaviors. A key consideration is the potential for the nitrate ion to be electrochemically reduced at the cathode. This can lead to several consequences: a decrease in current efficiency for cobalt deposition due to competing reactions, an increase in the local pH at the cathode surface which can cause the precipitation of cobalt hydroxide, and potential instability of the plating bath over time. However, the nucleation behavior from nitrate baths may be advantageous for applications requiring rapid initial coverage of the substrate.
Thermal analysis (TGA/DSC) of Ammonium cobalt (II) sulfate hexahydrate compared to other cobalt salts
This guide provides a detailed comparison of the thermal decomposition behavior of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate against other common cobalt salts, namely cobalt (II) chloride hexahydrate, cobalt (II) nitrate (B79036) hexahydrate, and cobalt (II) acetate (B1210297) tetrahydrate. The analysis is based on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering critical insights for researchers, scientists, and professionals in drug development and materials science.
Ammonium cobalt (II) sulfate hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is a member of the Tutton's salts family. These double salts are known for their distinct crystalline structures and thermal decomposition patterns. Understanding the thermal stability and decomposition pathways of this and other cobalt salts is crucial for their application in various fields, including catalysis, ceramics, and as precursors for synthesizing cobalt-based materials.
Comparative Thermal Decomposition Data
The thermal behavior of these cobalt salts reveals significant differences in their dehydration and decomposition temperatures, as well as the nature of their intermediate and final products. The following table summarizes the key quantitative data from TGA/DSC analyses.
| Compound | Formula | Dehydration Step(s) (°C) | Mass Loss (H₂O) | Decomposition Step(s) (°C) | Final Residue |
| This compound | (NH₄)₂Co(SO₄)₂·6H₂O | ~80 - 150 (loss of 6 H₂O) | ~27.3% | >350 (decomposition of anhydrous salt) | Co₃O₄ (in air) |
| Cobalt (II) Chloride Hexahydrate | CoCl₂·6H₂O | ~50 - 160 (multi-step loss of 6 H₂O) | ~45.4% | >300 | Co₃O₄ (in air) |
| Cobalt (II) Nitrate Hexahydrate | Co(NO₃)₂·6H₂O | ~30 - 200 (loss of 6 H₂O) | ~37.1% | ~200 - 300 | Co₃O₄ (in air) |
| Cobalt (II) Acetate Tetrahydrate | Co(CH₃COO)₂·4H₂O | ~60 - 150 (loss of 4 H₂O) | ~28.9% | ~275 - 400 | CoO (in N₂) / Co₃O₄ (in air)[1][2] |
Experimental Protocols
A general methodology for conducting TGA/DSC analysis of hydrated cobalt salts is outlined below. Specific parameters may vary based on the instrument and the nature of the sample.
Instrumentation: A simultaneous TGA/DSC instrument is used to measure changes in mass and heat flow as a function of temperature.
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina (B75360) or platinum).
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a specified flow rate (e.g., 50 mL/min).
Temperature Program:
-
Initial Isothermal Step: The sample is held at a starting temperature (e.g., 25-30°C) for a few minutes to allow for stabilization.
-
Heating Ramp: The temperature is increased at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600-1000°C).
-
Final Isothermal Step (Optional): The sample may be held at the final temperature for a period to ensure complete decomposition.
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of mass loss and the percentage of mass lost at each step. The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., dehydration, melting) and exothermic events (e.g., crystallization, oxidative decomposition).
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for the comparative thermal analysis of cobalt salts.
Caption: Workflow for comparative thermal analysis of cobalt salts.
Discussion
The thermal decomposition of This compound begins with the loss of its six water molecules. Following dehydration, the anhydrous salt decomposes at a significantly higher temperature, which involves the breakdown of ammonium and sulfate ions. The decomposition pathway for ammonium Tutton's salts generally involves the formation of anhydrous ammonium langbeinites and ammonium sulfate as intermediates.
In comparison, cobalt (II) chloride hexahydrate also undergoes a multi-step dehydration process before the decomposition of the anhydrous chloride. Cobalt (II) nitrate hexahydrate shows a lower onset temperature for both dehydration and decomposition, indicating lower thermal stability. The decomposition of the nitrate salt is often more complex due to the redox reactions involving the nitrate anion.
Cobalt (II) acetate tetrahydrate first loses its four water molecules. The subsequent decomposition of the anhydrous acetate occurs in multiple stages and can result in the formation of cobalt oxide (CoO) in an inert atmosphere or cobaltosic oxide (Co₃O₄) in the presence of air.[1][2] The decomposition of the acetate anion is a complex process involving the release of various gaseous products.
References
Validating the concentration of cobalt in a solution prepared from Ammonium cobalt (II) sulfate hexahydrate
Validating Cobalt Concentration: A Comparative Guide to Analytical Methods
For researchers and professionals in scientific fields, the precise validation of cobalt concentration in a solution prepared from ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate is critical for experimental accuracy and product quality. This guide provides a comprehensive comparison of common analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Cobalt Concentration Validation
Several methods are available for determining the concentration of cobalt in a solution. The choice of method often depends on factors such as the required sensitivity, the concentration range of the sample, the presence of interfering ions, and the availability of instrumentation. The table below summarizes the key characteristics of four widely used techniques: Atomic Absorption Spectrometry (AAS), UV-Visible Spectrophotometry, Ethylenediaminetetraacetic acid (EDTA) Titration, and Gravimetric Analysis.
| Method | Principle | Advantages | Disadvantages | Typical Concentration Range | Precision & Accuracy |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free cobalt atoms in a flame or graphite (B72142) furnace.[1][2] | High sensitivity and selectivity.[1][3] Relatively fast analysis for a single element. | Destructive to the sample.[1] Can only analyze one element at a time.[1] Higher initial instrument cost.[4] | Low ppm to high ppb (Flame AAS); ppb to ppt (B1677978) (Graphite Furnace AAS).[5] | High accuracy and precision (RSD 1-2% under optimal conditions).[2][5] |
| UV-Visible Spectrophotometry | Forms a colored complex with a chromogenic reagent and measures the absorbance of light at a specific wavelength.[6][7] | Cost-effective and widely available instrumentation.[6] Can be very sensitive with appropriate reagents.[6] | Indirect method, susceptible to interferences from other metal ions that form colored complexes. Requires careful pH control and reagent selection.[7] | µg/mL to low mg/mL range.[6][8] | Good accuracy and precision, but dependent on the specificity of the chromogenic reagent and adherence to Beer's Law.[6] |
| EDTA Titration (Complexometric) | Titration of the cobalt solution with a standard solution of EDTA, a chelating agent, using a color indicator to determine the endpoint.[9][10] | Inexpensive and requires standard laboratory glassware.[11] High accuracy and precision when performed carefully. | Less sensitive than instrumental methods. Can be affected by other metal ions that also react with EDTA. The endpoint detection can be subjective.[12] | Typically for concentrations > 0.01 M. | High accuracy and precision are achievable with proper technique. |
| Gravimetric Analysis | Precipitation of cobalt from the solution as an insoluble compound, which is then filtered, dried, and weighed.[13][14] | An absolute method that does not require calibration with a standard. Can be very accurate. | Time-consuming and requires meticulous technique.[13] Not suitable for trace analysis. Susceptible to co-precipitation of impurities.[15] | Higher concentrations, typically % levels. | Can be highly accurate if precipitation is complete and the precipitate is pure. |
Experimental Protocols
Below are detailed methodologies for three common methods of validating cobalt concentration.
UV-Visible Spectrophotometric Method
This protocol is based on the formation of a colored complex between cobalt (II) and a chromogenic reagent, such as 1-Nitroso-2-naphthol.[6]
Materials:
-
UV-Visible Spectrophotometer
-
Ammonium cobalt (II) sulfate hexahydrate
-
1-Nitroso-2-naphthol solution
-
Sodium dodecyl sulfate (SDS) solution
-
pH 5 buffer solution
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation of Standard Cobalt Solutions:
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 0.1 to 4.0 µg/mL.[6]
-
-
Preparation of the "Unknown" Sample:
-
Dilute the cobalt solution prepared from this compound to an expected concentration within the range of the standard solutions.
-
-
Complexation and Measurement:
-
To a set of volumetric flasks, add a known volume of each standard solution and the unknown sample solution.
-
To each flask, add the pH 5 buffer, the 1-Nitroso-2-naphthol solution, and the SDS solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for a specified time for color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which for the 1-Nitroso-2-naphthol complex is around 436 nm, against a reagent blank.[6]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
EDTA Titration Method
This protocol describes the direct complexometric titration of a cobalt (II) solution with a standardized EDTA solution.[9][16][17]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt
-
This compound (for preparing the "unknown")
-
Murexide (B42330) indicator[16][17]
-
Ammonia (B1221849) buffer solution (pH 9-10)
-
Burette, pipettes, and Erlenmeyer flasks
-
Deionized water
Procedure:
-
Preparation and Standardization of 0.01 M EDTA Solution:
-
Dissolve an accurately weighed amount of EDTA disodium salt in deionized water to prepare an approximately 0.01 M solution.
-
Standardize the EDTA solution by titrating it against a primary standard calcium carbonate or zinc solution.
-
-
Titration of the Cobalt Solution:
-
Pipette a known volume of the cobalt solution into an Erlenmeyer flask.
-
Add a sufficient amount of ammonia buffer to bring the pH to approximately 9.[16]
-
Add a few drops of the murexide indicator solution. The solution should turn a yellow or orange color in the presence of cobalt ions.[17]
-
Titrate the cobalt solution with the standardized EDTA solution.
-
The endpoint is reached when the color of the solution changes sharply from yellow/orange to a distinct violet.[17]
-
Record the volume of EDTA solution used.
-
-
Calculation:
-
Calculate the molarity of the cobalt solution using the following formula:
-
M_Co * V_Co = M_EDTA * V_EDTA
-
Where M_Co and V_Co are the molarity and volume of the cobalt solution, and M_EDTA and V_EDTA are the molarity and volume of the EDTA solution.
-
-
Flame Atomic Absorption Spectrometry (FAAS) Method
This protocol outlines the determination of cobalt concentration using Flame AAS.[18][19][20]
Materials:
-
Atomic Absorption Spectrometer with a cobalt hollow cathode lamp
-
Air-acetylene flame
-
This compound
-
Nitric acid (concentrated)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Cobalt Solutions:
-
Prepare a 1000 µg/mL cobalt stock solution by dissolving a precisely weighed amount of this compound in a solution of dilute nitric acid.
-
From the stock solution, prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) by diluting with deionized water containing a small amount of nitric acid to match the acid matrix of the sample.
-
-
Preparation of the "Unknown" Sample:
-
Dilute the cobalt solution to be validated with the same nitric acid solution used for the standards to a concentration that falls within the linear range of the calibration curve.
-
-
Instrument Setup and Measurement:
-
Set up the AAS instrument according to the manufacturer's instructions for cobalt analysis. The typical wavelength for cobalt is 240.7 nm.[21][22]
-
Aspirate a blank solution (dilute nitric acid) to zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record their absorbance values.
-
Aspirate the unknown sample solution and record its absorbance.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of cobalt in the diluted unknown sample from the calibration curve.
-
Calculate the concentration of the original, undiluted cobalt solution by applying the dilution factor.
-
Visualizations
Experimental Workflow for UV-Visible Spectrophotometric Validation
Caption: Workflow for cobalt concentration validation by UV-Visible Spectrophotometry.
Decision Guide for Selecting a Validation Method
Caption: Decision tree for choosing a cobalt validation method.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Advantages and Disadvantages of Atomic Absorption Spectrometry and Graphite Furnace | Chemistry Net [chem-net.blogspot.com]
- 3. qualitest.ae [qualitest.ae]
- 4. bucksci.com [bucksci.com]
- 5. Atomic Absorption Spectrophotometry (AAS): Principles, Instrumentation, and Comparisons with Other AS Techniques | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrophotometric estimation of cobalt with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. csun.edu [csun.edu]
- 10. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 11. Estimate volumetrically the amount of cobalt in co cl2. h2o by edta method using | DOCX [slideshare.net]
- 12. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Assaying Cobalt Determination Methods - 911Metallurgist [911metallurgist.com]
- 15. mitrask.com [mitrask.com]
- 16. metrohm.com [metrohm.com]
- 17. web.williams.edu [web.williams.edu]
- 18. nemi.gov [nemi.gov]
- 19. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 20. epa.gov [epa.gov]
- 21. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 22. researchgate.net [researchgate.net]
Purity Analysis of Ammonium Cobalt (II) Sulfate Hexahydrate: A Comparative Guide to Titrimetric and Instrumental Methods
For researchers and professionals in the pharmaceutical and chemical industries, ensuring the purity of reagents like ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate is paramount. This guide provides a detailed comparison of analytical methods for determining the purity of this compound, with a focus on the widely used complexometric titration with EDTA. We also present alternative instrumental and gravimetric methods, offering a comprehensive overview to aid in selecting the most suitable technique for your laboratory's needs.
Comparative Analysis of Purity Determination Methods
The choice of analytical method for purity assessment depends on various factors, including the required accuracy, precision, available instrumentation, and the nature of potential impurities. Below is a summary of the most common methods for the determination of cobalt content, a direct measure of the purity of ammonium cobalt (II) sulfate hexahydrate.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Instrumentation |
| Complexometric Titration with EDTA | Cobalt (II) ions form a stable, colored complex with a suitable indicator. A standard solution of ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, is titrated, which chelates the cobalt ions. The endpoint is detected by a sharp color change when all cobalt has been complexed by EDTA.[1][2][3][4][5] | - Cost-effective- High precision and accuracy- Relatively simple procedure- Does not require sophisticated instrumentation | - Susceptible to interference from other metal ions- Endpoint detection can be subjective- Requires careful preparation and standardization of the titrant | 98-99%+[6] | Burette, pipette, pH meter, hot plate/stirrer |
| Atomic Absorption Spectrometry (AAS) | The sample is atomized, and the amount of light absorbed by the ground-state cobalt atoms at a specific wavelength is measured. The absorbance is proportional to the concentration of cobalt.[7] | - High sensitivity and selectivity- Can measure very low concentrations of cobalt- Less susceptible to matrix interferences compared to titration | - Requires expensive, specialized equipment- Destructive to the sample- Requires careful calibration with standards | >99% | Atomic Absorption Spectrophotometer |
| Gravimetric Analysis | Cobalt is precipitated from the solution as an insoluble compound, such as cobalt ammonium phosphate (B84403) or with reagents like potassium nitrite. The precipitate is then filtered, dried, and weighed to determine the cobalt content.[8] | - High accuracy and precision when performed correctly- Does not require expensive instrumentation | - Time-consuming and laborious- Prone to errors from incomplete precipitation or co-precipitation of impurities- Requires careful technique | >99% | Analytical balance, filtration apparatus, oven/furnace |
| Inductively Coupled Plasma (ICP) Methods | Similar to AAS, the sample is introduced into an argon plasma, which excites the cobalt atoms. The emitted light (ICP-AES) or the mass of the ions (ICP-MS) is measured to determine the cobalt concentration.[9] | - Extremely high sensitivity and can perform multi-element analysis simultaneously- Wide linear dynamic range | - Very high initial instrument cost and operational expenses- Requires a highly skilled operator | >99.999%[9] | ICP-AES or ICP-MS Spectrometer |
Experimental Protocols
Purity Determination by Complexometric EDTA Titration
This protocol details the determination of cobalt content in this compound using a direct titration with a standardized EDTA solution.
Materials and Reagents:
-
This compound sample
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt dihydrate (Na₂H₂Y·2H₂O)
-
Xylenol orange indicator solution (0.2 g in 100 mL of 50% ethanol)[1]
-
Hexamine (Hexamethylenetetramine)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) solution, 3 M
-
Standard Cobalt (II) solution (for EDTA standardization)
-
Analytical balance, 250 mL beakers, 50 mL burette, 10 mL pipette, volumetric flasks, pH meter, magnetic stirrer, and hot plate.
Procedure:
a. Preparation of 0.01 M EDTA Standard Solution:
-
Accurately weigh approximately 1.9 g of reagent-grade disodium EDTA and dissolve it in 500 mL of deionized water in a volumetric flask.[1]
-
Store the solution in a plastic bottle.
b. Standardization of the EDTA Solution:
-
Pipette a 10.00 mL aliquot of the standard Cobalt (II) solution into a 250 mL beaker.
-
Add 50 mL of deionized water.
-
Add hexamine to buffer the solution to a pH of approximately 6.[3]
-
Heat the solution to 85-95°C on a hot plate with stirring. Do not boil.[1]
-
Add 5 drops of xylenol orange indicator. The solution will turn a violet/red color.[1][4]
-
Titrate immediately with the prepared EDTA solution. The endpoint is reached when the color changes sharply from violet/red to a yellow-pink or yellow.[1][3]
-
Repeat the titration at least two more times and calculate the average molarity of the EDTA solution.
c. Titration of the this compound Sample:
-
Accurately weigh about 0.4 g of the this compound sample, dissolve it in deionized water, and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water.
-
Pipette a 10.00 mL aliquot of the sample solution into a 250 mL beaker.
-
Add 50 mL of deionized water and adjust the pH to approximately 6 with hexamine.[3]
-
Heat the solution to 85-95°C.[1]
-
Add 5 drops of xylenol orange indicator.
-
Titrate with the standardized EDTA solution to the yellow-pink endpoint.[1]
-
Record the volume of EDTA used and repeat the titration for a total of three trials.
d. Calculation of Purity:
-
Calculate the moles of EDTA used in the titration.
-
From the 1:1 stoichiometry of the Co²⁺-EDTA reaction, determine the moles of Co²⁺ in the aliquot.
-
Calculate the total mass of cobalt in the original sample.
-
Determine the mass of pure this compound corresponding to the calculated mass of cobalt.
-
Calculate the percentage purity of the sample.
Alternative Method: Purity Determination by Atomic Absorption Spectrometry (AAS)
This method is suitable for determining the cobalt content with high sensitivity.
Procedure Outline:
-
Sample Preparation: Accurately weigh a small amount of the this compound and dissolve it in a known volume of dilute nitric acid (5% v/v).[7]
-
Standard Preparation: Prepare a series of standard solutions of known cobalt concentrations from a certified cobalt standard solution. These standards should bracket the expected concentration of the sample solution.[7]
-
Instrument Calibration: Calibrate the atomic absorption spectrophotometer using the prepared standard solutions. A calibration curve of absorbance versus concentration is generated.
-
Sample Measurement: Aspirate the sample solution into the AAS and measure its absorbance.[7]
-
Purity Calculation: Determine the concentration of cobalt in the sample solution from the calibration curve. Calculate the percentage purity of the original sample based on the initial weight and the measured cobalt concentration.
Visualizations
Caption: Workflow for the purity analysis of this compound by EDTA titration.
Caption: Decision tree for selecting a suitable purity analysis method for cobalt salts.
References
- 1. csun.edu [csun.edu]
- 2. web.williams.edu [web.williams.edu]
- 3. Estimate volumetrically the amount of cobalt in co cl2. h2o by edta method using | DOCX [slideshare.net]
- 4. csun.edu [csun.edu]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. chemsavers.com [chemsavers.com]
- 7. cdc.gov [cdc.gov]
- 8. Assaying Cobalt Determination Methods - 911Metallurgist [911metallurgist.com]
- 9. researchgate.net [researchgate.net]
The Influence of Precursor Chemistry on the Synthesis of Co3O4 Nanomaterials: A Comparative Analysis
A comprehensive guide for researchers and scientists on the selection of cobalt precursors for the tailored synthesis of cobalt (II,III) oxide (Co3O4) nanomaterials. This guide provides a comparative analysis of common cobalt precursors, their impact on the physicochemical properties of Co3O4, and detailed experimental protocols.
The synthesis of cobalt (II,III) oxide (Co3O4) nanomaterials with controlled size, morphology, and surface properties is of paramount importance for their application in diverse fields such as catalysis, energy storage, and sensing.[1][2][3] The choice of the cobalt precursor is a critical parameter that significantly influences the final characteristics of the nanomaterials.[4][5] This guide presents a comparative study of various cobalt precursors, including cobalt chloride, cobalt nitrate (B79036), cobalt acetate (B1210297), and cobalt sulfate (B86663), for the synthesis of Co3O4 nanomaterials.
Impact of Precursor on Nanomaterial Properties
The anion of the cobalt salt precursor plays a significant role in determining the morphology, particle size, and, consequently, the performance of the synthesized Co3O4 nanomaterials.[4][6] For instance, studies have shown that the use of different precursors can lead to the formation of nanoparticles with distinct shapes, such as spherical or cubic, and varying sizes.[6][7]
A comparative study on the synthesis of Co3O4 hierarchical nanostructures from cobalt acetate, nitrate, chloride, and sulfate salts revealed that all precursors led to the formation of the cubic phase of Co3O4.[4][5] However, the nanomaterials derived from the cobalt chloride precursor exhibited superior performance in electrochemical applications, specifically for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER).[4] This enhanced activity was attributed to a higher content of Co3O4 at the surface and a smaller charge transfer resistance compared to materials synthesized from other precursors.[4]
Similarly, the choice between cobalt nitrate and cobalt acetate has been shown to influence the shape and size of the resulting nanoparticles.[6][7] In one study, cobalt nitrate as a precursor resulted in spherical nanoparticles with an average size of 6.3 nm, while cobalt acetate produced cubic nanoparticles with an average size of 5.1 nm.[6][7]
The following table summarizes the key findings from various studies on the influence of different cobalt precursors on the properties of Co3O4 nanomaterials.
| Cobalt Precursor | Synthesis Method | Resulting Morphology | Particle Size | Key Findings | Reference |
| Cobalt Chloride (CoCl2·6H2O) | Wet Chemical | Hierarchical nanostructures | Not specified | Improved OER and HER performance, higher surface Co3O4 content.[4] | [4] |
| Cobalt Nitrate (Co(NO3)2·6H2O) | Precipitation-Oxidation | Spherical nanoparticles | 6.3 nm | --- | [7] |
| Cobalt Acetate (Co(CH3COO)2·4H2O) | Precipitation-Oxidation | Cubic nanoparticles | 5.1 nm | Acetate ions on the surface influence the cubic shape.[7] | [7] |
| Cobalt Sulfate (CoSO4·7H2O) | Wet Chemical | Hierarchical nanostructures | Not specified | --- | [4] |
| Cobalt(III) acetylacetonate (B107027) (Co(acac)3) | Pulsed-Spray Evaporation Chemical Vapor Deposition | Film | Not applicable | Suitable for thin film deposition.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of nanomaterials. Below are representative experimental protocols for the synthesis of Co3O4 nanomaterials using different cobalt precursors.
Synthesis of Co3O4 Nanoparticles via Precipitation-Oxidation
This method is commonly used for the synthesis of Co3O4 nanoparticles from cobalt salts.
Materials:
-
Cobalt precursor (e.g., Cobalt Nitrate Hexahydrate, Cobalt Acetate Tetrahydrate)
-
Potassium Hydroxide (B78521) (KOH)
-
Deionized water
Procedure:
-
Dissolve the chosen cobalt precursor in deionized water to form a solution of a specific concentration (e.g., 0.1 M).
-
Separately, prepare a solution of a precipitating agent, such as potassium hydroxide (e.g., 0.2 M), in deionized water.
-
Slowly add the precipitating agent solution to the cobalt precursor solution under vigorous stirring. A precipitate will form.
-
Continue stirring the mixture for a set period (e.g., 2 hours) to ensure a complete reaction.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts. Centrifugation can be used to separate the precipitate after each washing step.
-
Dry the obtained precursor powder in an oven at a specific temperature (e.g., 80 °C) for several hours.
-
Finally, calcine the dried powder in a furnace at a high temperature (e.g., 400 °C) for a few hours to obtain the Co3O4 nanoparticles.
Synthesis of Co3O4 Hierarchical Nanostructures via Wet Chemical Method
This method is suitable for growing nanostructures directly on a substrate.
Materials:
-
Cobalt precursor (e.g., Cobalt Chloride Hexahydrate)
-
Ammonium (B1175870) hydroxide (NH4OH)
-
Substrate (e.g., FTO glass)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the cobalt precursor (e.g., 0.05 M).
-
Add a complexing agent, such as ammonium hydroxide, to the solution and stir until the solution becomes clear.
-
Immerse a clean substrate vertically in the solution.
-
Seal the container and place it in an oven at a relatively low temperature (e.g., 90 °C) for a specific duration (e.g., 6 hours).
-
After the growth period, remove the substrate from the solution, rinse it with deionized water, and dry it in air.
-
Anneal the substrate with the grown nanostructures at a high temperature (e.g., 350 °C) for a few hours to obtain the final Co3O4 hierarchical nanostructures.
Logical Workflow and Characterization
Caption: Workflow for the comparative study of cobalt precursors.
The characterization of the synthesized Co3O4 nanomaterials is a crucial step to understand the impact of the precursor. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the Co3O4.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the nanomaterials.
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and crystal lattice of the individual nanoparticles.
-
Electrochemical Measurements: To evaluate the performance of the nanomaterials in applications such as electrocatalysis, by measuring parameters like overpotential and Tafel slope.[4]
Signaling Pathway for Precursor Influence
The mechanism by which the precursor anion influences the final nanomaterial properties is complex and involves several factors during the nucleation and growth stages. The anion can affect the hydrolysis and condensation rates of the cobalt ions, coordinate with the cobalt ions to form different complex species in the solution, and selectively adsorb onto specific crystal facets, thereby directing the growth of the nanocrystals.
Caption: Influence of precursor anion on Co3O4 nanomaterial formation.
References
- 1. Recent Trends and Advances of Co3O4 Nanoparticles in Environmental Remediation of Bacteria in Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Synthesis of Co3O4 nanoparticles with block and sphere morphology, and investigation into the influence of morphology on biological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of cobalt precursors in the synthesis of Co3O4 hierarchical nanostructures toward the development of cobalt‐based functional electrocatalysts for bifunctional … | IMM Container [imm.cnr.it]
- 6. elibrary.ru [elibrary.ru]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Controlled synthesis of Co3O4 spinel with Co(acac)3 as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Anion's Influence: A Comparative Guide to Cobalt Salt Precursors in Battery Cathode Synthesis
For researchers and scientists at the forefront of battery technology, the choice of precursor materials is a critical determinant of the final electrode's electrochemical performance. Among these, the selection of the cobalt salt can have a profound impact on the morphology, crystal structure, and ultimately, the capacity, efficiency, and lifespan of lithium-ion battery cathodes. This guide provides an objective comparison of the electrochemical performance of common cobalt salts—sulfate, chloride, nitrate, and acetate—used in the synthesis of high-performance cathode materials like Lithium Cobalt Oxide (LiCoO₂) and Nickel Manganese Cobalt Oxide (NMC).
The anion associated with the cobalt cation in the precursor salt can influence the reaction kinetics and thermodynamics during synthesis, leading to variations in the final material's properties. These differences arise from factors such as decomposition temperature, by-product formation, and interactions with other precursors in the reaction mixture. Understanding these nuances is key to optimizing cathode materials for next-generation energy storage applications.
Comparative Electrochemical Performance
The following table summarizes the key electrochemical performance metrics of cathode materials synthesized using different cobalt salt precursors. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in synthesis methods and testing parameters across different research efforts.
| Cobalt Salt Precursor | Cathode Material | Initial Discharge Capacity (mAh/g) | Coulombic Efficiency (%) | Rate Capability | Cycling Stability (% capacity retention after cycles) | Reference |
| Cobalt Sulfate (CoSO₄) | LiCoO₂ | ~121 | ~84 (after 50 cycles) | Moderate | 84.6% after 50 cycles at 2C | [1] |
| NMC622 | ~132.82 (at 0.1C) | >99 | Good | 70% after 50 cycles at 0.5C | N/A | |
| Cobalt Nitrate (Co(NO₃)₂) | Li-rich NMC | ~248.32 (at 0.1C) | ~73.35 (1st cycle) | High | 77.33% after 200 cycles at 1C | N/A |
| LiCoO₂ | ~140 | Good | Improved vs. solid-state | Good | N/A | |
| Cobalt Acetate (Co(CH₃COO)₂) | Li-rich NMC | ~185.09 (at 0.1C) | ~67.1 (1st cycle) | Moderate | 68.45% after 200 cycles at 1C | N/A |
| LiCoO₂ | High | Good | Good | Good | [2] | |
| Cobalt Chloride (CoCl₂) | NMC811 (as flux) | High | High | Good | Reduced gas emission | [3][4] |
Experimental Protocols: A Methodological Overview
The synthesis of cathode materials is a multi-step process that requires precise control over various parameters. The choice of cobalt salt precursor can necessitate adjustments to the experimental protocol to achieve the desired material characteristics. Below are generalized methodologies for the synthesis of LiCoO₂ and NMC cathode materials, highlighting the role of the cobalt salt.
Synthesis of Lithium Cobalt Oxide (LiCoO₂)
A common route for synthesizing LiCoO₂ is the solid-state reaction method.
-
Precursor Mixing: Stoichiometric amounts of a lithium source (e.g., lithium carbonate, Li₂CO₃, or lithium hydroxide (B78521), LiOH) and a cobalt salt (e.g., CoSO₄, Co(NO₃)₂, Co(CH₃COO)₂, or CoCl₂) are intimately mixed. The molar ratio of Li:Co is typically kept slightly above 1 to compensate for lithium loss at high temperatures.
-
Calcination: The mixture is subjected to a two-step calcination process. An initial low-temperature calcination (e.g., 400-600 °C) is performed to decompose the precursors and form an intermediate phase. This is followed by a high-temperature calcination (e.g., 800-900 °C) for several hours to promote the formation of the layered HT-LiCoO₂ crystal structure. The atmosphere (air or oxygen) and ramp rates are critical parameters.
-
Post-processing: The calcined powder is then cooled, ground, and sieved to obtain a fine powder with a controlled particle size distribution.
Synthesis of Nickel Manganese Cobalt Oxide (NMC)
For NMC cathodes, a co-precipitation method is frequently employed to achieve a homogeneous distribution of the transition metals.
-
Precursor Solution Preparation: Aqueous solutions of nickel, manganese, and cobalt salts are prepared in the desired stoichiometric ratio (e.g., NMC811, NMC622). The choice of anion (sulfate, nitrate, etc.) for the cobalt salt will also typically be matched for the nickel and manganese salts to ensure consistent reaction chemistry.
-
Co-precipitation: The mixed metal salt solution is slowly added to a reactor containing a precipitating agent (e.g., NaOH or NH₄OH) under controlled pH and temperature. This results in the co-precipitation of a mixed metal hydroxide or carbonate precursor.
-
Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water to remove any residual ions, and dried in an oven.
-
Lithiation and Calcination: The dried precursor powder is mixed with a lithium source (e.g., LiOH·H₂O) and subjected to a high-temperature calcination process, similar to the LiCoO₂ synthesis, to form the final NMC cathode material.
Electrochemical Characterization
The performance of the synthesized cathode materials is evaluated using a standardized set of electrochemical tests.
-
Electrode Preparation: The active material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried to form the cathode.
-
Cell Assembly: The prepared cathode is assembled into a coin cell (e.g., CR2032) with a lithium metal anode, a separator, and an appropriate electrolyte.
-
Electrochemical Testing: The assembled cells are subjected to galvanostatic charge-discharge cycling at various C-rates to determine the specific capacity, coulombic efficiency, rate capability, and cycling stability. Cyclic voltammetry and electrochemical impedance spectroscopy are also used to investigate the electrochemical behavior and kinetics of the material.
Visualizing the Process and Impact
To better illustrate the experimental workflow and the logical relationships between the choice of cobalt salt and the resulting battery performance, the following diagrams are provided.
Caption: Experimental workflow for evaluating the electrochemical performance of different cobalt salts.
References
Spectroscopic Showdown: Characterizing Ammonium Cobalt (II) Sulfate Hexahydrate Against Common Cobalt Salts
A comparative guide to the UV-Vis and IR spectroscopic signatures of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, cobalt (II) chloride hexahydrate, and cobalt (II) nitrate (B79036) hexahydrate for researchers in materials science and drug development.
In the realm of inorganic chemistry and materials science, precise characterization of coordination compounds is paramount. Ammonium cobalt (II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O), a member of the Tutton's salt family, finds applications in various fields, including as a spectroscopic standard and in the synthesis of cobalt-based materials. This guide provides a comparative analysis of its spectroscopic properties, specifically Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, against two commonly used cobalt (II) salts: cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) and cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O). The presented data, derived from experimental findings, offers a baseline for researchers to distinguish and characterize these cobalt compounds.
At a Glance: Comparative Spectroscopic Data
The key spectroscopic features of the three cobalt (II) salts are summarized in the tables below, providing a clear and objective comparison of their performance in UV-Vis and IR analyses.
UV-Vis Absorption Data
| Compound | λmax (nm) | Appearance (Aqueous Solution) | Molar Absorptivity (ε) |
| This compound | ~510 | Pink | Low |
| Cobalt (II) Chloride Hexahydrate | ~520-525 | Pink | Low |
| Cobalt (II) Nitrate Hexahydrate | ~511 | Pink | Low |
The UV-Vis spectra of all three compounds in aqueous solution are dominated by the presence of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color. This results in a weak absorption band in the visible region with a maximum absorbance (λmax) around 510-525 nm.[1][2] The low molar absorptivity is typical for d-d transitions in octahedral Co(II) complexes.
Infrared (IR) Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | This compound | Cobalt (II) Chloride Hexahydrate | Cobalt (II) Nitrate Hexahydrate | Vibrational Mode Assignment |
| ~3400 (broad) | ✓ | ✓ | ✓ | O-H stretching of coordinated and lattice water |
| ~3150 | ✓ | N-H stretching of ammonium ion | ||
| ~1640 | ✓ | ✓ | ✓ | H-O-H bending of water molecules |
| ~1400 | ✓ | N-H bending of ammonium ion | ||
| ~1384 | ✓ | Asymmetric N-O stretching of nitrate ion | ||
| ~1100 | ✓ | ν₃ (asymmetric stretching) of sulfate ion | ||
| ~980 | ✓ | ν₁ (symmetric stretching) of sulfate ion | ||
| ~825 | ✓ | Out-of-plane N-O bending of nitrate ion | ||
| ~620 | ✓ | ν₄ (bending) of sulfate ion | ||
| Below 1000 | ✓ | Co-O and Co-Cl stretching |
The IR spectra provide more distinct fingerprints for each compound. This compound is characterized by the presence of vibrational modes from the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, in addition to the bands from the water of hydration.[3] Cobalt (II) chloride hexahydrate exhibits characteristic peaks for water molecules and lower frequency modes corresponding to cobalt-oxygen and cobalt-chlorine bonds.[4][5][6] Cobalt (II) nitrate hexahydrate is distinguished by the strong absorption bands of the nitrate (NO₃⁻) group.[7]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed experimental methodologies for UV-Vis and IR spectroscopic analysis are provided.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare 0.1 M aqueous solutions of this compound, cobalt (II) chloride hexahydrate, and cobalt (II) nitrate hexahydrate using deionized water.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition:
-
Record the baseline spectrum using a cuvette filled with deionized water.
-
Measure the absorbance of each sample solution from 200 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare solid samples as KBr pellets. Mix approximately 1 mg of the finely ground cobalt salt with 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Acquire the IR spectrum of the sample pellet from 4000 cm⁻¹ to 400 cm⁻¹.
-
Identify and assign the characteristic absorption peaks.
-
Workflow for Spectroscopic Characterization
The logical workflow for the spectroscopic analysis and characterization of these cobalt compounds is illustrated in the following diagram.
Caption: Workflow for UV-Vis and IR spectroscopic analysis.
Conclusion
While the UV-Vis spectra of aqueous solutions of this compound, cobalt (II) chloride hexahydrate, and cobalt (II) nitrate hexahydrate are quite similar due to the presence of the [Co(H₂O)₆]²⁺ ion, their IR spectra offer distinct and diagnostic information. The presence of characteristic absorption bands for the ammonium and sulfate ions in this compound allows for its unambiguous differentiation from the chloride and nitrate salts. This guide provides the necessary data and protocols for researchers to confidently characterize these important cobalt compounds in their respective applications.
References
- 1. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 2. saudijournals.com [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
How does the anion (sulfate vs. chloride) affect the electrochemical behavior of cobalt?
A Comparative Analysis for Researchers and Drug Development Professionals
The choice of anion in an electrolyte solution can profoundly influence the electrochemical behavior of cobalt, dictating its susceptibility to corrosion and altering its performance in various applications. This guide provides a detailed comparison of how sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻) anions affect the electrochemical properties of cobalt, supported by experimental data and methodologies. Understanding these differences is critical for researchers in materials science, electrochemistry, and for professionals in drug development where cobalt alloys are often employed in medical implants.
Executive Summary: Key Electrochemical Differences
In general, sulfate media tends to promote the passivation and stability of cobalt, leading to lower corrosion rates. In contrast, chloride ions are significantly more aggressive, actively breaking down protective passive films and inducing localized corrosion, such as pitting. This fundamental difference stems from the distinct chemical interactions of these anions with the cobalt surface and its oxides.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for cobalt in sulfate and chloride environments, compiled from various studies. It is important to note that absolute values can vary with experimental conditions such as pH, temperature, and electrolyte concentration.
| Electrochemical Parameter | Sulfate (Na₂SO₄) Environment | Chloride (NaCl) Environment | Significance of the Difference |
| Corrosion Potential (Ecorr) | More positive (noble) | More negative (active) | A more negative Ecorr in chloride indicates a higher thermodynamic tendency for corrosion. |
| Corrosion Current Density (icorr) | Lower | Higher | A higher icorr in chloride signifies a faster corrosion rate. |
| Pitting Potential (Epit) | Not typically observed or very high | Significantly lower | The presence of a low pitting potential in chloride solutions highlights the susceptibility to localized pitting corrosion. |
| Passivation Range | Wider and more stable passive region | Narrow or non-existent passive region | Sulfate promotes the formation of a stable protective oxide layer, while chloride actively works to break it down. |
The Underlying Mechanisms: A Tale of Two Anions
The divergent electrochemical behavior of cobalt in sulfate and chloride solutions is rooted in the nature of the passive film formation and breakdown.
In sulfate solutions , cobalt tends to form a relatively stable passive layer, primarily composed of cobalt oxides and hydroxides (e.g., CoO, Co(OH)₂). This film acts as a barrier, separating the metal from the corrosive environment and thus reducing the rate of dissolution.
Conversely, chloride ions are highly mobile and can penetrate this passive layer at specific points. This penetration is followed by the formation of soluble cobalt-chloride complexes (e.g., [CoCl₄]²⁻), which prevents the reformation of the protective oxide film. This process leads to a localized breakdown of passivity and the initiation of pits, which can then propagate rapidly. Sulfate ions, being larger and less mobile, are less effective at penetrating the passive film and can even act as corrosion inhibitors by competing with chloride ions for adsorption sites on the cobalt surface.
Experimental Protocols
Reproducible experimental data is paramount in materials science. Below are detailed protocols for common electrochemical techniques used to evaluate the behavior of cobalt.
Sample Preparation
-
Material : Use high-purity cobalt specimens (e.g., 99.9% pure).
-
Mounting : Embed the cobalt specimen in an insulating resin (e.g., epoxy) to expose a defined surface area (typically 1 cm²).
-
Polishing : Mechanically grind the exposed surface with successively finer silicon carbide (SiC) papers (e.g., up to 1200 grit).
-
Finishing : Polish the surface with a diamond paste (e.g., 1-3 µm) to achieve a mirror finish.
-
Cleaning : Clean the polished specimen ultrasonically in ethanol (B145695) and then deionized water. Dry the sample with a stream of inert gas (e.g., nitrogen) before testing.
Electrochemical Measurements
A standard three-electrode electrochemical cell is used for these measurements, connected to a potentiostat.
-
Working Electrode (WE) : The prepared cobalt sample.
-
Reference Electrode (RE) : A stable reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE) : An inert material with a large surface area, such as a platinum mesh or a graphite (B72142) rod.
-
Electrolytes : Prepare aqueous solutions of a specific concentration (e.g., 0.1 M) of sodium sulfate (Na₂SO₄) and sodium chloride (NaCl). Ensure the pH and temperature are controlled and consistent for both experiments.
Potentiodynamic Polarization
-
Open Circuit Potential (OCP) : Immerse the three-electrode setup in the electrolyte and allow the OCP to stabilize (typically for 30-60 minutes).
-
Polarization Scan : Scan the potential from a value more negative than the OCP (e.g., -250 mV vs. OCP) to a more positive potential at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis : Determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation. The pitting potential (Epit) is identified by a sharp, sustained increase in current density.
Conclusion
The choice between a sulfate and a chloride environment has a determinative effect on the electrochemical behavior of cobalt. While sulfate media generally provides a more stable and passive environment, the presence of chloride ions poses a significant corrosion risk, particularly through pitting. For researchers and professionals in drug development utilizing cobalt-based alloys, a thorough understanding and careful consideration of the anionic environment are crucial for predicting material longevity and ensuring the safety and efficacy of medical devices. The experimental protocols outlined provide a framework for conducting reliable and comparative electrochemical evaluations.
Validating the Stoichiometry of Synthesized Ammonium Cobalt (II) Sulfate Hexahydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise composition of synthesized compounds is paramount. This guide provides a comparative analysis of methods to validate the stoichiometry of synthesized ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, a compound with applications in catalysis and as a precursor in materials science.[1][2][3] This document outlines key experimental protocols and presents data in a clear, comparative format to ensure the integrity of your research.
Ammonium cobalt (II) sulfate hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is a double salt belonging to the Tutton's salt family.[1] Its theoretical molecular weight is approximately 395.23 g/mol .[1][3] The validation of its stoichiometry is crucial to confirm the purity and identity of the synthesized product. This guide explores various analytical techniques to achieve this, comparing their principles, and the nature of the data they provide.
Comparative Analysis of Validation Methods
The stoichiometry of this compound can be validated by determining the percentage composition of its constituent ions (Co²⁺, NH₄⁺, SO₄²⁻) and water of hydration. Several analytical techniques can be employed, each with its own advantages and limitations.
| Analytical Method | Principle | Component Analyzed | Advantages | Disadvantages |
| Gravimetric Analysis | Precipitation of an insoluble salt of the analyte, followed by drying and weighing. | Sulfate (as BaSO₄), Cobalt (as Co₃O₄) | High precision and accuracy, absolute method. | Time-consuming, requires careful technique. |
| Titrimetric Analysis | Volumetric determination of the concentration of an analyte by reaction with a standard solution. | Cobalt (by EDTA titration), Ammonium (by Kjeldahl method) | Relatively fast, accurate, and cost-effective. | Requires visual or potentiometric endpoint detection. |
| Ion Chromatography (IC) | Separation and quantification of ions based on their affinity for an ion-exchange resin. | Ammonium (NH₄⁺), Sulfate (SO₄²⁻) | High sensitivity and selectivity, can analyze multiple ions simultaneously. | Higher equipment cost. |
| Thermogravimetric Analysis (TGA) | Measurement of the change in mass of a sample as a function of temperature. | Water of hydration (H₂O) | Precise determination of water content, provides information on thermal stability. | Does not identify the evolved gases. |
| UV-Vis Spectroscopy | Measurement of the absorption of light by the colored cobalt (II) complex in solution. | Cobalt (Co²⁺) | Rapid and simple for routine analysis. | Indirect method, requires calibration, susceptible to interference from other colored species. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the stoichiometry of synthesized this compound.
1. Gravimetric Determination of Sulfate
-
Protocol:
-
Accurately weigh approximately 0.5 g of the synthesized salt and dissolve it in 100 mL of deionized water.
-
Acidify the solution with a few drops of dilute hydrochloric acid.
-
Heat the solution to boiling and add a slight excess of 5% barium chloride solution dropwise with constant stirring to precipitate barium sulfate.
-
Digest the precipitate by keeping the solution hot for about an hour.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.
-
Calculate the percentage of sulfate in the sample.
-
2. Titrimetric Determination of Cobalt (II) by EDTA Titration
-
Protocol:
-
Accurately weigh approximately 0.8 g of the synthesized salt and dissolve it in 100 mL of deionized water.
-
Add 5 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add a few drops of a suitable indicator (e.g., Murexide).
-
Titrate the solution with a standardized 0.1 M EDTA solution until the color changes from pink to violet, indicating the endpoint.
-
Calculate the percentage of cobalt in the sample.
-
3. Thermogravimetric Analysis (TGA) for Water of Hydration
-
Protocol:
-
Accurately weigh 10-15 mg of the synthesized salt into a TGA crucible.
-
Heat the sample from room temperature to approximately 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The weight loss corresponding to the loss of the six water molecules will be observed.
-
Calculate the percentage of water of hydration from the TGA curve.
-
Logical Workflow for Stoichiometric Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the stoichiometry of synthesized this compound.
Caption: Workflow for the stoichiometric validation of synthesized this compound.
Comparison with Alternative Compounds
This compound is a member of the Tutton's salts, which are a series of isomorphous double salts with the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation (like NH₄⁺, K⁺, Rb⁺) and M² is a divalent metal cation (like Co²⁺, Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺). When validating the synthesis of this compound, it is useful to compare its properties with other Tutton's salts to ensure the correct compound has been formed.
| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Color |
| This compound | (NH₄)₂Co(SO₄)₂·6H₂O | 395.23 | Monoclinic | Pink-Red [1] |
| Ammonium Iron (II) Sulfate Hexahydrate (Mohr's Salt) | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 | Monoclinic | Pale Green |
| Ammonium Nickel (II) Sulfate Hexahydrate | (NH₄)₂Ni(SO₄)₂·6H₂O | 394.99 | Monoclinic | Blue-Green |
| Potassium Cobalt (II) Sulfate Hexahydrate | K₂Co(SO₄)₂·6H₂O | 437.36 | Monoclinic | Pink |
This comparative data highlights the importance of quantitative analysis, as visual inspection alone may not be sufficient to distinguish between different Tutton's salts, especially those containing cobalt. The combination of qualitative observations and rigorous quantitative analysis as outlined in this guide will ensure the accurate validation of synthesized this compound.
References
Safety Operating Guide
Ammonium cobalt (II) sulfate hexahydrate proper disposal procedures
For laboratory professionals, including researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe work environment and maintaining environmental integrity. This document provides a detailed protocol for the safe disposal of Ammonium Cobalt (II) Sulfate Hexahydrate, a substance classified as hazardous. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound presents several hazards that necessitate careful handling. It is toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Conforming to EN166 or OSHA's 29 CFR 1910.133 is recommended.[4] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4] |
| Body Protection | Lab coat or other protective clothing to prevent skin contact.[3][4] |
| Respiratory | For operations where dust may be generated, use a NIOSH/MSHA approved respirator. |
First Aid Measures
In case of accidental exposure, immediate first aid is crucial:
| Exposure Route | First Aid Procedure |
| Ingestion | Clean mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[2][4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[2][4][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5] |
Spill Management Protocol
In the event of a spill, contain the substance to prevent environmental contamination.
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the powder from entering drains or water systems.[2][4]
-
Clean-up : Carefully sweep or shovel the spilled material into a suitable, labeled, and closed container for disposal.[2][4] Avoid generating dust.
Step-by-Step Disposal Procedure
This compound and its container must be disposed of as hazardous waste.[3] Do not release it into the environment.[2][4]
-
Waste Collection :
-
Storage Pending Disposal :
-
Engage a Licensed Waste Disposal Contractor :
-
Contact a certified hazardous waste disposal company to manage the final disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Regulatory Compliance :
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ammonium cobalt (II) sulfate hexahydrate
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Ammonium cobalt (II) sulfate (B86663) hexahydrate. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Ammonium cobalt (II) sulfate hexahydrate is a hazardous substance that requires stringent safety measures. The primary routes of exposure are inhalation, ingestion, and skin contact. It can cause skin and respiratory sensitization, and is harmful if swallowed.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1][2]
Quantitative Exposure Limits
All work with this compound should be conducted in a manner that keeps exposure below the established occupational exposure limits for cobalt and its inorganic compounds.
| Parameter | Value | Agency | Notes |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Co) | OSHA | 8-hour time-weighted average (TWA) for cobalt metal, dust, and fume. |
| Threshold Limit Value (TLV) | 0.02 mg/m³ (as Co) | ACGIH | 8-hour TWA for cobalt and inorganic compounds. |
| Recommended Exposure Limit (REL) | 0.05 mg/m³ (as Co) | NIOSH | 10-hour TWA for cobalt metal dust and fume. |
Personal Protective Equipment (PPE) Selection and Use
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE.
| PPE Category | Type | Standard |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 |
| Eye and Face Protection | Safety glasses with side shields and a face shield | ANSI Z87.1 |
| Body Protection | Laboratory coat or chemical-resistant apron | |
| Respiratory Protection | N95 respirator or higher (if dust is generated) | NIOSH approved |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and prevent contamination during the handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a well-ventilated work area, preferably a chemical fume hood.[5]
-
Gather all necessary materials: this compound, appropriate glassware, utensils, required PPE, and a clearly labeled hazardous waste container.
-
Follow the correct sequence for donning PPE: first, the lab coat, then the respirator (if needed), followed by eye and face protection, and finally gloves.[6]
-
-
Handling:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within the chemical fume hood to minimize inhalation exposure.
-
Handle the chemical carefully to avoid creating dust.
-
If preparing a solution, add the solid to the liquid slowly to prevent splashing.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a wet wipe or cloth to avoid generating airborne dust.
-
Place all contaminated disposable items, including gloves, wipes, and weigh boats, into the designated hazardous waste container.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including excess chemical, contaminated PPE, and cleaning materials, in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Aqueous Waste: If aqueous solutions are generated, they must also be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of cobalt-containing solutions down the drain.[5]
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled.
-
Store the waste in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
By adhering to these detailed protocols, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment.
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. Sciencemadness Discussion Board - Disposal of Cobalt(II) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. What are the safety precautions when handling Cobalt Products? - Blog [wqmetal.net]
- 4. benchchem.com [benchchem.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
